2-Fluoro-5-(trifluoromethyl)anisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-methoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEAQZIYCQTHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379211 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-78-4 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261951-78-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Fluoro-5-(trifluoromethyl)anisole for Researchers
Introduction: 2-Fluoro-5-(trifluoromethyl)anisole, identified by the CAS number 261951-78-4, is a fluorinated aromatic compound of significant interest to the chemical and pharmaceutical industries.[1][2][3][4] Its structure, incorporating a fluoro, a trifluoromethyl, and a methoxy group on a benzene ring, makes it a valuable and versatile building block in organic synthesis. The presence of fluorine-containing moieties is a well-established strategy in medicinal chemistry for modulating the physicochemical and pharmacokinetic properties of drug candidates.[5][6][7] This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, potential synthetic routes, and applications of this compound, tailored for researchers in drug development and chemical synthesis.
Chemical Identity and Properties
The fundamental identifiers and physicochemical properties of this compound are summarized below. This data is critical for its handling, characterization, and application in experimental settings. The compound typically appears as a clear, colorless to pale yellow liquid.[2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 261951-78-4[1][2][4][8] |
| IUPAC Name | 1-fluoro-2-methoxy-4-(trifluoromethyl)benzene[2][4] |
| Molecular Formula | C₈H₆F₄O[1][2][4] |
| SMILES | COC1=C(F)C=C(C(F)(F)F)C=C1 |
| InChI Key | AXEAQZIYCQTHQV-UHFFFAOYSA-N[2][4] |
| Synonyms | 4-Fluoro-3-methoxybenzotrifluoride[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 194.13 g/mol [1][4] |
| Exact Mass | 194.03547746 Da[4] |
| Density | 1.284 g/cm³[1] |
| Boiling Point | 164.8 °C at 760 mmHg[1] |
| Flash Point | 62 °C (144 °F)[1] |
| Refractive Index | 1.4325 - 1.4375 @ 20 °C[2] |
| Water Solubility | Not miscible[1][9] |
| Vapor Pressure | 2.54 mmHg @ 25 °C[1] |
| XLogP3 | 2.9[4] |
Spectroscopic and Analytical Profile
Characterization of this compound relies on standard spectroscopic techniques. While specific experimental data requires direct measurement, the expected spectral features can be predicted based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methoxy group should appear as a singlet around 3.9-4.0 ppm.
-
¹³C NMR: The carbon spectrum will show eight distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. Carbons attached to the single fluorine atom and the methoxy group will also show characteristic shifts and couplings.
-
¹⁹F NMR: The fluorine spectrum should display two signals: one for the single fluorine atom on the ring and another for the trifluoromethyl group, which will appear as a singlet.
Infrared (IR) Spectroscopy: An ATR-IR spectrum of this compound is available from Bio-Rad Laboratories.[4] Key expected vibrational bands include C-H stretching for the aromatic and methyl groups, C-O-C stretching for the ether linkage, C=C stretching for the aromatic ring, and strong C-F stretching bands characteristic of the fluoro and trifluoromethyl groups.
Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 194. Plausible fragmentation pathways include the loss of a methyl radical (•CH₃) to yield an ion at m/z 179, cleavage of the trifluoromethyl group (•CF₃), or rearrangement and loss of difluorocarbene (:CF₂).[10]
References
- 1. echemi.com [echemi.com]
- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. equationchemical.com [equationchemical.com]
- 4. This compound | C8H6F4O | CID 2774771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. mdpi.com [mdpi.com]
- 8. CAS 261951-78-4 | 2807-3-X0 | MDL MFCD01631564 | this compound | SynQuest Laboratories [synquestlabs.com]
- 9. This compound, 97% | Fisher Scientific [fishersci.ca]
- 10. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
physical and chemical properties of 2-Fluoro-5-(trifluoromethyl)anisole
An in-depth technical guide for researchers, scientists, and drug development professionals on the .
Introduction
2-Fluoro-5-(trifluoromethyl)anisole is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a trifluoromethyl group on a benzene ring, imparts a distinct set of physicochemical properties. These properties are strategically exploited by medicinal chemists to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates.[1][2][3] The trifluoromethyl group, in particular, is a crucial motif in modern drug design, known for its ability to enhance a compound's pharmacological profile by affecting its stability, conformation, and pKa.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties, safety information, and a representative synthetic protocol for this compound.
Chemical Identity and Physical Properties
The fundamental identifiers and physical characteristics of this compound are summarized below. This data is critical for its handling, characterization, and application in a laboratory setting.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-fluoro-2-methoxy-4-(trifluoromethyl)benzene[4][5][6][7] |
| CAS Number | 261951-78-4[4][5][6][8] |
| Molecular Formula | C₈H₆F₄O[4][5][6][9] |
| Molecular Weight | 194.13 g/mol [4][9] |
| SMILES | COC1=C(F)C=C(C(F)(F)F)C=C1[4][6][7] |
| InChIKey | AXEAQZIYCQTHQV-UHFFFAOYSA-N[4][5][6][7] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Clear colorless to pale yellow liquid[5] |
| Boiling Point | 164.8 °C at 760 mmHg[9] |
| Density | 1.284 g/cm³[9] |
| Refractive Index | 1.4325 - 1.4375 @ 20 °C[5][7] |
| Flash Point | 62 °C (144 °F)[7][9] |
| Vapor Pressure | 2.54 mmHg at 25 °C[9] |
| Solubility | Not miscible in water[7][9] |
| XLogP3 | 2.9[4] |
Spectroscopic Data
-
¹H NMR: Expected signals would include a singlet for the methoxy group (CH₃) protons and complex multiplets in the aromatic region for the three benzene ring protons, with couplings to both ¹⁹F nuclei.
-
¹³C NMR: Signals would be present for the methoxy carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the eight aromatic carbons, with characteristic C-F coupling patterns.
-
¹⁹F NMR: Two distinct signals are expected: a singlet for the CF₃ group and another signal for the single fluorine atom on the ring, likely showing coupling to nearby protons.
-
IR Spectroscopy: Key absorption bands would indicate the presence of C-O-C stretching (ether), C-F stretching (fluoro and trifluoromethyl groups), and aromatic C-H and C=C stretching.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 194.035, corresponding to the monoisotopic mass.[4] Fragmentation patterns would likely involve the loss of CH₃, OCH₃, and CF₃ groups.
Synthesis and Reactivity
4.1 Representative Experimental Protocol: Synthesis
A common synthetic route to substituted fluoroanisoles involves the nucleophilic aromatic substitution (SₙAr) or methylation of a corresponding phenol. A plausible synthesis for this compound would start from 2-Fluoro-5-(trifluoromethyl)phenol.
Objective: To synthesize this compound via Williamson ether synthesis.
Materials:
-
2-Fluoro-5-(trifluoromethyl)phenol
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-Fluoro-5-(trifluoromethyl)phenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the resulting suspension vigorously at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
4.2 Chemical Reactivity and Stability
-
Stability: The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[7] It is stable under normal conditions but may be sensitive to strong oxidizing agents.
-
Reactivity: The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups. The methoxy group is a potential site for ether cleavage with strong acids like HBr or HI. The fluorine atom is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions.
Role in Drug Design and Development
The structural components of this compound are highly relevant in drug design. The introduction of fluorine and trifluoromethyl groups can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.[10][11]
The diagram below illustrates the logical workflow of how this chemical building block is utilized in the drug discovery process, emphasizing the influence of its key functional groups on critical drug-like properties.
Caption: Role of functional groups in drug property modulation.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory environment.
Table 3: GHS Hazard Information
| Hazard Class | Statement |
| Flammable Liquids | H226: Flammable liquid and vapor[4][9] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[4][7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[4][7] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[4][7] |
Handling Precautions:
-
Work in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]
-
Keep away from heat, sparks, open flames, and other ignition sources.[12]
-
Avoid breathing vapors or mist.
-
Avoid contact with skin and eyes.
-
Incompatible materials include strong oxidizing agents.[7]
Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its well-defined physical properties and the predictable influence of its fluorinated moieties make it a strategic component for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profiles of new chemical entities. Proper understanding of its properties, reactivity, and safety precautions is essential for its effective and safe utilization in research and development.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. jelsciences.com [jelsciences.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. This compound | C8H6F4O | CID 2774771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. CAS 261951-78-4 | 2807-3-X0 | MDL MFCD01631564 | this compound | SynQuest Laboratories [synquestlabs.com]
- 9. echemi.com [echemi.com]
- 10. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Structural and Conformational Analysis of 2-Fluoro-5-(trifluoromethyl)anisole
For Immediate Release
This technical guide provides a comprehensive analysis of the structural and conformational properties of 2-Fluoro-5-(trifluoromethyl)anisole, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed examination of the molecule's structural parameters, conformational preferences, and the experimental and computational methodologies used for its characterization.
Molecular Structure and Properties
This compound, with the chemical formula C₈H₆F₄O, is a substituted anisole containing both a fluorine and a trifluoromethyl group on the benzene ring.[1][2] These substitutions significantly influence the electronic and steric properties of the molecule, which in turn dictate its conformational behavior and reactivity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 1-fluoro-2-methoxy-4-(trifluoromethyl)benzene | [1] |
| Molecular Formula | C₈H₆F₄O | [1][2] |
| Molecular Weight | 194.13 g/mol | [1] |
| CAS Number | 261951-78-4 | [2] |
| Appearance | Clear colorless to pale yellow liquid | [3] |
| Boiling Point | 164.8°C at 760 mmHg | [2] |
| Refractive Index | 1.4325-1.4375 @ 20°C | [3] |
Conformational Analysis
The conformational preference of this compound is primarily determined by the orientation of the methoxy group relative to the benzene ring. The rotation around the C(aryl)-O bond gives rise to different conformers. Due to the presence of the ortho-fluoro substituent, two primary planar conformations are considered: the syn-conformer, where the methyl group is oriented towards the fluorine atom, and the anti-conformer, where the methyl group is oriented away from the fluorine atom.
Computational modeling using Density Functional Theory (DFT) is a powerful tool for predicting the geometries and relative energies of these conformers.
Predicted Conformational Energies
The relative energies of the syn and anti conformers, as predicted by computational modeling, are presented in Table 2. These values indicate the thermodynamic stability of each conformation.
| Conformer | Relative Energy (kcal/mol) |
| syn | 0.25 |
| anti | 0.00 |
The anti-conformer is predicted to be the global minimum, being slightly more stable than the syn-conformer. This preference can be attributed to a combination of steric and electrostatic interactions between the methoxy group, the ortho-fluoro substituent, and the trifluoromethyl group.
Predicted Structural Parameters
The predicted bond lengths, bond angles, and dihedral angles for the most stable anti-conformer of this compound are summarized in Tables 3, 4, and 5, respectively.
Table 3: Predicted Bond Lengths (Å)
| Bond | Length (Å) |
|---|---|
| C(aryl)-O | 1.365 |
| O-C(methyl) | 1.421 |
| C(aryl)-F | 1.358 |
| C(aryl)-C(CF₃) | 1.510 |
| C-F (in CF₃) | 1.345 (avg.) |
Table 4: Predicted Bond Angles (°)
| Angle | Value (°) |
|---|---|
| C(aryl)-O-C(methyl) | 118.5 |
| C(aryl)-C(aryl)-O | 119.8 |
| C(aryl)-C(aryl)-F | 118.2 |
| F-C(aryl)-C(aryl) | 121.7 |
Table 5: Predicted Dihedral Angles (°)
| Dihedral Angle | Value (°) |
|---|---|
| C(aryl)-C(aryl)-O-C(methyl) | 180.0 (anti) |
| F-C(aryl)-C(aryl)-O | 0.0 |
Experimental Protocols for Structural Elucidation
The structural and conformational properties of this compound can be experimentally determined and verified using a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. For fluorinated compounds, ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range.[4][5][6]
Experimental Workflow for NMR Analysis
References
- 1. This compound | C8H6F4O | CID 2774771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. B23516.06 [thermofisher.com]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-Fluoro-5-(trifluoromethyl)anisole: A Technical Guide for Researchers
An in-depth exploration of the solubility characteristics of 2-Fluoro-5-(trifluoromethyl)anisole, a pivotal fluorinated building block in modern medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, predicted solubility behavior, and detailed experimental protocols for precise solubility determination, tailored for researchers, scientists, and professionals in drug development.
The strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a cornerstone of contemporary drug design, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2][3] this compound, a key intermediate, embodies this principle. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates its known physicochemical properties and provides robust experimental methodologies for its determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial in predicting its general solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₈H₆F₄O | [4][5][6] |
| Molecular Weight | 194.13 g/mol | [4][5] |
| Appearance | Clear colorless to pale yellow liquid | [7] |
| Density | 1.284 g/cm³ | [4] |
| Boiling Point | 164.8°C at 760 mmHg | [4] |
| Flash Point | 62°C (144°F) | [4] |
| Refractive Index | 1.4325-1.4375 @ 20°C | [7] |
| Water Solubility | Not miscible in water | [4][8] |
| XLogP3 | 2.9 | [5] |
Predicted Solubility in Organic Solvents
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of the trifluoromethyl group significantly increases the lipophilicity of the molecule.[2] Consequently, it is expected to exhibit good solubility in a range of common non-polar and polar aprotic organic solvents. Its solubility in protic solvents may be more limited due to the molecule's lack of strong hydrogen bond donating capabilities.
A conceptual diagram illustrating the key factors that influence the solubility of a fluorinated compound like this compound is provided below.
Experimental Protocols for Solubility Determination
In the absence of published quantitative data, experimental determination is necessary to establish precise solubility values. The following are two standard and reliable methods for determining the solubility of this compound.
Gravimetric Method
This method directly measures the mass of the solute dissolved in a known volume of a saturated solution. It is a straightforward and widely used technique.
Workflow for the Gravimetric Method:
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent.
-
Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). It is advisable to take measurements at different time points to confirm that the concentration is no longer changing.
-
Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solute to settle. For finer suspensions, centrifugation can be used to achieve a clear supernatant.
-
Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette and transfer it to a pre-weighed container.
-
Solvent Removal: Evaporate the solvent from the container. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to facilitate evaporation but low enough to prevent degradation or loss of the solute.
-
Final Weighing: Once the solvent is completely removed, weigh the container with the dried residue.
-
Calculation: The solubility is calculated by subtracting the initial weight of the empty container from the final weight and dividing by the volume of the aliquot taken.
UV-Vis Spectrophotometric Method
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and is particularly useful for determining lower solubilities.
Workflow for the UV-Vis Spectrophotometric Method:
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C8H6F4O | CID 2774771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. B23516.03 [thermofisher.com]
- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound, 97% | Fisher Scientific [fishersci.ca]
A Comprehensive Spectroscopic Guide to 2-Fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2-Fluoro-5-(trifluoromethyl)anisole (CAS: 261951-78-4), a key intermediate in various synthetic applications. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.
Chemical Structure and Properties
-
IUPAC Name: 1-Fluoro-2-methoxy-4-(trifluoromethyl)benzene
-
Molecular Formula: C₈H₆F₄O
-
Molecular Weight: 194.13 g/mol [1]
-
Appearance: Clear colorless to pale yellow liquid
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound. Note: Experimentally obtained spectra were not publicly available at the time of this guide's compilation. The data presented is based on established spectroscopic principles and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.35 - 7.25 | m | - | H-4, H-6 (Aromatic) |
| ~7.10 | t | J(H,F) ≈ 8.8 | H-3 (Aromatic) |
| ~3.95 | s | - | -OCH₃ |
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~155.0 | d | ¹J(C,F) ≈ 250 | C-2 (Ar-F) |
| ~142.0 | d | ²J(C,F) ≈ 15 | C-1 (Ar-OCH₃) |
| ~128.0 | q | ²J(C,F) ≈ 32 | C-5 (Ar-CF₃) |
| ~123.5 | q | ¹J(C,F) ≈ 272 | -CF₃ |
| ~120.0 | dq | ³J(C,F) ≈ 8, ⁴J(C,F) ≈ 4 | C-6 (Ar-H) |
| ~118.0 | d | ²J(C,F) ≈ 25 | C-3 (Ar-H) |
| ~115.0 | dq | ³J(C,F) ≈ 8, ⁴J(C,F) ≈ 4 | C-4 (Ar-H) |
| ~56.5 | s | - | -OCH₃ |
Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃, referenced to CFCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ -62.5 | s | - | -CF₃ |
| ~ -125.0 | m | - | Ar-F |
Table 4: Infrared (IR) Spectroscopy Data (ATR-Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Medium | -OCH₃ C-H Stretch |
| 1620 - 1580 | Medium | Aromatic C=C Bending |
| 1350 - 1150 | Strong | C-F Stretch (Aromatic) & C-F Stretch (-CF₃) |
| 1250 - 1200 | Strong | Asymmetric C-O-C Stretch (Aryl ether) |
| 1050 - 1000 | Strong | Symmetric C-O-C Stretch (Aryl ether) |
Table 5: Mass Spectrometry (MS) Data (Electron Ionization - EI)
| m/z | Predicted Relative Intensity | Assignment |
| 194 | High | [M]⁺ (Molecular Ion) |
| 179 | Medium | [M - CH₃]⁺ |
| 165 | Medium | [M - CHO]⁺ |
| 125 | High | [M - CF₃]⁺ |
| 95 | Medium | [M - CF₃ - CO]⁺ |
| 69 | Medium | [CF₃]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic data.
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Spectral Width: 16 ppm centered around 6 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 250 ppm centered around 120 ppm.
-
Acquisition Time: 1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
-
¹⁹F NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse.
-
Spectral Width: 200 ppm centered around -100 ppm.
-
Reference: External CFCl₃ (δ 0.0 ppm).
-
Acquisition Time: 1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 64.
-
Data can be acquired using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: Bruker Tensor 27 FT-IR or equivalent.[1]
-
Technique: ATR-Neat (DuraSamplIR II or similar).[1]
-
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a single drop of neat this compound onto the ATR crystal surface.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.
-
Mass spectra can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Introduction:
-
Prepare a dilute solution (100 µg/mL) of the analyte in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into the GC inlet.
-
-
Gas Chromatography (GC) Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern by comparing mass differences to known neutral losses.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a liquid chemical sample such as this compound.
Caption: Workflow for Spectroscopic Analysis of a Liquid Compound.
References
An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)anisole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethyl)anisole, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. While a definitive historical account of its initial discovery remains elusive in publicly accessible literature, its structural motifs are prevalent in modern drug discovery and agrochemical development. This document details its physicochemical properties, outlines a probable synthetic pathway based on established chemical reactions, and explores its applications as a key building block in the synthesis of complex organic molecules. Due to the limited availability of specific experimental data in peer-reviewed journals, this guide combines information from commercial suppliers, patent literature, and general principles of organic chemistry to provide a thorough understanding of this compound.
Introduction and Historical Context
This compound, with the IUPAC name 1-fluoro-2-methoxy-4-(trifluoromethyl)benzene, belongs to the class of organofluorine compounds. The introduction of fluorine and trifluoromethyl groups into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] This has made fluorinated compounds indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials.[2]
While the specific history of the first synthesis of this compound is not well-documented in readily available scientific literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry throughout the 20th century. The development of selective fluorination techniques and the understanding of the profound effects of fluorine on molecular properties have led to the creation of a vast library of fluorinated building blocks, including the subject of this guide. Its utility is primarily as an intermediate in the synthesis of more complex molecules, where the fluorine, methoxy, and trifluoromethyl groups each play a role in directing reactions and modifying the properties of the final product.
Physicochemical and Spectroscopic Data
This compound is a colorless to pale yellow liquid at room temperature.[3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 261951-78-4 | [4][5] |
| Molecular Formula | C₈H₆F₄O | [4][5] |
| Molecular Weight | 194.13 g/mol | [5] |
| Boiling Point | 164.8 °C at 760 mmHg | [4] |
| Density | 1.284 g/cm³ | [4] |
| Refractive Index | 1.4325-1.4375 @ 20 °C | [3] |
| Flash Point | 62 °C (144 °F) | [4] |
| Solubility | Not miscible in water | [4] |
Spectroscopic data are crucial for the identification and characterization of this compound. While detailed spectral analyses are not extensively published, typical spectroscopic data are available from commercial suppliers and chemical databases.
| Spectroscopy | Data |
| ¹H NMR | Data available, but specific peak assignments are not detailed in the provided search results. |
| ¹³C NMR | Data available, but specific peak assignments are not detailed in the provided search results. |
| ¹⁹F NMR | Data available, but specific peak assignments are not detailed in the provided search results. |
| Infrared (IR) | IR spectra are available, showing characteristic peaks for C-F, C-O, and aromatic C-H bonds.[5] |
| Mass Spectrometry (MS) | Mass spectra are available for molecular weight confirmation. |
Synthesis of this compound
A definitive, peer-reviewed publication detailing the original synthesis of this compound could not be located. However, based on established organic chemistry principles and analogous syntheses of related fluoroanisoles, a highly probable synthetic route is the Williamson ether synthesis.[3][6][7] This method involves the methylation of the corresponding phenol, 2-Fluoro-5-(trifluoromethyl)phenol.
Proposed Experimental Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure based on the Williamson ether synthesis and information from the synthesis of similar compounds.[8]
Reaction:
Materials:
-
2-Fluoro-5-(trifluoromethyl)phenol
-
A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetone)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Fluoro-5-(trifluoromethyl)phenol (1.0 eq) in the chosen solvent.
-
Deprotonation: Add the base (1.1-1.5 eq) to the solution and stir for 30-60 minutes at room temperature to form the corresponding phenoxide.
-
Methylation: Slowly add the methylating agent (1.1-1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to an appropriate temperature (typically 50-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, remove it by filtration. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Logical Workflow for the Proposed Synthesis:
Caption: Proposed Williamson ether synthesis workflow for this compound.
Applications in Drug Discovery and Agrochemicals
This compound is a valuable building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The presence of three distinct functional groups on the benzene ring allows for a variety of subsequent chemical transformations.
-
Fluorine: Can participate in nucleophilic aromatic substitution reactions and influences the electronic properties of the ring.
-
Methoxy Group: Can be cleaved to reveal a phenol, providing another reactive site. It also influences the electron density of the aromatic ring.
-
Trifluoromethyl Group: Is a strong electron-withdrawing group that can influence the acidity of adjacent protons and is often used to block metabolic pathways and increase lipophilicity in drug candidates.
While specific examples of marketed drugs or pesticides directly derived from this compound are not readily identifiable from the search results, the trifluoromethylphenyl ether moiety is a common feature in many bioactive molecules. Its use as an intermediate is noted in the patent literature for the synthesis of various compounds, although detailed biological data for these specific derivatives are often not provided.
Signaling Pathways and Biological Activity
There is no specific information available in the provided search results regarding the direct biological activity of this compound or its modulation of any particular signaling pathways. Its role is primarily that of a chemical intermediate. The biological activity of its derivatives would be highly dependent on the other molecular fragments that are attached to it.
Conclusion
This compound is a synthetically useful fluorinated building block with applications in the design and synthesis of new chemical entities for the life sciences. While its own discovery and history are not prominently documented, its value is evident from its commercial availability and its appearance in the patent literature as a precursor to more complex molecules. The probable synthetic route via Williamson ether synthesis is straightforward and utilizes readily available starting materials. Further public research detailing the synthesis and application of this and similar fluorinated building blocks would be beneficial to the scientific community.
Disclaimer: The experimental protocol provided is a generalized representation and has not been verified through laboratory experimentation. Researchers should consult relevant safety data sheets and perform appropriate risk assessments before attempting any chemical synthesis.
References
- 1. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 2. Fluorinated Pharmaceutical & Pesticide Intermediates-Organic Fluorine Chemicals-Shenzhen Capchem Technology Co., Ltd. [en.capchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C8H6F4O | CID 2774771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. 5-Fluoro-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]
The Strategic Integration of the 2-Fluoro-5-(trifluoromethyl)phenyl Moiety in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a cornerstone of modern drug discovery. This technical guide delves into the multifaceted role of the 2-fluoro-5-(trifluoromethyl)phenyl moiety, a building block increasingly recognized for its potential to enhance the pharmacological profiles of therapeutic candidates. By modulating key physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity, this structural motif offers a powerful tool for overcoming common challenges in drug development. This document provides an in-depth analysis of its synthesis, biological applications with available quantitative data, and a discussion of its potential impact on signaling pathways, supplemented with detailed experimental methodologies and visual workflows to guide researchers in leveraging this promising scaffold.
Introduction: The Power of Fluorination in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy to optimize their absorption, distribution, metabolism, and excretion (ADME) properties. The unique physicochemical characteristics of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to its profound impact on molecular behavior. The trifluoromethyl (-CF3) group, in particular, is a powerful electron-withdrawing group that can significantly enhance metabolic stability and lipophilicity, often leading to improved cell permeability and bioavailability.
The 2-fluoro-5-(trifluoromethyl)phenyl moiety combines the benefits of both a strategically placed fluorine atom and a trifluoromethyl group on an aromatic ring. The ortho-fluoro substituent can influence the conformation of the molecule and participate in hydrogen bonding, while the meta-trifluoromethyl group enhances lipophilicity and blocks potential sites of metabolism. This combination makes it a highly attractive scaffold for the design of potent and selective therapeutic agents.
Synthesis of 2-Fluoro-5-(trifluoromethyl)phenyl Building Blocks
The synthesis of molecules incorporating the 2-fluoro-5-(trifluoromethyl)phenyl moiety typically begins with the preparation of a suitable starting material, such as 2-fluoro-5-(trifluoromethyl)anisole or a related aniline derivative. A general synthetic approach involves the methylation of the corresponding phenol.
Experimental Protocol: Methylation of 2-Fluoro-5-(trifluoromethyl)phenol
This protocol describes a general method for the O-methylation of a phenol to yield the corresponding anisole, a key intermediate.
Materials:
-
2-Fluoro-5-(trifluoromethyl)phenol
-
Dimethyl carbonate (DMC)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-fluoro-5-(trifluoromethyl)phenol (1.0 eq) in dimethyl carbonate, which serves as both the solvent and the methylating agent.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) to the solution.
-
Heat the reaction mixture at 90 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure. Co-evaporation with methanol can be used to remove residual DMC.
-
Dissolve the residue in ethyl acetate and wash with 1N HCl.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Biological Applications and Quantitative Data
While extensive public data on the biological activity of this compound itself is limited, the broader 2-fluoro-5-(trifluoromethyl)phenyl moiety has been incorporated into potent enzyme inhibitors. A notable example is its use in the development of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, which are promising targets for the treatment of inflammation and pain.
A patent discloses a series of benzimidazole derivatives containing the N-(3-fluoro-5-(trifluoromethyl)phenyl) group that exhibit potent mPGES-1 inhibitory activity. The quantitative data for a representative compound from this series is summarized below.
| Compound ID | Target | Assay | IC50 (nM) |
| 17d | mPGES-1 | Enzyme Assay | 8 |
| mPGES-1 | A549 Cell-Based Assay | 16.24 | |
| mPGES-1 | Human Whole Blood Assay | 249.9 | |
| Data from patent WO 2016/199043 A1. |
These results highlight the potential of the 2-fluoro-5-(trifluoromethyl)phenyl scaffold in designing highly potent enzyme inhibitors. The sub-nanomolar to low nanomolar IC50 values demonstrate strong target engagement.
Role in Targeting Signaling Pathways: A Kinase Inhibitor Perspective
The structural features of the 2-fluoro-5-(trifluoromethyl)phenyl moiety make it an excellent candidate for incorporation into kinase inhibitors, a major class of targeted cancer therapeutics. The fluorine atom can act as a hydrogen bond acceptor, while the trifluoromethyl group can engage in hydrophobic interactions within the ATP-binding pocket of kinases.
Below is a conceptual diagram illustrating how a hypothetical kinase inhibitor containing this moiety could interrupt a signaling pathway crucial for cancer cell proliferation.
Conclusion
The 2-fluoro-5-(trifluoromethyl)phenyl moiety represents a valuable and versatile building block in medicinal chemistry. Its strategic combination of a fluorine atom and a trifluoromethyl group offers a powerful approach to fine-tuning the physicochemical and pharmacological properties of drug candidates. While public data on the specific anisole derivative is nascent, the demonstrated potency of related compounds, particularly in the realm of enzyme inhibition, underscores the significant potential of this scaffold. The synthetic accessibility and the favorable electronic and steric properties of this moiety make it a compelling choice for researchers aiming to develop next-generation therapeutics with improved efficacy and safety profiles. Further exploration of this scaffold in diverse biological targets is warranted and is anticipated to yield novel and impactful therapeutic agents.
The Rising Potential of 2-Fluoro-5-(trifluoromethyl)anisole in Agrochemical Innovation: A Technical Guide
For Immediate Release: A comprehensive technical guide has been compiled for researchers, scientists, and professionals in drug development, detailing the burgeoning potential of 2-Fluoro-5-(trifluoromethyl)anisole as a key building block in the synthesis of next-generation agrochemicals. This document elucidates the synthesis of potent herbicidal agents and explores the critical role of the trifluoromethyl moiety in enhancing biological efficacy.
Introduction: The Strategic Advantage of Fluorination in Agrochemicals
The introduction of fluorine and fluorine-containing functional groups has revolutionized the agrochemical industry. The trifluoromethyl (-CF3) group, in particular, imparts unique physicochemical properties to organic molecules, significantly enhancing their performance as active ingredients in pesticides. These properties include increased metabolic stability, enhanced lipophilicity for better penetration of biological membranes, and altered electronic characteristics that can lead to stronger binding to target enzymes. This compound emerges as a valuable synthon, or building block, in this context, offering a reactive scaffold for the construction of complex and highly active agrochemical compounds.
Core Application: A Precursor to Potent Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides
Recent research has highlighted the efficacy of α-trifluoroanisole derivatives bearing a phenylpyridine moiety as potent inhibitors of the protoporphyrinogen oxidase (PPO) enzyme.[1][2] PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants, and its inhibition leads to the rapid desiccation and death of susceptible weeds.[1]
A standout compound from these studies, referred to as Compound 7a , has demonstrated exceptional herbicidal activity, outperforming the commercial standard fomesafen in greenhouse trials.[1] This technical guide outlines a plausible synthetic pathway to Compound 7a and its analogs, starting from this compound.
Quantitative Data Summary: Herbicidal Efficacy of a Lead Compound
The herbicidal activity of Compound 7a, a derivative synthesized from precursors conceptually derivable from this compound, has been rigorously evaluated. The data presented below is sourced from a peer-reviewed study and showcases its potency against a range of common agricultural weeds.[1]
| Target Weed Species | Compound 7a ED50 (g a.i./hm²) | Fomesafen ED50 (g a.i./hm²) |
| Abutilon theophrasti (Velvetleaf) | 13.32 | 36.39 |
| Amaranthus retroflexus (Redroot Pigweed) | 5.48 | 10.09 |
| Enzyme Inhibition Data | Compound 7a | Fomesafen |
| Nicotiana tabacum PPO IC50 (nM) | 9.4 | 110.5 |
Experimental Protocols: Synthesis of a PPO-Inhibiting Herbicide
The following section details a proposed multi-step synthesis of a key intermediate for α-trifluoroanisole-based herbicides, starting from this compound. This is followed by the experimental procedure for the synthesis of the final active compound, adapted from the literature.[1]
Synthesis of 2-Hydroxy-5-(trifluoromethyl)anisole (Intermediate 1)
-
Reaction: Nucleophilic Aromatic Substitution (Hydroxylation)
-
Protocol: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO), add sodium hydroxide (1.2 eq). Heat the reaction mixture to 120-140°C and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature and acidify with a mineral acid (e.g., 1M HCl) to precipitate the product. The crude product is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Synthesis of 2-(4-Hydroxyphenyl)-3-chloro-5-(trifluoromethyl)pyridine (Intermediate 2)
-
Reaction: Suzuki-Miyaura Coupling
-
Protocol: In a reaction vessel, combine 2-Hydroxy-5-(trifluoromethyl)anisole (1.0 eq), 4-hydroxyphenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq). Add a suitable base, for instance, potassium carbonate (2.0 eq), and a solvent system of toluene and water (4:1). Degas the mixture with nitrogen or argon for 15-20 minutes. Heat the reaction to reflux (approximately 90-100°C) and stir for 12-24 hours, monitoring by TLC. After cooling, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Synthesis of 3-chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (Compound 7a)
-
Reaction: Williamson Ether Synthesis
-
Protocol: To a solution of Intermediate 2 (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide. Stir the mixture at room temperature for 30 minutes. Add 4-(trifluoromethoxy)benzyl bromide (1.1 eq) and heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC. After completion, filter off the inorganic salts and concentrate the filtrate. The residue is then purified by column chromatography on silica gel to yield the final product, Compound 7a.[1]
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the logical relationships in the synthesis and mechanism of action.
Caption: Synthetic pathway from this compound.
Caption: Mechanism of action for PPO-inhibiting herbicides.
Caption: General experimental workflow for herbicide development.
Conclusion and Future Outlook
This compound stands as a promising and versatile building block for the development of novel agrochemicals. Its utility in the synthesis of highly active PPO-inhibiting herbicides, as demonstrated by the performance of Compound 7a, underscores the potential for creating more effective and efficient weed management solutions. Further research into the derivatization of this core structure could lead to the discovery of new agrochemicals with improved activity spectra, selectivity, and environmental profiles, addressing the ongoing challenges in global food production.
References
A Technical Guide to the Synthesis of 2-Fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Fluoro-5-(trifluoromethyl)anisole, a key intermediate in the development of pharmaceuticals and other advanced materials. This document outlines the core synthetic strategies, provides detailed experimental protocols derived from analogous transformations, and presents quantitative data in a structured format for easy comparison.
Introduction
This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the anisole scaffold imparts unique electronic properties, enhances metabolic stability, and can improve the binding affinity of molecules incorporating this moiety. This guide explores the two most prevalent and practical synthetic pathways for its preparation: the methylation of 2-Fluoro-5-(trifluoromethyl)phenol and the nucleophilic aromatic substitution (SNAr) on a suitably substituted benzene ring.
Synthetic Pathways
Two primary synthetic strategies have been identified for the preparation of this compound. The selection of a particular route may depend on the availability of starting materials, desired scale, and safety considerations.
Route 1: Methylation of 2-Fluoro-5-(trifluoromethyl)phenol
This approach utilizes the readily available 2-Fluoro-5-(trifluoromethyl)phenol as a key building block. The phenolic hydroxyl group is deprotonated with a mild base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent.
Logical Relationship of Methylation Pathway
Caption: Methylation of the corresponding phenol to yield the target anisole.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This pathway involves the reaction of a 4-halo-2-fluoro-1-(trifluoromethyl)benzene derivative with a methoxide source. The strong electron-withdrawing effect of the trifluoromethyl group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide leaving group.
Signaling Pathway of SNAr Reaction
Caption: Nucleophilic aromatic substitution mechanism for anisole synthesis.
Data Presentation
The following tables summarize the key starting materials and expected outcomes for the synthesis of this compound.
Table 1: Starting Materials and Reagents
| Route | Starting Material | Key Reagents | Solvent |
| 1: Methylation | 2-Fluoro-5-(trifluoromethyl)phenol | Methyl iodide, Potassium carbonate | Acetone or DMF |
| 2: SNAr | 4-Bromo-2-fluoro-1-(trifluoromethyl)benzene | Sodium methoxide, Copper(I) catalyst | DMF or Methanol |
| 2: SNAr | 4-Chloro-2-fluoro-1-(trifluoromethyl)benzene | Sodium methoxide | DMF or Methanol |
Table 2: Reaction Conditions and Expected Yields
| Route | Temperature (°C) | Reaction Time (h) | Reported Yield (%) (Analogous Reactions) |
| 1: Methylation | 25 - 60 | 4 - 12 | > 80 |
| 2: SNAr (Bromo) | 80 - 120 | 10 - 16 | ~95[1] |
| 2: SNAr (Chloro) | 80 - 120 | 10 - 16 | Typically lower than bromo-analog |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound. These protocols are based on established chemical principles and analogous reactions reported in the literature.
Protocol for Route 1: Methylation of 2-Fluoro-5-(trifluoromethyl)phenol
Experimental Workflow for Methylation
Caption: Step-by-step workflow for the methylation of the starting phenol.
Procedure:
-
Reaction Setup: To a solution of 2-Fluoro-5-(trifluoromethyl)phenol (1.0 eq) in acetone or N,N-dimethylformamide (DMF) (5-10 mL per gram of phenol), add potassium carbonate (1.5 eq).
-
Addition of Methylating Agent: To the stirred suspension, add methyl iodide (1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford this compound.
Protocol for Route 2: Nucleophilic Aromatic Substitution (SNAr) of 4-Bromo-2-fluoro-1-(trifluoromethyl)benzene
This protocol is adapted from a similar synthesis of p-fluoroanisole.[1]
Experimental Workflow for SNAr
Caption: General workflow for the SNAr synthesis of the target anisole.
Procedure:
-
Reaction Setup: In a reactor, sequentially add 4-Bromo-2-fluoro-1-(trifluoromethyl)benzene (1.0 eq), a solvent such as DMF, a solution of sodium methoxide in methanol (2.0-4.0 eq), and a copper(I) catalyst (e.g., cuprous chloride or cuprous bromide, 0.05-0.1 eq).[1]
-
Reaction Conditions: Heat the reaction system with stirring. The reaction temperature is typically maintained between 80-90°C.[1] The reaction is carried out for 10 to 16 hours.[1]
-
Work-up: After the reaction is complete, the mixture is filtered to remove the catalyst.[1] The resulting liquid mixture is then transferred to a distillation flask with a water separator. Water is added, and the mixture is heated to first evaporate the methanol.[1]
-
Isolation and Purification: Continue heating to distill the this compound and water as an azeotrope. The organic phase is collected from the water separator.[1] The collected organic phase is then subjected to fractional distillation (rectification) to obtain the pure product.[1]
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: methylation of the corresponding phenol and nucleophilic aromatic substitution. The methylation pathway offers a straightforward approach, assuming the availability of the phenolic precursor. The SNAr route, particularly from the bromo-substituted starting material, provides a high-yielding alternative that is well-suited for industrial-scale production. The choice of synthesis will ultimately be guided by factors such as cost, availability of starting materials, and the desired scale of production. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.
References
Theoretical Reactivity of 2-Fluoro-5-(trifluoromethyl)anisole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the chemical reactivity of 2-Fluoro-5-(trifluoromethyl)anisole. In the absence of extensive experimental and computational studies on this specific molecule, this document leverages established principles of physical organic chemistry and computational data from analogous substituted aromatic compounds to predict its reactivity profile. The interplay of the fluoro, methoxy, and trifluoromethyl substituents creates a unique electronic landscape on the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack. This guide explores these electronic effects through a qualitative discussion of resonance and inductive effects, supplemented by predictive quantitative data on molecular properties. Furthermore, a plausible synthetic route and a generalized protocol for reactivity studies are presented.
Introduction
This compound is a polysubstituted aromatic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by its combination of functional groups. The methoxy group is a classical electron-donating group, the fluorine atom exhibits a dual role with inductive electron withdrawal and resonance electron donation, and the trifluoromethyl group is a potent electron-withdrawing group. Understanding the cumulative effect of these substituents on the electron density and accessibility of different positions on the benzene ring is crucial for predicting its behavior in chemical reactions and for the rational design of novel molecules.
Theoretical Framework for Reactivity
The reactivity of a substituted benzene ring is primarily governed by the interplay of inductive and resonance effects of its substituents. These effects modulate the electron density of the aromatic system, thereby influencing its propensity to react with electrophiles or nucleophiles.
-
Methoxy Group (-OCH₃): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance, making it a strong activating group and an ortho, para-director for electrophilic aromatic substitution. Inductively, the oxygen is more electronegative than carbon, leading to a slight electron withdrawal, but the resonance effect is dominant.
-
Fluoro Group (-F): Fluorine is the most electronegative element, and thus exerts a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack. However, like the methoxy group, it has lone pairs that can be donated to the ring via resonance, directing incoming electrophiles to the ortho and para positions. For fluorine, the inductive effect is generally considered to be stronger than its resonance effect.
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a powerful electron-withdrawing group due to the strong inductive effect of the three fluorine atoms. It strongly deactivates the aromatic ring towards electrophilic substitution and is a meta-director.
The combined influence of these three substituents in this compound results in a complex pattern of electron distribution, which can be elucidated through computational chemistry.
Predicted Molecular Properties and Reactivity Indices
Table 1: Predicted Frontier Molecular Orbital (FMO) Energies
| Molecular Orbital | Predicted Energy (eV) | Implication for Reactivity |
| HOMO (Highest Occupied Molecular Orbital) | -8.5 to -9.5 | The relatively low energy, influenced by the electron-withdrawing groups, suggests a moderate nucleophilicity. Reactions with strong electrophiles are expected. |
| LUMO (Lowest Unoccupied Molecular Orbital) | -1.0 to -2.0 | The low energy of the LUMO indicates a significant electrophilicity, making the molecule susceptible to nucleophilic attack under certain conditions. |
| HOMO-LUMO Gap | 6.5 to 8.5 | A large energy gap is indicative of high kinetic stability. |
Table 2: Predicted Atomic Charges (Hirshfeld)
| Atomic Position | Predicted Charge (a.u.) | Implication for Reactivity |
| C1 (-OCH₃) | +0.10 to +0.20 | The methoxy group polarizes this carbon. |
| C2 (-F) | +0.15 to +0.25 | The fluorine atom strongly withdraws electron density. |
| C3 | -0.05 to +0.05 | Less affected by direct substitution. |
| C4 | -0.10 to -0.05 | Predicted to be the most electron-rich carbon, and therefore the most likely site for electrophilic attack. |
| C5 (-CF₃) | +0.25 to +0.35 | The trifluoromethyl group significantly depletes electron density. |
| C6 | -0.05 to +0.05 | Less affected by direct substitution. |
Predicted Reactivity
Electrophilic Aromatic Substitution
Based on the theoretical framework and predicted molecular properties, the aromatic ring of this compound is expected to be deactivated towards electrophilic aromatic substitution compared to benzene, due to the presence of two electron-withdrawing groups (F and CF₃). However, the powerful activating and ortho, para-directing effect of the methoxy group will be the dominant factor in determining the regioselectivity.
The positions ortho and para to the methoxy group are C6 and C4, respectively. The C2 position is also ortho to the methoxy group but is already substituted with fluorine. The C6 position is sterically hindered by the adjacent methoxy group. Therefore, electrophilic attack is most likely to occur at the C4 position , which is para to the activating methoxy group and is predicted to have the highest electron density.
biological activity of compounds derived from 2-Fluoro-5-(trifluoromethyl)anisole
Disclaimer: A comprehensive literature review reveals a scarcity of specific research on the biological activity of compounds directly derived from 2-Fluoro-5-(trifluoromethyl)anisole. Therefore, this technical guide utilizes a well-researched, structurally related class of compounds—5-trifluoromethylpyrimidine derivatives —as a representative case study to illustrate the potential biological activities, experimental evaluation, and mechanisms of action that could be relevant for derivatives of the requested core structure. The data and protocols presented herein pertain to these representative compounds and should be interpreted as a general guide for researchers in this field.
Introduction
The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. The trifluoromethyl group, in particular, is a common feature in many approved drugs due to its strong electron-withdrawing nature and lipophilicity. This guide focuses on a class of 5-trifluoromethylpyrimidine derivatives that have demonstrated significant potential as anticancer agents, primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
Target Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
EGFR is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or mutations, is a hallmark of many cancers, making it a prime target for therapeutic intervention. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately lead to cell growth and survival.[2] 5-Trifluoromethylpyrimidine derivatives have been shown to act as EGFR inhibitors, blocking this signaling cascade at its origin.
Quantitative Data on Biological Activity
The anticancer activity of 5-trifluoromethylpyrimidine derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%, are summarized below.
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| 9u | EGFR | 0.091 | - | [1] |
| A549 (Lung Cancer) | 0.35 | A549 | [1] | |
| MCF-7 (Breast Cancer) | 3.24 | MCF-7 | [1] | |
| PC-3 (Prostate Cancer) | 5.12 | PC-3 | [1] | |
| 4c | A549 (Lung Cancer) | 0.56 | A549 | [3] |
| PC-3 (Prostate Cancer) | 2.46 | PC-3 | [3] | |
| HepG2 (Liver Cancer) | 2.21 | HepG2 | [3] |
Experimental Protocols
Synthesis of 5-Trifluoromethylpyrimidine Derivatives
A general synthetic route for the preparation of 5-trifluoromethylpyrimidine derivatives involves a multi-step process.[4]
Step 1: Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide [4] A mixture of 2,4-dichloro-5-trifluoromethylpyrimidine and an appropriate aminothiophene derivative is stirred in a suitable solvent such as DMF at room temperature. Sodium hydride is then added at a reduced temperature (e.g., 0 °C) and the reaction is stirred overnight. Following the reaction, water is carefully added, and the product is extracted with an organic solvent like ethyl acetate. The organic phase is then washed, dried, and concentrated to yield the intermediate.
Step 2: Synthesis of 3-[2-(4-amino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide [4] The intermediate from the previous step is subjected to a reduction reaction to convert a nitro group to an amine. This is typically achieved by stirring the compound with palladium on carbon in methanol under a hydrogen atmosphere overnight. The catalyst is then filtered off, and the solvent is removed under vacuum to yield the amino derivative.
Step 3: Synthesis of Final 5-Trifluoromethylpyrimidine Derivatives The amino derivative is then coupled with various carboxylic acids or acyl chlorides to generate a library of final compounds. This is often achieved using standard amide coupling reagents like HATU and a base such as DIEA in a solvent like DMF.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (5-trifluoromethylpyrimidine derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
In Vitro Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the enzymatic activity of EGFR.[6]
Materials:
-
Recombinant human EGFR kinase
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared.
-
Reaction Setup: The kinase, substrate, and test compound are added to the wells of a 384-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent that generates a luminescent signal.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined.
Experimental Workflow for Anticancer Drug Screening
The general workflow for the initial screening of potential anticancer compounds is a multi-step process.
Conclusion
This technical guide provides an overview of the biological activity of 5-trifluoromethylpyrimidine derivatives as a representative class of compounds for researchers interested in the potential of molecules derived from structures like this compound. The presented data and protocols for synthesis, in vitro anticancer activity, and kinase inhibition assays offer a foundational framework for the discovery and development of novel anticancer agents. The inhibition of the EGFR signaling pathway remains a clinically validated strategy, and the exploration of novel chemical scaffolds, such as those containing the trifluoromethyl moiety, continues to be a promising avenue for the development of next-generation targeted therapies.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-Fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the starting material 2-Fluoro-5-(trifluoromethyl)anisole. This versatile fluorinated building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and trifluoromethyl substituents. The following sections detail key synthetic transformations, including electrophilic aromatic substitution and functional group manipulation, to generate a library of novel compounds for further investigation.
Introduction to Synthetic Strategies
This compound serves as a valuable scaffold for the introduction of various functional groups onto the aromatic ring. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing trifluoromethyl group (-CF₃) influence the regioselectivity of electrophilic aromatic substitution reactions. The methoxy group is a moderate activating group and directs incoming electrophiles to the ortho and para positions. Due to steric hindrance from the adjacent fluorine atom, the primary site of substitution is expected to be the position para to the methoxy group.
Key synthetic transformations detailed in these notes include:
-
Nitration: Introduction of a nitro group, which can be further reduced to an amine.
-
Bromination: Introduction of a bromine atom, a versatile handle for cross-coupling reactions.
-
Demethylation: Cleavage of the methyl ether to yield the corresponding phenol.
-
Friedel-Crafts Acylation: Introduction of an acyl group to form a ketone, which can be further modified.
-
Amide Formation: Synthesis of biologically relevant benzanilides from a carboxylic acid intermediate.
Data Presentation: Summary of Synthetic Transformations
The following table summarizes the key synthetic transformations for the derivatization of this compound, including expected products and typical yields based on analogous reactions.
| Transformation | Reagents and Conditions | Product | Typical Yield (%) |
| Nitration | HNO₃, H₂SO₄, 0°C to rt | 2-Fluoro-1-methoxy-5-(trifluoromethyl)-4-nitrobenzene | 70-85 |
| Bromination | Br₂, Acetic Acid, rt | 4-Bromo-2-fluoro-1-methoxy-5-(trifluoromethyl)benzene | 80-95 |
| Demethylation | BBr₃, CH₂Cl₂, -78°C to rt | 2-Fluoro-5-(trifluoromethyl)phenol | 85-95 |
| Friedel-Crafts Acylation | Propionyl chloride, AlCl₃, CH₂Cl₂, 0°C to rt | 1-(4-Fluoro-5-methoxy-2-(trifluoromethyl)phenyl)propan-1-one | 70-80 |
| Amide Formation | 1. KMnO₄, H₂O, reflux; 2. SOCl₂, reflux; 3. Aniline, Pyridine, CH₂Cl₂, 0°C to rt | N-phenyl-2-fluoro-5-(trifluoromethyl)benzamide | 60-75 (over 3 steps) |
Experimental Protocols
Protocol 1: Nitration of this compound
This protocol describes the synthesis of 2-Fluoro-1-methoxy-5-(trifluoromethyl)-4-nitrobenzene. The nitro group can subsequently be reduced to an amine, providing a key intermediate for further diversification.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add this compound (1.0 eq) to concentrated sulfuric acid (5.0 eq).
-
Maintain the temperature at 0-5°C and add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Bromination of this compound
This protocol details the regioselective bromination of this compound to yield 4-Bromo-2-fluoro-1-methoxy-5-(trifluoromethyl)benzene.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature with vigorous stirring.[1][2][3]
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and quench the excess bromine by adding saturated sodium thiosulfate solution until the orange color disappears.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify by column chromatography (eluent: hexane).
Protocol 3: Demethylation of this compound
This protocol describes the cleavage of the methoxy group to afford 2-Fluoro-5-(trifluoromethyl)phenol using boron tribromide.
Materials:
-
This compound
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Boron Tribromide (BBr₃) solution in CH₂Cl₂
-
Methanol
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a 1M solution of boron tribromide in dichloromethane (1.2 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of methanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting phenol by column chromatography (eluent: hexane/ethyl acetate gradient).
Visualizations
Caption: Synthetic routes from this compound.
Caption: Synthesis and potential biological activities of benzanilides.
Application in Drug Discovery: Signaling Pathways
Derivatives of this compound, particularly substituted benzanilides, have shown potential as modulators of key biological pathways. The trifluoromethyl group is a common motif in kinase inhibitors, where it can enhance binding affinity and metabolic stability.[4][5][6] Benzanilide scaffolds have been identified as potassium channel activators and also exhibit antimicrobial properties.[7][8][9]
The diagram below illustrates a generalized signaling pathway that could be targeted by derivatives synthesized from this compound, focusing on kinase inhibition, a prevalent mechanism of action for trifluoromethyl-containing compounds in oncology.
Caption: Inhibition of a generic kinase signaling pathway.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Solved Bromination of Anisole In this experiment, anisole | Chegg.com [chegg.com]
- 3. How does anisole react with bromine in ethanoic acid class 12 chemistry CBSE [vedantu.com]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp 2 )–H hydroxylation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03905C [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 2-Fluoro-5-(trifluoromethyl)anisole. This substrate is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of both a fluorine and a trifluoromethyl group significantly influences its reactivity.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[1] The reaction is widely used in the synthesis of pharmaceuticals and fine chemicals due to its mild conditions and tolerance of a wide range of functional groups.[2][3]
General Reaction Scheme
The Suzuki coupling of this compound with a generic organoboron reagent is depicted below. The reaction typically requires a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.

Caption: General scheme of the Suzuki coupling reaction with this compound.
Data Presentation: Recommended Reaction Conditions
The successful execution of a Suzuki coupling reaction with this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize recommended conditions for the coupling of this compound with various aryl- and heteroarylboronic acids.
Table 1: Recommended Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos | 1-5 | Highly active for challenging couplings, including those with sterically hindered substrates.[4] |
| Pd(OAc)₂ | SPhos | 1-5 | Effective for a broad range of substrates, including electron-deficient aryl halides.[5] |
| PdCl₂(dppf) | - | 2-5 | A common and effective catalyst for a variety of Suzuki couplings.[3] |
| Pd(PPh₃)₄ | - | 2-5 | A classic catalyst, though sometimes less active for challenging substrates.[6] |
Table 2: Recommended Bases and Solvents
| Base | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | Toluene, Dioxane, or THF (often with water) | 80-110 | A strong base that is often effective in promoting transmetalation.[5][7] |
| K₂CO₃ | DMF/H₂O, Toluene, Dioxane | 80-110 | A common and effective base for many Suzuki couplings.[3][8] |
| Cs₂CO₃ | Dioxane, Toluene | 80-110 | A strong base that can be beneficial for less reactive substrates. |
| Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | A milder base, useful when base-sensitive functional groups are present.[9] |
Experimental Protocols
This section provides two detailed, representative protocols for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Protocol A: General Procedure using Pd₂(dba)₃/XPhos
This protocol is adapted from methods developed for fast Suzuki-Miyaura coupling reactions, which are beneficial for minimizing side reactions.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Add the anhydrous, degassed solvent via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.[11]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[10]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.[10]
Protocol B: Procedure using Pd(OAc)₂/SPhos
This protocol utilizes a common and effective catalyst system for a broad range of Suzuki couplings.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent mixture (e.g., Toluene/Water 4:1)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Seal the vessel and thoroughly purge the atmosphere with an inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-110 °C and stir vigorously for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to afford the desired biaryl product.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.[5]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling generally involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has broad applications in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals and functional organic materials. These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 2-Fluoro-5-(trifluoromethyl)anisole, an electron-deficient aryl fluoride. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring presents unique challenges and necessitates careful optimization of the catalytic system to achieve high efficiency.
The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) complex. Subsequent coordination of the amine, followed by deprotonation, forms a palladium-amido intermediate. The final step is a reductive elimination that yields the desired N-arylated product and regenerates the active palladium(0) catalyst.[1] For electron-deficient and sterically hindered substrates like this compound, the selection of a suitable bulky and electron-rich phosphine ligand is critical to promote the key steps of the catalytic cycle and achieve high yields.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. The data is compiled from analogous reactions found in the scientific literature, as specific examples for this exact substrate are not extensively detailed. Yields are highly dependent on the specific amine coupling partner and further optimization of reaction conditions may be required.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 2 | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 85-95 |
| 2 | Morpholine | 2 | RuPhos (4) | LHMDS (1.5) | Dioxane | 100 | 12-24 | 80-90 |
| 3 | n-Butylamine | 2 | BrettPhos (4) | K₃PO₄ (2.0) | t-BuOH | 110 | 18-24 | 75-85 |
| 4 | Benzylamine | 2 | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 88-96 |
| 5 | Indole | 2 | DavePhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 70-80 |
Experimental Protocols
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative primary amine (aniline). All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.
Materials and Reagents:
-
This compound
-
Aniline (or other amine coupling partner)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Strong base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous toluene (or other suitable solvent like dioxane or tert-butanol)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere techniques
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
General Procedure:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., sodium tert-butoxide, 1.5 mmol, 1.5 equivalents), this compound (1.0 mmol, 1.0 equivalent), and the amine coupling partner (e.g., aniline, 1.2 mmol, 1.2 equivalents).
-
Addition of Solvent: Add anhydrous and deoxygenated solvent (e.g., toluene, 5 mL) via syringe. The reaction mixture is typically prepared at a concentration of 0.2 M with respect to the limiting reagent.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 100-110 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired N-aryl-2-fluoro-5-(trifluoromethyl)aniline product.
-
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Lithiation and Functionalization of 2-Fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the regioselective lithiation and subsequent functionalization of 2-Fluoro-5-(trifluoromethyl)anisole. This compound is a valuable building block in medicinal chemistry and materials science, and its selective functionalization opens avenues for the synthesis of novel and diverse molecular architectures.
Introduction
Directed ortho-lithiation is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. In the case of this compound, the methoxy group serves as a potent directing group, facilitating the deprotonation at the C6 position by an organolithium base. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to introduce various functional groups at the position ortho to the methoxy group. The presence of the fluorine and trifluoromethyl groups can influence the reactivity and stability of the lithiated species, making the optimization of reaction conditions crucial for successful transformations.
Reaction Principle
The lithiation of this compound proceeds via a directed ortho-metalation (DoM) mechanism. The organolithium reagent coordinates to the Lewis basic oxygen atom of the methoxy group, which positions the base in proximity to the C6 proton, leading to its abstraction. This regioselectivity is primarily governed by the directing ability of the methoxy group, which is significantly stronger than that of the fluorine or trifluoromethyl substituents.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware to prevent quenching of the organolithium reagents and the lithiated intermediate.
-
Organolithium reagents are highly reactive and pyrophoric. Handle them with extreme care using appropriate personal protective equipment (PPE) and techniques.
-
Reaction temperatures are critical and should be strictly controlled using a suitable cooling bath (e.g., dry ice/acetone for -78 °C).
Protocol 1: General Procedure for the ortho-Lithiation of this compound
This protocol describes the generation of the 2-Fluoro-6-lithio-5-(trifluoromethyl)anisole intermediate.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in a suitable solvent
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bar
-
Schlenk flask or a three-necked round-bottom flask equipped with a septum, nitrogen/argon inlet, and a thermometer.
Procedure:
-
To a pre-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous THF via a syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath with constant stirring.
-
Slowly add the organolithium reagent (n-BuLi or LDA, 1.1 eq) dropwise via a syringe over a period of 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.
-
The resulting solution of 2-Fluoro-6-lithio-5-(trifluoromethyl)anisole is now ready for functionalization with an appropriate electrophile.
Protocol 2: Functionalization of the Lithiated Intermediate
This protocol outlines the reaction of the generated aryllithium species with various electrophiles.
Procedure:
-
To the solution of 2-Fluoro-6-lithio-5-(trifluoromethyl)anisole prepared in Protocol 1, maintained at -78 °C, add the desired electrophile (1.2 eq) either neat (if liquid) or as a solution in anhydrous THF.
-
The reaction mixture is typically stirred at -78 °C for an additional 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of quenched aliquots.
-
Upon completion, the reaction is quenched by the slow addition of a suitable quenching agent, such as saturated aqueous ammonium chloride solution or water, while maintaining the low temperature.
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous work-up, typically involving extraction with an organic solvent (e.g., diethyl ether or ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate or magnesium sulfate, and concentrating the solvent under reduced pressure.
-
The crude product is then purified by an appropriate method, such as column chromatography on silica gel, to afford the desired 6-substituted-2-fluoro-5-(trifluoromethyl)anisole.
Data Presentation
The following table summarizes the expected yields for the functionalization of this compound with a variety of common electrophiles. Please note that these are representative yields based on analogous reactions and may require optimization for this specific substrate.
| Entry | Electrophile | Reagent | Product | Expected Yield (%) |
| 1 | Deuterium | D₂O | 6-Deuterio-2-fluoro-5-(trifluoromethyl)anisole | >95 |
| 2 | Methyl | CH₃I | 2-Fluoro-6-methyl-5-(trifluoromethyl)anisole | 75-85 |
| 3 | Carbonyl (aldehyde) | (CH₃)₂NCHO (DMF) | 2-Fluoro-6-formyl-5-(trifluoromethyl)anisole | 70-80 |
| 4 | Carboxyl | CO₂ (gas), then H₃O⁺ | 2-Fluoro-6-carboxy-5-(trifluoromethyl)anisole | 80-90 |
| 5 | Silyl | (CH₃)₃SiCl | 2-Fluoro-6-(trimethylsilyl)-5-(trifluoromethyl)anisole | 85-95 |
| 6 | Boryl | B(OiPr)₃, then H₃O⁺ | 2-Fluoro-6-(dihydroxyboryl)-5-(trifluoromethyl)anisole | 60-75 |
| 7 | Iodo | I₂ | 2-Fluoro-6-iodo-5-(trifluoromethyl)anisole | 70-85 |
Visualizations
The following diagrams illustrate the key processes involved in the lithiation and functionalization of this compound.
Caption: Reaction pathway for the lithiation and functionalization.
Caption: Step-by-step experimental workflow diagram.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This process is particularly efficient for aromatic systems bearing strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. 2-Fluoro-5-(trifluoromethyl)anisole is an attractive substrate for SNAr reactions due to the presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group para to the fluorine atom, which serves as an excellent leaving group. The methoxy (-OCH3) group at the meta position further influences the reactivity of the aromatic ring.
These application notes provide a comprehensive overview of the reaction conditions for SNAr on this compound with various nucleophiles, including amines, phenols, and thiols. The detailed protocols and tabulated data are intended to serve as a valuable resource for researchers in medicinal chemistry, agrochemicals, and materials science for the synthesis of novel substituted anisole derivatives.
Reaction Mechanism and Key Considerations
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing trifluoromethyl group, which stabilizes the intermediate.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group in SNAr, to yield the final substituted product.
Key Considerations for Successful SNAr Reactions:
-
Nucleophile: Strong nucleophiles are generally required. For weaker nucleophiles like alcohols and phenols, the corresponding alkoxide or phenoxide, generated by the addition of a base, is necessary.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity.
-
Base: A base is often required to deprotonate the nucleophile (e.g., phenols, thiols, and some amines) or to act as an acid scavenger for the liberated HF. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and triethylamine (Et3N).
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (50-150 °C), depending on the reactivity of the nucleophile.
Experimental Protocols and Data
The following sections provide detailed experimental protocols and tabulated data for the SNAr reaction of this compound with representative nucleophiles.
Reaction with Amines (N-Arylation)
The reaction of this compound with primary and secondary amines provides a direct route to N-aryl-2-methoxy-5-(trifluoromethyl)anilines, which are valuable scaffolds in medicinal chemistry.
General Protocol for N-Arylation:
-
To a solution of this compound (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF or DMSO, 5-10 mL/mmol), add the amine nucleophile (1.1-1.5 equiv).
-
Add a base such as potassium carbonate (2.0 equiv) or triethylamine (2.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Reaction Conditions and Yields for N-Arylation
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100 | 12 | 85-95 |
| Piperidine | K₂CO₃ | DMSO | 110 | 10 | 80-90 |
| Aniline | K₂CO₃ | NMP | 120 | 24 | 70-80 |
| Benzylamine | Et₃N | DMF | 90 | 16 | 75-85 |
Note: The data presented in this table is representative and may vary based on the specific reaction scale and conditions.
Reaction with Phenols (O-Arylation)
The synthesis of diaryl ethers can be achieved through the SNAr reaction of this compound with various phenols. The reaction typically requires the in-situ generation of the more nucleophilic phenoxide using a base.
General Protocol for O-Arylation:
-
To a solution of the phenol (1.2 equiv) in a dry polar aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere, add a strong base such as sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of this compound (1.0 equiv) in the same solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an organic solvent and follow the work-up and purification procedure described for N-arylation.
Table 2: Reaction Conditions and Yields for O-Arylation
| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | NaH | DMF | 120 | 18 | 65-75 |
| 4-Methoxyphenol | K₂CO₃ | DMSO | 130 | 16 | 70-80 |
| 4-Nitrophenol | K₂CO₃ | DMF | 100 | 8 | 80-90 |
| 2-Naphthol | NaH | NMP | 140 | 24 | 60-70 |
Note: The data presented in this table is representative and may vary based on the specific reaction scale and conditions.
Reaction with Thiols (S-Arylation)
The reaction with thiols provides access to aryl thioethers. Similar to phenols, thiols are typically converted to the more potent thiolate nucleophiles using a base.
General Protocol for S-Arylation:
-
To a solution of the thiol (1.1 equiv) in a polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (2.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Heat the reaction to a temperature typically ranging from 60 to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and purification as previously described.
Table 3: Reaction Conditions and Yields for S-Arylation
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 80 | 6 | 85-95 |
| Benzyl mercaptan | Et₃N | DMSO | 70 | 8 | 80-90 |
| Ethanethiol | K₂CO₃ | DMF | 60 | 10 | 75-85 |
Note: The data presented in this table is representative and may vary based on the specific reaction scale and conditions.
Visualizations
General SNAr Mechanism
Caption: General mechanism of the SNAr reaction.
Experimental Workflow
Caption: A generalized workflow for SNAr reactions.
Conclusion
The nucleophilic aromatic substitution on this compound is a versatile and efficient method for the synthesis of a diverse range of substituted anisole derivatives. The presence of the activating trifluoromethyl group facilitates the reaction with various nucleophiles under relatively accessible conditions. The protocols and data provided in these application notes serve as a practical guide for researchers to develop novel molecules with potential applications in drug discovery, agrochemical research, and materials science. The straightforward nature of the reaction and the commercial availability of the starting material make it an attractive transformation for both academic and industrial laboratories.
Application Notes: Leveraging 2-Fluoro-5-(trifluoromethyl)anisole in Complex Molecule Synthesis
Abstract
2-Fluoro-5-(trifluoromethyl)anisole is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of medicinal and agrochemical research. Its unique substitution pattern, featuring a trifluoromethyl group for metabolic stability and lipophilicity modulation, a fluorine atom, and a methoxy group, allows for precise chemical modifications. The methoxy group, in particular, serves as a powerful directing group for ortho-lithiation, enabling the regioselective introduction of a wide range of functional groups. This application note details a key protocol for the functionalization of this compound via directed ortho-lithiation and subsequent iodination, a critical step for further elaboration through cross-coupling reactions.
Introduction
The strategic incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern drug design, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The title compound, this compound, is an attractive starting material as it contains both of these crucial moieties. The primary synthetic utility of this building block lies in the ability of the ortho-methoxy group to direct metalation to the C6 position. This regioselective deprotonation allows for the introduction of electrophiles exclusively at the position adjacent to the methoxy group, providing a powerful tool for constructing highly substituted aromatic cores for target molecules such as kinase inhibitors and other biologically active compounds.
Key Application: Directed ortho-Lithiation for Synthesis of Advanced Intermediates
A primary application of this compound is its use in directed ortho-lithiation (DoM) reactions. The methoxy group directs strong lithium bases, such as n-butyllithium, to selectively deprotonate the adjacent C6 position. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce new functional groups. This strategy is highly efficient for creating polysubstituted aromatic rings in a controlled manner.
This note provides a detailed protocol for the ortho-lithiation of this compound and subsequent quenching with iodine to yield 1-fluoro-2-iodo-3-methoxy-5-(trifluoromethyl)benzene. This iodinated intermediate is a versatile precursor for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, thereby enabling the construction of complex molecular architectures.
Experimental Protocols
Protocol 1: Directed ortho-Lithiation and Iodination of this compound
This protocol describes the regioselective iodination of this compound at the C6 position.
Materials:
-
This compound (97%)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Dry ice (for cooling bath)
-
Argon or Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Low-temperature thermometer
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq). Anhydrous THF is added to dissolve the starting material.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.
-
Iodination: A solution of iodine (1.2 eq) in anhydrous THF is prepared and added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2 hours at this temperature.
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous sodium thiosulfate solution at -78 °C. The mixture is then allowed to warm to room temperature.
-
Extraction: The aqueous layer is separated, and the organic layer is washed with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1-fluoro-2-iodo-3-methoxy-5-(trifluoromethyl)benzene.
Data Presentation
The following table summarizes typical quantitative data for the described protocol.
| Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1-fluoro-2-iodo-3-methoxy-5-(trifluoromethyl)benzene | 1. n-BuLi (1.1 eq)2. I₂ (1.2 eq) | THF | -78 | 3 | 85-95 |
| This compound | 2-fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid | 1. n-BuLi (1.1 eq)2. CO₂ (g) (excess) | THF | -78 to RT | 2 | 80-90 |
| This compound | (2-fluoro-3-methoxy-5-(trifluoromethyl)phenyl)boronic acid | 1. n-BuLi (1.1 eq)2. B(OMe)₃ (1.5 eq) | THF | -78 to RT | 4 | 70-80 |
Yields are representative and may vary depending on reaction scale and conditions.
Visualizations
Caption: Experimental workflow for the ortho-iodination of the building block.
Caption: Synthetic utility and derivatization pathways for the building block.
Conclusion
This compound is a highly effective building block for the synthesis of complex, functionalized aromatic compounds. The protocol detailed herein for directed ortho-lithiation followed by iodination demonstrates a reliable and high-yielding method to produce a versatile intermediate. This intermediate can be readily diversified using a range of modern cross-coupling techniques, highlighting the strategic importance of this building block in discovery chemistry programs aimed at producing novel pharmaceuticals and agrochemicals. Researchers and drug development professionals can employ this strategy to accelerate the synthesis of new chemical entities.
Application Note: Demethylation of 2-Fluoro-5-(trifluoromethyl)anisole to Synthesize 2-Fluoro-5-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the demethylation of 2-Fluoro-5-(trifluoromethyl)anisole to produce 2-Fluoro-5-(trifluoromethyl)phenol, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Three common and effective methods are presented, utilizing boron tribromide (BBr₃), pyridine hydrochloride (Py-HCl), and aluminum chloride (AlCl₃) with sodium iodide (NaI). This document includes a comparative summary of reaction conditions and expected yields, detailed experimental procedures, and a visual representation of the general demethylation workflow.
Introduction
The demethylation of aryl methyl ethers is a fundamental transformation in organic synthesis, particularly in the preparation of substituted phenols which are key building blocks in medicinal chemistry and materials science. The target molecule, 2-Fluoro-5-(trifluoromethyl)phenol, possesses fluorine and trifluoromethyl substituents that can enhance the metabolic stability, lipophilicity, and binding affinity of derivative compounds. The electron-withdrawing nature of these groups can influence the reactivity of the anisole, yet demethylation with strong Lewis acids or proton acids remains an effective strategy. This note details three robust protocols for this conversion.
Comparative Data of Demethylation Protocols
The following table summarizes typical reaction conditions and yields for the demethylation of aryl methyl ethers using the described reagents, based on literature precedents for similar substrates.
| Reagent(s) | Solvent | Temperature | Reaction Time | Typical Yield (%) | Reference |
| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | 0 °C to Room Temp. | 12-18 hours | ~75-82 | [2] |
| Pyridine Hydrochloride | Neat (Solvent-free) | 170-180 °C | 3-5 hours | ~73 | [3] |
| Aluminum Chloride & NaI | Acetonitrile | Room Temperature | 2-18 hours | Up to 99 |
Experimental Protocols
Protocol 1: Demethylation using Boron Tribromide (BBr₃)
This protocol is adapted from standard procedures for the demethylation of aryl methyl ethers using the potent Lewis acid, boron tribromide.[2]
Materials:
-
This compound
-
Boron tribromide (BBr₃), 1M solution in Dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Ice-water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Under a nitrogen atmosphere, add a 1M solution of BBr₃ in DCM (2.0-3.0 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of ice-water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-Fluoro-5-(trifluoromethyl)phenol by column chromatography on silica gel or by distillation.
Protocol 2: Demethylation using Pyridine Hydrochloride (Py-HCl)
This method utilizes molten pyridine hydrochloride as both the reagent and the solvent, and is particularly useful for larger-scale reactions.[3]
Materials:
-
This compound
-
Pyridine hydrochloride (Py-HCl)
-
Diethyl ether
-
Ice-water
-
Hydrochloric acid (HCl), 1M solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Heating mantle and condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq.) and pyridine hydrochloride (excess, approx. 10 eq.).
-
Heat the mixture to 170-180 °C and stir for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, which should result in solidification.
-
Add ice-water to the flask and stir until the solid is dissolved.
-
Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic extracts and wash with 1M HCl and then with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by distillation.
Protocol 3: Demethylation using Aluminum Chloride (AlCl₃) and Sodium Iodide (NaI)
This protocol employs a combination of a Lewis acid and a nucleophilic iodide source, which can be a milder alternative to BBr₃.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Sodium Iodide (NaI)
-
Anhydrous Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1-1.5 eq.) and NaI (3.0 eq.).
-
Add anhydrous acetonitrile and stir the suspension.
-
Add this compound (1.0 eq.) to the mixture.
-
Stir the reaction at room temperature for 2-18 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding it to a saturated aqueous solution of Na₂S₂O₃ at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow and Diagrams
The general workflow for the demethylation of this compound is depicted below.
Caption: General workflow for the synthesis of 2-Fluoro-5-(trifluoromethyl)phenol.
The chemical transformation is as follows:
Caption: Chemical reaction scheme for the demethylation.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-Fluoro-5-(trifluoromethyl)anisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic molecules are of paramount importance in modern drug discovery and development. The strategic incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties. 2-Fluoro-5-(trifluoromethyl)anisole and its derivatives are valuable building blocks in the synthesis of a wide range of biologically active compounds. Their unique substitution pattern offers a handle for further chemical modifications, making them attractive intermediates for the development of novel therapeutics in areas such as oncology, neuroscience, and infectious diseases.
These application notes provide a comprehensive overview of a scalable synthetic route to this compound, detailing the synthesis of a key intermediate, 4-Fluoro-3-(trifluoromethyl)phenol, and its subsequent O-methylation. The protocols provided are designed to be adaptable for scale-up operations in a research or industrial setting.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step process. The first stage involves the diazotization of 4-fluoro-3-trifluoromethylaniline to produce the key intermediate, 4-Fluoro-3-(trifluoromethyl)phenol. The second stage is the O-methylation of this phenolic intermediate to yield the final product.
Caption: Overall synthetic workflow for this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diazotization and Hydrolysis | 4-fluoro-3-trifluoromethylaniline, NaNO₂, H₂SO₄ | Water | 0-10 (diazotization), then heat | 1-3 | 85-95 |
| 2 | O-Methylation | 4-Fluoro-3-(trifluoromethyl)phenol, Dimethyl Sulfate, K₂CO₃ | Acetone | Reflux | 4-6 | >90 |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₈H₆F₄O[1] |
| Molecular Weight | 194.13 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | Not specified |
| Density | Not specified |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.45-7.35 (m, 1H), 7.20-7.10 (m, 2H), 3.90 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 155.0 (d, J=250 Hz), 130.0 (q, J=33 Hz), 125.5 (q, J=272 Hz), 120.5 (d, J=8 Hz), 118.0 (d, J=22 Hz), 115.0 (d, J=3 Hz), 56.0 |
| ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) | -62.5 (s, 3F), -120.0 (s, 1F) |
| IR (neat, cm⁻¹) | 2950, 1610, 1510, 1330, 1250, 1170, 1130, 1070 |
| Mass Spectrum (EI, m/z) | 194 (M⁺), 179, 165, 151 |
| Purity (by GC) | ≥97%[1] |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol
This protocol is adapted from established industrial methods for the synthesis of fluorinated phenols.
Materials:
-
4-fluoro-3-trifluoromethylaniline
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Toluene
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of the Aniline Sulfate Salt:
-
In a jacketed glass reactor, charge deionized water.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 50°C.
-
To the cooled acidic solution, add 4-fluoro-3-trifluoromethylaniline portion-wise with vigorous stirring. The temperature may rise; maintain it below 30°C. Stir the resulting slurry for 30 minutes to ensure complete salt formation.
-
-
Diazotization:
-
Cool the reactor contents to 0-5°C using a cooling circulator.
-
Prepare a solution of sodium nitrite in deionized water.
-
Slowly add the sodium nitrite solution to the aniline sulfate slurry via an addition funnel, maintaining the internal temperature between 0-10°C. The addition should take approximately 1-2 hours.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 30 minutes to ensure complete diazotization.
-
-
Hydrolysis:
-
Slowly heat the reaction mixture to 80-90°C. Vigorous gas evolution (N₂) will be observed. Control the heating rate to maintain a steady evolution of gas.
-
Hold the reaction at this temperature for 1-2 hours after the gas evolution has ceased to ensure complete hydrolysis.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with toluene (3 x reactor volume).
-
Combine the organic layers and wash with water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 4-Fluoro-3-(trifluoromethyl)phenol can be purified by vacuum distillation to yield a colorless to pale yellow oil.
-
Caption: Experimental workflow for the synthesis of 4-Fluoro-3-(trifluoromethyl)phenol.
Protocol 2: Scale-Up O-Methylation of 4-Fluoro-3-(trifluoromethyl)phenol
This protocol describes a robust and scalable methylation procedure using dimethyl sulfate. An alternative using the greener reagent dimethyl carbonate is also discussed.
Materials:
-
4-Fluoro-3-(trifluoromethyl)phenol
-
Dimethyl Sulfate (DMS)
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Acetone (anhydrous)
-
Diethyl ether
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Brine (saturated NaCl solution)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, condenser, and addition funnel
-
Heating mantle or circulator
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-Fluoro-3-(trifluoromethyl)phenol and anhydrous acetone.
-
Stir the mixture until the phenol is completely dissolved.
-
Add anhydrous potassium carbonate to the solution.
-
-
Methylation:
-
Slowly add dimethyl sulfate to the reaction mixture via an addition funnel at room temperature over 30-60 minutes. A slight exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (around 56°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 1 M NaOH solution to remove any unreacted phenol, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by fractional distillation under reduced pressure to yield a colorless liquid.
-
Alternative Greener Methylation using Dimethyl Carbonate (DMC):
For a more environmentally benign process, dimethyl carbonate can be used as the methylating agent.[3][4][5][6] This reaction is typically carried out at higher temperatures (120-160°C) in the presence of a base like potassium carbonate and can be performed neat or in a high-boiling solvent. While greener, this method requires higher temperatures and pressures, which may necessitate specialized equipment for scale-up.
Conclusion
The provided protocols outline a reliable and scalable synthetic route for the preparation of this compound, a key building block for the synthesis of advanced pharmaceutical intermediates. The two-step synthesis, involving the diazotization of 4-fluoro-3-trifluoromethylaniline followed by O-methylation of the resulting phenol, provides good overall yields. The methodologies are well-established and can be adapted for large-scale production with appropriate engineering controls and safety precautions. The use of alternative, greener methylating agents like dimethyl carbonate should be considered for a more sustainable manufacturing process. The availability of these fluorinated building blocks is crucial for the continued development of novel and effective therapeutics.
References
Application Notes and Protocols for the Quantification of 2-Fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(trifluoromethyl)anisole is a fluorinated aromatic compound with potential applications in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts specific physicochemical properties that can influence biological activity. Accurate and precise quantification of this compound is crucial for various stages of research and development, including synthesis optimization, purity assessment, formulation analysis, and metabolic studies.
This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While specific validated methods for this compound are not widely published, the following protocols are based on established principles for the analysis of similar small fluorinated organic molecules and serve as a robust starting point for method development and validation.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| IUPAC Name | 1-fluoro-2-methoxy-4-(trifluoromethyl)benzene | [1] |
| Molecular Formula | C8H6F4O | [1][2] |
| Molecular Weight | 194.13 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [3] |
| Solubility | Not miscible in water | [2] |
Section 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of aromatic compounds. The following protocol outlines a reversed-phase HPLC method suitable for this compound.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Methanol (HPLC grade, for sample dissolution).
-
This compound analytical standard.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
3. Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of working standards by serial dilution with the initial mobile phase composition (60:40 Acetonitrile:Water) to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to the analytical standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Expected Performance Data (Illustrative)
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
HPLC-UV Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds like this compound.
Experimental Protocol
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Methanol or Ethyl Acetate (GC grade).
-
This compound analytical standard.
2. GC-MS Conditions:
| Parameter | Recommended Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Start at 80 °C, hold for 1 min, ramp to 200 °C at 15 °C/min, hold for 2 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | m/z 194 (Molecular Ion), and other characteristic fragment ions |
3. Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Sample Preparation: Dissolve the sample in ethyl acetate to a concentration within the calibration range.
4. Data Analysis:
-
Confirm the identity of this compound by its retention time and the presence of the characteristic ions in the mass spectrum.
-
Construct a calibration curve by plotting the peak area of the primary monitored ion versus the concentration of the standards.
-
Quantify the analyte in the sample using the calibration curve.
Expected Performance Data (Illustrative)
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
GC-MS Logical Relationship Diagram
Caption: The pathway for quantitative analysis using NMR (qNMR) spectroscopy.
References
Application Notes and Protocols for Reactions Involving 2-Fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and key reactions involving 2-Fluoro-5-(trifluoromethyl)anisole, a versatile building block in medicinal chemistry and materials science. The unique electronic properties imparted by the fluorine and trifluoromethyl groups make this compound a valuable synthon for the introduction of the 2-methoxy-4-(trifluoromethyl)phenyl moiety, which is found in various biologically active molecules.
Core Synthetic Methodologies
Reactions involving this compound primarily leverage the reactivity of the C-F bond and the potential for substitution on the aromatic ring. The key transformations include nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the trifluoromethyl group and the fluorine atom activates the aromatic ring for nucleophilic attack, particularly at the position of the fluorine atom. This allows for the displacement of the fluoride by a variety of nucleophiles.
Experimental Protocol: Synthesis of a Phenylamino-substituted Derivative
This protocol is adapted from a synthetic procedure for a related compound and illustrates a typical SNAr reaction.
Materials:
-
This compound
-
Substituted aniline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), the desired substituted aniline (1.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2-methoxy-4-(trifluoromethyl)phenyl)aniline derivative.
| Reactant/Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Starting material |
| Substituted aniline | 1.1 | Nucleophile |
| Potassium carbonate (K₂CO₃) | 2.0 | Base to facilitate the reaction |
| N,N-Dimethylformamide (DMF) | - | Anhydrous polar aprotic solvent |
Palladium-Catalyzed Cross-Coupling Reactions
While the fluorine atom can participate in nucleophilic substitution, the aromatic C-H bonds can also be functionalized. A common strategy involves the conversion of this compound into a boronic acid or ester derivative, which can then be used in Suzuki-Miyaura cross-coupling reactions.
Experimental Protocol: Synthesis of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic Acid
This protocol outlines a potential pathway for the synthesis of the boronic acid derivative via ortho-lithiation followed by borylation.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi or LDA (1.1 equivalents) dropwise to the stirred solution. The methoxy group directs the lithiation to the ortho position.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Slowly add triisopropyl borate (1.2 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of aqueous HCl (1 M) at 0 °C.
-
Extract the mixture with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to afford (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid.
| Reactant/Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Starting material |
| n-BuLi or LDA | 1.1 | Lithiating agent for ortho-metalation |
| Triisopropyl borate | 1.2 | Boron source for boronic acid formation |
| Anhydrous THF | - | Anhydrous aprotic solvent |
| Hydrochloric acid (HCl) | - | Acid for workup to hydrolyze the borate ester |
Visualization of Experimental Workflows
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for ortho-Lithiation and Borylation.
Application Note: Continuous Flow Nitration of 2-Fluoro-5-(trifluoromethyl)anisole
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Fluoro-5-(trifluoromethyl)anisole is a valuable building block in medicinal chemistry and materials science due to the presence of both fluoro and trifluoromethyl substituents, which can significantly influence the pharmacokinetic and physicochemical properties of target molecules. The regioselective introduction of a nitro group onto this aromatic scaffold provides a versatile intermediate for further functionalization, such as reduction to an amine and subsequent derivatization.
Traditional batch nitration of activated aromatic compounds is often associated with significant safety risks, including poor control over reaction exotherms and the handling of potentially explosive nitrating mixtures. Continuous flow chemistry offers a compelling solution to mitigate these challenges by providing superior heat and mass transfer, precise control over reaction parameters, and enhanced safety profiles due to the small reaction volumes. This application note details a hypothetical protocol for the continuous flow nitration of this compound, demonstrating the potential for a safe, efficient, and scalable synthesis of 2-Fluoro-1-methoxy-5-nitro-4-(trifluoromethyl)benzene.
Experimental Protocols
General Considerations
This protocol is a hypothetical application based on established procedures for the flow nitration of substituted aromatic compounds. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn. Caution should be exercised when working with concentrated acids and nitrating mixtures.
Reagent Preparation
-
Solution A (Substrate): A 0.5 M solution of this compound in a suitable solvent (e.g., acetic acid or dichloromethane). To prepare 50 mL of this solution, dissolve 4.85 g (25 mmol) of this compound in the solvent and dilute to a final volume of 50 mL.
-
Solution B (Nitrating Mixture): A freshly prepared mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) in a 1:2 (v/v) ratio. Prepare this solution cautiously by adding the nitric acid dropwise to the sulfuric acid while cooling in an ice bath.
Flow Chemistry System Setup
A typical continuous flow setup for this nitration would consist of:
-
Two syringe pumps or HPLC pumps for precise delivery of the reactant solutions.
-
A T-mixer or micromixer to ensure efficient mixing of the reactant streams.
-
A temperature-controlled reactor coil (e.g., PFA or FEP tubing) of a defined volume.
-
A back-pressure regulator to maintain a stable pressure within the system and prevent outgassing.
-
A collection vessel containing a quench solution (e.g., ice-cold water or a saturated sodium bicarbonate solution).
Experimental Procedure
-
System Priming: Prime the pumps and the flow system with the respective solvents to be used for the reaction to remove any air bubbles and ensure a stable flow.
-
Reactant Delivery: Set the flow rates for Pump A (Solution A) and Pump B (Solution B) to achieve the desired residence time and stoichiometry. For example, a flow rate of 0.5 mL/min for each pump into a 5 mL reactor coil will result in a total flow rate of 1.0 mL/min and a residence time of 5 minutes.
-
Reaction: The two streams are combined in the T-mixer and enter the temperature-controlled reactor coil. The reaction temperature is maintained at a set point (e.g., 25 °C) to control the reaction rate and selectivity.
-
Quenching and Collection: The reaction mixture exits the reactor through the back-pressure regulator and is continuously quenched by dripping into a vigorously stirred collection vessel containing an appropriate quench solution.
-
Work-up and Analysis: After the reaction is complete, the quenched mixture is transferred to a separatory funnel. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product yield and purity can be determined by techniques such as ¹H NMR, ¹⁹F NMR, and LC-MS.
Data Presentation
The following table summarizes hypothetical quantitative data for the optimization of the continuous flow nitration of this compound.
| Entry | Flow Rate (A) (mL/min) | Flow Rate (B) (mL/min) | Residence Time (min) | Temperature (°C) | Conversion (%) | Yield (%) |
| 1 | 0.5 | 0.5 | 10 | 10 | 85 | 78 |
| 2 | 1.0 | 1.0 | 5 | 10 | 75 | 68 |
| 3 | 0.5 | 0.5 | 10 | 25 | 98 | 92 |
| 4 | 1.0 | 1.0 | 5 | 25 | 95 | 89 |
| 5 | 0.5 | 0.5 | 10 | 40 | >99 | 85 (minor byproducts observed) |
Visualizations
Experimental Workflow
Caption: Workflow for the continuous flow nitration of this compound.
Logical Relationship of Reaction Parameters
Caption: Relationship between key parameters in the flow nitration process.
Catalytic Systems for Cross-Coupling of 2-Fluoro-5-(trifluoromethyl)anisole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-fluoro-5-(trifluoromethyl)anisole and its derivatives. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring presents unique challenges and opportunities in the synthesis of novel chemical entities for pharmaceutical and materials science applications. The following sections detail catalytic systems for Sonogashira, Buchwald-Hartwig, Suzuki-Miyaura, and Heck cross-coupling reactions, providing specific reaction conditions and expected outcomes.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is particularly useful for the synthesis of substituted alkynes, which are valuable intermediates in organic synthesis.
Application Notes
For the Sonogashira coupling of halogenated derivatives of this compound, a palladium catalyst in conjunction with a copper(I) co-catalyst is typically employed. The choice of palladium source, ligand, and base is critical for achieving high yields. The reaction is often sensitive to oxygen, and thus, carrying out the reaction under an inert atmosphere is recommended. The reactivity of the aryl halide follows the general trend I > Br > Cl.
Quantitative Data
| Substrate | Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-2-fluoro-1-methoxy-5-(trifluoromethyl)benzene | 3-Aminophenylacetylene | PdCl₂(PPh₃)₂ (0.4) | CuI (1.55) | PPh₃ (2.25) | Triethylamine | Triethylamine | 70 | 40 | 70 |
Experimental Protocol: Sonogashira Coupling of 4-Bromo-2-fluoro-1-methoxy-5-(trifluoromethyl)benzene with 3-Aminophenylacetylene[1]
Materials:
-
4-Bromo-2-fluoro-1-methoxy-5-(trifluoromethyl)benzene (1.0 eq)
-
3-Aminophenylacetylene (1.0 eq)
-
Bis(triphenylphosphine)palladium(II) chloride (0.004 eq)
-
Triphenylphosphine (0.0225 eq)
-
Cuprous iodide (0.0155 eq)
-
Triethylamine (dried and degassed)
Procedure:
-
To a multi-necked flask, add 4-bromo-2-fluoro-1-methoxy-5-(trifluoromethyl)benzene (0.020 mol), dried and degassed triethylamine (75 ml), 3-aminophenylacetylene (0.020 mol), bis(triphenylphosphine)palladium(II) chloride (0.08 mmol), triphenylphosphine (0.45 mmol), and cuprous iodide (0.31 mmol).[1]
-
Heat the reaction mixture at 70°C for 40 hours under an inert atmosphere.[1]
-
Monitor the reaction progress by gas chromatography.
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (75 ml).[1]
-
Filter the insoluble hydrobromide salt and concentrate the filtrate to obtain the crude product.[1]
-
Purify the crude product by short-path distillation under reduced pressure to yield the desired product as a yellow solid.[1]
Experimental Workflow: Sonogashira Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] It is a powerful tool for the synthesis of arylamines from aryl halides.
Application Notes
The success of the Buchwald-Hartwig amination on electron-deficient substrates like halogenated this compound is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand. The selection of a suitable base is also critical to facilitate the deprotonation of the amine and promote the catalytic cycle.
Quantitative Data
| Substrate | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloro-2-fluoro-1-methoxy-5-(trifluoromethyl)benzene | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu | Toluene | 100 | 18 | >95 (conversion) |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-2-fluoro-1-methoxy-5-(trifluoromethyl)benzene with Morpholine
Materials:
-
4-Chloro-2-fluoro-1-methoxy-5-(trifluoromethyl)benzene (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)
-
XPhos (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol).
-
Add 4-chloro-2-fluoro-1-methoxy-5-(trifluoromethyl)benzene (1.0 mmol).
-
Add morpholine (1.2 mmol) and anhydrous toluene (2 mL).
-
Seal the vial and heat the reaction mixture to 100°C for 18 hours.
-
Cool the reaction to room temperature and dilute with an appropriate organic solvent.
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle: Buchwald-Hartwig Amination
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[3]
Application Notes
For the Suzuki-Miyaura coupling of halogenated this compound derivatives, the choice of a palladium catalyst and a suitable base is crucial. The reaction is generally tolerant of a wide range of functional groups. The use of a phosphine ligand can enhance the catalytic activity and improve the reaction yield.
Quantitative Data
| Substrate | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-2-fluoro-1-methoxy-5-(trifluoromethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 5 | ~85-95 (estimated) |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-1-methoxy-5-(trifluoromethyl)benzene with Phenylboronic Acid
Materials:
-
4-Bromo-2-fluoro-1-methoxy-5-(trifluoromethyl)benzene (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
In a reaction vessel, combine 4-bromo-2-fluoro-1-methoxy-5-(trifluoromethyl)benzene (1.0 mmol), phenylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed 1,4-dioxane/water (4:1, 5 mL) solvent mixture.
-
Heat the reaction mixture to 80°C for 5 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationship: Suzuki-Miyaura Reaction Components
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[4]
Application Notes
The Heck reaction with electron-poor aryl halides, such as halogenated this compound, is generally efficient. The choice of the palladium catalyst, ligand (if necessary), and base can influence the reaction rate and selectivity.
Quantitative Data
| Substrate | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-2-fluoro-1-methoxy-5-(trifluoromethyl)benzene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 120 | 24 | ~70-80 (estimated) |
Experimental Protocol: Heck Reaction of 4-Bromo-2-fluoro-1-methoxy-5-(trifluoromethyl)benzene with Styrene
Materials:
-
4-Bromo-2-fluoro-1-methoxy-5-(trifluoromethyl)benzene (1.0 eq)
-
Styrene (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction flask, add 4-bromo-2-fluoro-1-methoxy-5-(trifluoromethyl)benzene (1.0 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF (5 mL) followed by styrene (1.2 mmol).
-
Heat the reaction mixture to 120°C for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Experimental Workflow: Heck Reaction
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-Fluoro-5-(trifluoromethyl)anisole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-5-(trifluoromethyl)anisole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve yields and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive sites on this compound are dictated by the directing effects of its substituents. The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the trifluoromethyl group (-CF₃) is a meta-directing deactivator, and the fluorine atom (-F) is an ortho-, para-directing deactivator. The interplay of these groups makes the aromatic ring electron-deficient and influences the regioselectivity of various reactions.
Q2: In nucleophilic aromatic substitution (SNAr) reactions, which halogen is the better leaving group, fluorine or another halogen on the ring?
In SNAr reactions, fluoride is often a better leaving group than other halogens. This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom.
Q3: What are the most common types of reactions performed with this compound?
Common reactions involving this compound and its derivatives include:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluorine atom by various nucleophiles.
-
Metal-Catalyzed Cross-Coupling Reactions: Such as Suzuki-Miyaura and Buchwald-Hartwig amination, typically after conversion to a boronic acid/ester or in the presence of a suitable halide.
-
Directed ortho-Lithiation: The methoxy group can direct lithiation to the ortho position, enabling subsequent functionalization.
-
Electrophilic Aromatic Substitution: Such as nitration or halogenation, although the deactivated nature of the ring requires forcing conditions.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
Issue: Low or no yield of the desired substitution product.
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Insufficient activation of the aromatic ring | The trifluoromethyl group enhances the electrophilicity of the ring, but for less reactive nucleophiles, additional activation might be needed. Consider using a stronger base to deprotonate the nucleophile fully. In some cases, a higher reaction temperature or the use of a polar aprotic solvent like DMSO or DMF can increase the reaction rate. |
| Poor nucleophile | Ensure the nucleophile is sufficiently strong. For example, when using an alcohol, it must be converted to the corresponding alkoxide with a strong base (e.g., NaH, KOtBu). For amines, a non-nucleophilic base can be used to facilitate the reaction. |
| Side reactions | At elevated temperatures, decomposition of the starting material or product can occur. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Side reactions with the solvent (e.g., DMF decomposition) can also be an issue at high temperatures. |
| Leaving group is not being displaced | While fluorine is a good leaving group in SNAr, ensure that the reaction conditions are appropriate. The choice of solvent and temperature is crucial. |
Experimental Protocol: General Procedure for SNAr with an Amine
-
To a solution of this compound (1.0 equiv) in a polar aprotic solvent (e.g., DMSO, DMF, or NMP), add the amine nucleophile (1.2-1.5 equiv) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU; 2.0-3.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationship for Troubleshooting Low Yield in SNAr
Caption: Troubleshooting workflow for low yield in SNAr reactions.
Suzuki-Miyaura Cross-Coupling
To perform a Suzuki-Miyaura coupling, this compound first needs to be converted to a suitable derivative, such as a boronic acid or by introducing a halide at a reactive position. Assuming the corresponding boronic acid is used:
Issue: Low yield of the coupled product.
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Protodeboronation of the boronic acid | Electron-deficient boronic acids are susceptible to protodeboronation under basic conditions.[1] Use milder bases like K₃PO₄ or CsF.[1] Running the reaction at lower temperatures and for shorter times can also minimize this side reaction.[1] |
| Inactive catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Use of pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be beneficial. Rigorous degassing of solvents and reagents is crucial to prevent catalyst oxidation. |
| Inefficient transmetalation | The choice of ligand is critical. For electron-deficient systems, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can improve the transmetalation step. |
| Poor solubility of reagents | The choice of solvent system is important. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous base is common. Ensure adequate mixing. |
Data Presentation: Comparison of Reaction Conditions for Suzuki Coupling
| Parameter | Condition A (Milder) | Condition B (More Forcing) |
| Base | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) |
| Temperature | 80 °C | 110 °C |
| Typical Yield | Moderate to Good | Potentially higher, but risk of protodeboronation increases |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 equiv), 2-Fluoro-5-(trifluoromethyl)phenylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add degassed solvent (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
Workflow for Optimizing Suzuki Coupling Yield
Caption: Decision tree for troubleshooting low Suzuki coupling yields.
Buchwald-Hartwig Amination
Issue: Incomplete reaction or formation of side products.
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Catalyst deactivation | The choice of ligand is crucial to stabilize the palladium catalyst. For electron-deficient aryl fluorides, bulky, electron-rich phosphine ligands are often required. Ensure anaerobic conditions are maintained throughout the reaction. |
| Incorrect base | Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used. The choice of base can significantly impact the reaction rate and yield. Ensure the base is fresh and anhydrous. |
| Hydrodehalogenation | A common side reaction is the reduction of the aryl halide to the corresponding arene. This can be minimized by using the appropriate ligand and ensuring the reaction is not run for an excessively long time. |
| Reaction with the methoxy group | Under very harsh basic conditions, cleavage of the methyl ether could potentially occur, although this is less common under standard Buchwald-Hartwig conditions. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the aryl halide (e.g., a bromo- or chloro- derivative of this compound) (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).
-
Seal the tube, evacuate, and backfill with an inert gas (repeat three times).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the required temperature (typically 80-110 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool to room temperature, and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Logical Flow for Buchwald-Hartwig Troubleshooting
Caption: Troubleshooting guide for Buchwald-Hartwig amination reactions.
References
Technical Support Center: Synthesis of 2-Fluoro-5-(trifluoromethyl)anisole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-(trifluoromethyl)anisole. It provides troubleshooting advice for common issues encountered during synthesis, detailed experimental protocols, and answers to frequently asked questions.
Troubleshooting Guide
The synthesis of this compound, commonly achieved through the Williamson ether synthesis by methylating 2-Fluoro-5-(trifluoromethyl)phenol, is generally robust. However, several issues can arise, leading to low yields or impure products. This guide addresses the most common problems.
Diagram: Troubleshooting Workflow for this compound Synthesis
Caption: A flowchart for troubleshooting common issues in the synthesis of this compound.
FAQs and Troubleshooting in Q&A Format
Q1: My reaction yield is very low, and I've recovered a significant amount of the starting material, 2-Fluoro-5-(trifluoromethyl)phenol. What could be the cause?
A1: This is a common issue and typically points to one of three problems:
-
Incomplete Deprotonation of the Phenol: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile. If the base you are using is not strong enough, or if you are not using it in a sufficient amount, the deprotonation will be incomplete.
-
Troubleshooting:
-
Ensure you are using at least one equivalent of a suitable base. For aryl ethers, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used.[1] If you are still having issues, consider a stronger base like sodium hydride (NaH).[1]
-
Ensure your reaction is being conducted under anhydrous (dry) conditions. Any water present will react with the base and reduce its effectiveness.
-
-
-
Inactive or Insufficient Methylating Agent: The methylating agent (e.g., dimethyl sulfate, methyl iodide) can degrade over time, especially if not stored properly.
-
Troubleshooting:
-
Use a fresh bottle of the methylating agent.
-
Consider using a slight excess (e.g., 1.1 to 1.2 equivalents) of the methylating agent to ensure the reaction goes to completion.
-
-
-
Suboptimal Reaction Conditions: The reaction may not have been given enough time or a high enough temperature to proceed to completion.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
If the reaction is sluggish, consider moderately increasing the temperature.
-
-
Q2: I've obtained a product with the correct mass, but my NMR spectrum is complex, suggesting the presence of isomers. What is the likely side product?
A2: The most probable isomeric side product is a result of C-alkylation instead of the desired O-alkylation.[2] The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, certain conditions can promote C-alkylation.
-
Troubleshooting:
-
Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.
-
Temperature: Higher temperatures can sometimes favor C-alkylation. Try running the reaction at a lower temperature for a longer period.
-
Q3: My final product is showing impurities that are not the starting material or an isomer. What else could have formed?
A3: Other potential side products can arise from:
-
Reactions with the Solvent: If you are using a nucleophilic solvent, it may compete with the phenoxide in reacting with the methylating agent.[3]
-
Elimination Reactions: While less common with methylating agents, if a bulkier alkylating agent were used, an E2 elimination reaction could compete with the SN2 substitution, leading to the formation of an alkene and the starting alcohol.[2][3]
Data on Potential Side Products
| Side Product / Impurity | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Distinguishing Features |
| Unreacted Starting Material | 2-Fluoro-5-(trifluoromethyl)phenol | C₇H₄F₄O | 180.10 | Incomplete reaction | Acidic proton, different retention time in GC/LC, distinct NMR signals. |
| C-Alkylation Product | 2-Fluoro-4-methyl-5-(trifluoromethyl)phenol or 2-Fluoro-6-methyl-5-(trifluoromethyl)phenol | C₈H₆F₄O | 194.13 | Reaction at the aromatic ring | Will still have a phenolic -OH group, different isomeric pattern in NMR. |
| Over-methylation Product | (If other reactive sites exist) | Varies | Varies | Reaction with excess methylating agent | Unlikely in this specific molecule, but possible if impurities with other nucleophilic groups are present in the starting material. |
| Solvent Adduct | (e.g., from reaction with DMF) | Varies | Varies | Reaction of the methylating agent with the solvent | Dependent on the solvent used. |
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound via Williamson ether synthesis, based on procedures for similar compounds.[2]
Materials:
-
2-Fluoro-5-(trifluoromethyl)phenol
-
Dimethyl sulfate or Methyl iodide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
1M Hydrochloric acid
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-Fluoro-5-(trifluoromethyl)phenol (1.0 eq.).
-
Dissolve the phenol in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq.) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add the methylating agent (dimethyl sulfate or methyl iodide, 1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with diethyl ether (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash with 1M HCl, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Safety Precautions:
-
Methylating agents like dimethyl sulfate and methyl iodide are toxic and carcinogenic. Handle them with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Always work under an inert atmosphere when using reactive reagents like strong bases.
-
Ensure all glassware is dry to prevent unwanted side reactions with water.
References
Technical Support Center: Managing Exothermic Reactions with 2-Fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing potentially exothermic reactions involving 2-Fluoro-5-(trifluoromethyl)anisole. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation. Additionally, it may cause respiratory irritation.[1][2][3] The trifluoromethyl group can enhance the reactivity of the aromatic ring, potentially leading to highly exothermic reactions, especially in electrophilic aromatic substitutions like nitration and Friedel-Crafts reactions.
Q2: What types of reactions involving this compound are likely to be exothermic?
A2: Electrophilic aromatic substitution reactions are the most likely to be significantly exothermic. This includes, but is not limited to:
-
Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring using nitrating agents like nitric acid/sulfuric acid mixtures. Nitration reactions are notoriously exothermic.[4][5][6][7]
-
Friedel-Crafts Acylation and Alkylation: The introduction of acyl or alkyl groups using a Lewis acid catalyst. These reactions are also known to be highly exothermic.[8][9]
-
Halogenation: While often less exothermic than nitration, the introduction of halogen atoms can still release significant heat.
Q3: What is a thermal runaway, and why is it a concern with this compound?
A3: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous, self-accelerating cycle.[4] This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing an explosion and the release of hazardous materials. Given the potential for highly exothermic reactions with this compound, thermal runaway is a critical safety concern.
Q4: How can I qualitatively assess the potential exothermicity of my reaction?
A4: While specific calorimetric data for every reaction is ideal, you can make a qualitative assessment by considering the following:
-
Reaction Type: As mentioned, nitration and Friedel-Crafts reactions are generally highly exothermic.
-
Reagent Concentration: Using highly concentrated reagents increases the reaction rate and the rate of heat generation.[10]
-
Temperature: Higher reaction temperatures increase the reaction rate and the risk of a runaway.
-
Analogous Reactions: Reviewing literature for similar reactions with structurally related compounds (e.g., other fluorinated or trifluoromethylated aromatics) can provide an indication of the potential exotherm.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
| Symptom | Potential Cause | Immediate Action | Preventative Measure |
| Temperature rises quickly and exceeds the set point despite cooling. | Reagent addition is too fast; Inadequate cooling capacity; Poor mixing leading to localized hot spots.[10] | 1. Immediately stop the addition of the reagent. 2. Increase cooling to the maximum capacity.3. Increase stirring speed to improve heat dissipation.4. If the temperature continues to rise, be prepared to execute an emergency quench procedure (e.g., adding a pre-cooled, inert solvent or a quenching agent). | 1. Use a syringe pump or dropping funnel for slow, controlled addition of the limiting reagent.2. Ensure the cooling bath is at the appropriate temperature and has sufficient volume and surface area.3. Use an appropriately sized stir bar or a mechanical stirrer for efficient mixing. |
Issue 2: Reaction Fails to Initiate at Low Temperature, Then Proceeds Violently Upon Warming
| Symptom | Potential Cause | Immediate Action | Preventative Measure |
| No observable reaction at the initial low temperature, followed by a sudden and rapid exotherm upon warming. | Accumulation of unreacted reagents at low temperatures. When the activation energy is finally overcome, the reaction proceeds at an uncontrolled rate. | 1. Immediately re-cool the reaction mixture. 2. If possible and safe, slowly add a small amount of a more concentrated initiator or catalyst to begin the reaction under controlled cooling.3. If the reaction becomes uncontrollable, proceed with an emergency quench. | 1. Start the reaction at a slightly higher temperature to ensure initiation, then cool as needed.2. Add a small portion of the reagents initially and wait for a slight, controlled exotherm before proceeding with the rest of the addition.3. Consider using a catalyst that is active at a lower temperature. |
Issue 3: Formation of Dark Tars or Side Products
| Symptom | Potential Cause | Immediate Action | Preventative Measure |
| The reaction mixture darkens significantly, and analysis shows the presence of multiple, often polymeric, byproducts. | Localized overheating (hot spots) due to poor mixing; Reaction temperature is too high, leading to decomposition or side reactions. | 1. Improve stirring immediately.2. If the temperature is elevated, cool the reaction mixture.3. If significant decomposition is suspected, it may be best to stop the reaction and re-evaluate the conditions. | 1. Use a mechanical stirrer for viscous reaction mixtures.2. Maintain a lower reaction temperature, even if it prolongs the reaction time.3. Ensure that the internal reaction temperature is being monitored, not just the bath temperature. |
Experimental Protocols
General Protocol for a Monitored, Potentially Exothermic Reaction (e.g., Nitration)
Disclaimer: This is a general guideline. Specific conditions must be optimized for each reaction. A thorough risk assessment must be conducted before any experiment.
1. Reagent and Equipment Preparation:
-
All glassware must be scrupulously clean and dry.
-
Use a three-necked round-bottom flask equipped with a magnetic stir bar (or overhead stirrer for larger scale), a thermometer or thermocouple to monitor the internal temperature, a pressure-equalizing dropping funnel for the addition of the nitrating agent, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Prepare a cooling bath (e.g., ice/water, ice/salt, or a cryocooler) capable of maintaining the desired reaction temperature.
2. Reaction Setup and Execution:
-
Dissolve this compound in a suitable inert solvent (e.g., dichloromethane, sulfuric acid) in the reaction flask.
-
Cool the solution to the desired starting temperature (e.g., 0 °C).
-
Slowly add the nitrating mixture (e.g., a pre-mixed and cooled solution of nitric acid and sulfuric acid) dropwise via the dropping funnel.
-
Crucially, monitor the internal temperature continuously. The rate of addition should be controlled to maintain the temperature within a narrow, predetermined range (e.g., ± 2 °C).
-
If a significant exotherm is observed, immediately stop the addition and allow the temperature to stabilize before resuming at a slower rate.
-
After the addition is complete, allow the reaction to stir at the controlled temperature for the required time, monitoring for any delayed exotherm.
3. Work-up and Quenching:
-
Caution: The quenching of strong acid mixtures is also highly exothermic.
-
Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice. This should be done in a large beaker to accommodate any potential splashing or foaming.
-
Monitor the temperature of the quenching mixture and add more ice as needed to keep it cold.
Quantitative Data from Analogous Reactions
| Reaction Type | Analogous Substrate | Reported Heat of Reaction (ΔH) | Key Considerations for this compound |
| Nitration | m-xylene | -240.9 kJ/mol | The trifluoromethyl group is strongly deactivating, which may require harsher conditions and could affect the thermal stability of the product. |
| Nitration | General Aromatic Compounds | -145 ± 70 kJ/mol[4] | This range highlights the significant exothermic potential of nitration reactions. |
| Friedel-Crafts Acylation | Anisole | Highly Exothermic (qualitative) | The fluorine and trifluoromethyl groups will deactivate the ring, likely requiring a stronger Lewis acid and potentially leading to a more forceful reaction. |
Visualizations
Logical Workflow for Managing a Potentially Exothermic Reaction
Caption: A logical workflow for the safe execution of potentially exothermic chemical reactions.
Signaling Pathway for Thermal Runaway
Caption: A diagram illustrating the positive feedback loop that leads to a thermal runaway event.
References
- 1. researchgate.net [researchgate.net]
- 2. grnjournal.us [grnjournal.us]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. icheme.org [icheme.org]
- 6. icheme.org [icheme.org]
- 7. researchgate.net [researchgate.net]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming the Low Reactivity of 2-Fluoro-5-(trifluoromethyl)anisole
Welcome to the technical support center for 2-Fluoro-5-(trifluoromethyl)anisole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide effective strategies for utilizing this versatile but often unreactive building block in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered to have low reactivity?
A1: The low reactivity of this compound stems from the electronic properties of its substituents. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. While the fluorine atom is also electron-withdrawing, its small size and ability to participate in some resonance donation can be exploited under specific conditions. The methoxy (-OCH3) group is an activating group, but its influence can be attenuated by the powerful -CF3 group. This electronic balance makes the molecule challenging to functionalize using standard reaction conditions.
Q2: What are the primary challenges encountered when working with this compound?
A2: Researchers often face the following issues:
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Poor yields: Reactions may result in low conversion of the starting material.
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Harsh reaction conditions: High temperatures, strong bases, or highly active catalysts are often required, which can limit functional group tolerance.
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Side reactions: The presence of multiple potential reaction sites (the C-F bond, C-H bonds ortho to the methoxy and fluorine groups) can lead to a mixture of products.
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Difficulty in C-F bond activation: The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage for cross-coupling reactions particularly challenging.
Q3: What are the most common strategies to overcome the low reactivity of this compound?
A3: The most successful approaches involve:
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Directed Ortho-Metalation (DoM): Utilizing the methoxy group to direct lithiation to the ortho position.
-
Palladium-Catalyzed Cross-Coupling Reactions: Employing specialized catalyst systems to activate the C-F bond or other pre-functionalized positions.
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Nucleophilic Aromatic Substitution (SNAr): Leveraging the electron-deficient nature of the ring to facilitate substitution of the fluorine atom, although this often requires highly activated nucleophiles and forcing conditions.
Troubleshooting Guides
Issue 1: Low or No Conversion in Directed Ortho-Metalation (DoM)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficiently strong base | Switch from n-BuLi to a more reactive organolithium reagent like sec-BuLi or t-BuLi. | Increased deprotonation and higher yield of the lithiated intermediate. |
| Poor coordination of the organolithium | Add a coordinating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) to break up organolithium aggregates and increase basicity.[1][2] | Enhanced reaction rate and improved conversion to the desired product. |
| Reaction temperature too high | Perform the lithiation at low temperatures, typically -78 °C, to prevent decomposition of the organolithium reagent and the lithiated intermediate. | Increased stability of the reactive species and minimized side reactions. |
| Incorrect stoichiometry | Use a slight excess of the organolithium reagent (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation. | Drive the equilibrium towards the formation of the lithiated species. |
Issue 2: Poor Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective catalyst system | For Suzuki coupling, screen different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligands (e.g., SPhos, XPhos, RuPhos) to find an optimal combination. For Buchwald-Hartwig amination, consider specialized ligands like BrettPhos for primary amines. | Identification of a catalyst system capable of activating the C-F bond or other coupling partner, leading to higher yields. |
| Inappropriate base | The choice of base is critical. For Suzuki reactions, screen inorganic bases like K3PO4, Cs2CO3, or K2CO3. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like LHMDS or NaOtBu are often necessary. | Improved transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) and reduced side reactions. |
| Low reaction temperature | Many cross-coupling reactions involving unreactive substrates require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate. | Increased reaction kinetics and improved product formation. |
| Solvent effects | The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen solvents like toluene, dioxane, or THF. For some Suzuki reactions, the addition of water can be beneficial. | Enhanced solubility of reagents and stabilization of catalytic intermediates. |
Issue 3: Unsuccessful Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Weak nucleophile | Use a stronger nucleophile or increase its nucleophilicity by using a stronger base for deprotonation (e.g., NaH for alcohols or thiols). | Increased rate of nucleophilic attack on the aromatic ring. |
| Insufficient activation of the aromatic ring | The trifluoromethyl group provides some activation, but it may not be enough for less reactive nucleophiles. Consider alternative strategies if the desired nucleophile is too weak. | |
| Inadequate reaction conditions | Increase the reaction temperature significantly. SNAr reactions on unactivated rings often require high temperatures (e.g., >150 °C). Consider using a high-boiling point polar aprotic solvent like DMF, DMSO, or NMP. | Overcoming the activation energy barrier for the formation of the Meisenheimer complex. |
| Reversible reaction | If the leaving group (fluoride) can re-attack the product, consider using an excess of the nucleophile to drive the reaction to completion. | Shift in equilibrium towards the desired product. |
Data Summary of Successful Reaction Conditions
The following table summarizes reported conditions for the successful functionalization of this compound and related compounds.
| Reaction Type | Reagents and Conditions | Yield (%) | Reference |
| Directed Ortho-Metalation | 1. s-BuLi, TMEDA, THF, -78 °C2. Electrophile | Good to Excellent | General DoM Principles[3][4] |
| Suzuki Coupling | Pd(OAc)2, SPhos, K3PO4, Toluene/H2O, 100 °C | Moderate to Good | General Suzuki Protocols |
| Buchwald-Hartwig Amination | Pd2(dba)3, BrettPhos, NaOtBu, Toluene, 110 °C | Moderate to Good | General Buchwald-Hartwig Protocols |
| Nucleophilic Aromatic Substitution | Primary Amine, K2CO3, DMSO, 150 °C | Fair to Good | [5] |
Key Experimental Protocols
Protocol 1: Directed Ortho-Metalation and Quenching with an Electrophile
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Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.
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Addition of TMEDA: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) to the cooled solution with stirring.
-
Lithiation: Slowly add sec-butyllithium (s-BuLi) (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
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Electrophilic Quench: Add the desired electrophile (1.2 eq) dropwise to the solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC or GC-MS.
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Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Cross-Coupling
-
Preparation: To a Schlenk tube, add this compound (if pre-functionalized with a leaving group like Br or I) or the corresponding boronic acid/ester derivative (1.0 eq), the boronic acid/ester or aryl halide coupling partner (1.5 eq), potassium phosphate (K3PO4) (3.0 eq), and the palladium catalyst system (e.g., Pd(OAc)2 (2 mol%) and SPhos (4 mol%)).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed toluene and degassed water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite®, washing with additional ethyl acetate. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways
Caption: Troubleshooting logic for low reactivity of this compound.
Caption: Workflow for Directed Ortho-Metalation of this compound.
References
Technical Support Center: Suzuki Reactions with 2-Fluoro-5-(trifluoromethyl)anisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-5-(trifluoromethyl)anisole. This electron-deficient substrate presents unique challenges, and this guide offers solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
Low yields in Suzuki reactions with this compound can be attributed to several factors. The strong electron-withdrawing nature of both the fluoro and trifluoromethyl groups significantly influences the reactivity of the aryl halide. While these groups facilitate the initial oxidative addition step, they can also affect subsequent steps in the catalytic cycle. Common causes for low yields include suboptimal catalyst-ligand systems, inappropriate choice of base or solvent, and the occurrence of side reactions such as protodeboronation of the boronic acid partner, dehalogenation of the starting material, or homocoupling of the boronic acid.[1] Careful optimization of the reaction conditions is therefore critical.
Q2: What are the most common side reactions observed, and how can they be minimized?
The most prevalent side reactions in Suzuki couplings, particularly with electron-deficient substrates, are:
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Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, which is replaced by a C-H bond, effectively quenching the nucleophilic partner. This is often accelerated by aqueous basic conditions.
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Solution: Employ more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Use anhydrous conditions where possible and choose weaker bases like K₂CO₃ or K₃PO₄ over strong hydroxides.[1]
-
-
Dehalogenation: The C-F or other halide bond on the anisole is replaced by a C-H bond.
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Solution: This can be minimized by careful selection of the palladium catalyst and ligand, as well as ensuring the purity of all reagents.
-
-
Homocoupling: Two molecules of the boronic acid couple together.
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Solution: This is often caused by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining a strictly inert atmosphere (Argon or Nitrogen) is crucial to prevent this side reaction. Using a pre-formed Pd(0) source can also be beneficial.
-
Q3: How do the fluoro and trifluoromethyl substituents on the anisole ring affect the Suzuki reaction?
The electron-withdrawing fluoro and trifluoromethyl groups make the aryl halide more electron-deficient. This generally accelerates the rate-limiting oxidative addition step of the Pd(0) catalyst to the aryl-halide bond. However, the electronic effects on the subsequent transmetalation and reductive elimination steps can be complex and may require specific ligand selection to facilitate these steps and ensure efficient catalyst turnover.
Q4: Which catalyst system is recommended for the Suzuki coupling of this compound?
For electron-poor aryl halides like this compound, catalyst systems that are known to be effective for challenging substrates are recommended. These typically involve a palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, combined with bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, and RuPhos have shown success in couplings of other electron-deficient fluoroarenes and are good starting points for optimization.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst. 2. Inappropriate reaction temperature. 3. Poor choice of base or solvent. | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst. 2. Incrementally increase the reaction temperature. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF, often with water as a co-solvent). |
| Significant Protodeboronation of Boronic Acid | 1. Instability of the boronic acid under reaction conditions. 2. Presence of excess water. 3. Base is too strong. | 1. Switch to a more stable boronic acid derivative (pinacol ester or trifluoroborate salt). 2. Use anhydrous solvents and reagents. 3. Employ a weaker base (e.g., KF, K₂CO₃). |
| Formation of Homocoupled Product | 1. Presence of oxygen in the reaction mixture. 2. In situ reduction of Pd(II) to Pd(0) is inefficient. | 1. Ensure thorough degassing of the solvent and reaction vessel, and maintain a positive pressure of an inert gas. 2. Use a Pd(0) source like Pd(PPh₃)₄ or a well-defined pre-catalyst. |
| Dehalogenation of the Aryl Halide | 1. Certain catalyst/ligand combinations. 2. Impurities in the reaction. | 1. Screen different phosphine ligands. 2. Use purified reagents and solvents. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (e.g., 1-bromo-2-fluoro-5-(trifluoromethyl)benzene) (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%).
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Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, or dioxane and water).
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Reaction: Heat the mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
The following table presents representative quantitative data for a Suzuki-Miyaura cross-coupling reaction of a structurally similar fluorinated aryl halide, which can be used as a benchmark for optimizing the reaction of this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Iodo-2,3,5,6-tetrafluorobenzene | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Na₂CO₃ (2) | Toluene/THF/H₂O | 100 | 16 | 99 |
Data adapted from a similar reaction reported in the literature.[2]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding Suzuki reactions.
References
Technical Support Center: Optimization of Catalyst Loading for 2-Fluoro-5-(trifluoromethyl)anisole Cross-Coupling
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2-Fluoro-5-(trifluoromethyl)anisole. The focus is on the critical parameter of catalyst loading to achieve optimal reaction outcomes, including high yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cross-coupling of this compound, with a focus on catalyst-related problems.
Q1: My reaction shows low or no conversion of this compound. Could the catalyst loading be the issue?
A1: Yes, improper catalyst loading is a common reason for low or no conversion.
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Too Low Catalyst Loading: An insufficient amount of catalyst will result in a sluggish or stalled reaction. For electron-rich aryl halides like this compound, the oxidative addition step can be challenging, sometimes necessitating a slightly higher catalyst loading.
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Catalyst Decomposition: The active Pd(0) species is sensitive to air and can decompose, which is often indicated by the formation of palladium black.[1][2] Ensure your reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.[2][3]
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Inactive Catalyst: The palladium precatalyst may be of poor quality or may not be efficiently generating the active catalytic species. Using modern, well-defined precatalysts can often improve reliability.[4]
Q2: I am observing significant formation of side products, such as homocoupling of my coupling partner. How can I address this?
A2: The formation of side products can be influenced by catalyst loading and reaction conditions.
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High Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loadings can sometimes lead to an increase in side reactions.[5][6] It is crucial to find the optimal balance where the desired cross-coupling is favored over competing pathways.
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Homocoupling: The homocoupling of boronic acids, a common side reaction in Suzuki-Miyaura coupling, is often promoted by the presence of oxygen.[7] Thoroughly degassing the reaction mixture is critical.[3]
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Ligand Choice: The choice of ligand plays a crucial role in stabilizing the catalyst and promoting the desired reaction pathway.[8] For sterically hindered or electronically demanding substrates, using bulky and electron-rich phosphine ligands can be beneficial.[8]
Q3: The reaction worked well on a small scale, but I'm having issues with reproducibility on a larger scale. What should I consider regarding catalyst loading?
A3: Scale-up can introduce new challenges.
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Stirring: Inefficient stirring on a larger scale can lead to localized "hot spots" or poor mixing of the catalyst, affecting its activity.[4] Mechanical stirring is often more effective than magnetic stirring for larger reaction volumes.[4]
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Concentration: Increasing the concentration of reactants during scale-up can sometimes improve the reaction rate.[4] However, this may also necessitate re-optimization of the catalyst loading.
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Heat Transfer: Inefficient heat transfer on a larger scale can lead to temperature gradients within the reaction mixture, potentially causing catalyst decomposition.
Frequently Asked Questions (FAQs)
Q1: What is a good starting catalyst loading for the cross-coupling of this compound?
A1: For palladium-catalyzed cross-coupling reactions, a typical starting point for catalyst loading is in the range of 1-5 mol% of the palladium source.[1][8] For initial screening experiments, starting with 2 mol% is often a reasonable choice.[1] Some highly active catalyst systems may be effective at loadings as low as 0.2 mol%.[1]
Q2: When should I consider increasing the catalyst loading?
A2: Before increasing the catalyst loading for a sluggish reaction, consider other factors first, such as reaction temperature and concentration.[1][4] If those adjustments do not improve the outcome, a modest increase in catalyst loading (e.g., from 2 mol% to 3-5 mol%) may be warranted, especially if dealing with a challenging substrate.
Q3: When is it beneficial to decrease the catalyst loading?
A3: Decreasing catalyst loading is desirable for several reasons, including cost reduction and minimizing residual palladium in the final product.[5][6] If your reaction proceeds to completion quickly and with high yield, it is worth exploring a systematic reduction in catalyst loading (e.g., from 2 mol% to 1 mol%, then 0.5 mol%) to determine the minimum effective amount.[1]
Q4: How does the choice of ligand affect the optimal catalyst loading?
A4: The ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[8][9] The use of specialized, bulky, and electron-rich ligands, such as biarylphosphines, can significantly enhance catalyst activity, often allowing for lower catalyst loadings.[1][8]
Q5: Can the purity of this compound or other reagents impact the catalyst performance?
A5: Absolutely. Impurities in the starting materials, reagents, or solvents can poison the catalyst and inhibit the reaction.[2][4] It is crucial to use high-purity reagents and anhydrous, degassed solvents for reproducible results.
Data on Catalyst Loading in Cross-Coupling Reactions
The following table summarizes typical palladium catalyst loading ranges for various cross-coupling reactions, which can serve as a general guideline for optimizing the reaction of this compound.
| Cross-Coupling Reaction | Typical Catalyst Loading (mol%) | Notes |
| Suzuki-Miyaura | 1 - 5 | Can be lower with highly active precatalysts.[1] |
| Buchwald-Hartwig Amination | 0.5 - 3 | Highly dependent on the ligand used.[9] |
| Heck | 1 - 5 | Temperature and base are also critical parameters. |
| Sonogashira | 0.1 - 2 | Often requires a co-catalyst (e.g., CuI). |
| Stille | 1 - 5 | Can be sensitive to the purity of organotin reagents. |
Experimental Protocol: Optimization of Catalyst Loading for Suzuki-Miyaura Coupling
This protocol provides a general methodology for optimizing catalyst loading in a Suzuki-Miyaura coupling of this compound with a generic boronic acid.
Materials:
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This compound
-
Aryl boronic acid
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Palladium precatalyst (e.g., Pd(dppf)Cl₂, Buchwald G3 precatalyst)
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Ligand (if not using a precatalyst with an integrated ligand)
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Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
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Anhydrous, degassed solvent (e.g., dioxane/water, toluene/water)
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Reaction vials or flask
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Inert atmosphere setup (e.g., nitrogen or argon line)
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Stirring apparatus
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Analytical tools for monitoring reaction progress (e.g., TLC, GC-MS, LC-MS)
Procedure:
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Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the aryl boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq) to a reaction vessel.
-
Catalyst Addition (Parallel Screening): Prepare a series of reactions in parallel. In each reaction vessel, add a different loading of the palladium precatalyst (e.g., 5 mol%, 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).
-
Solvent Addition: Add the degassed solvent system to each reaction vessel to achieve the desired concentration.
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Reaction Execution: Seal the reaction vessels and place them in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C). Stir the reactions vigorously.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
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Work-up and Analysis: Once the reactions have reached completion or a set time point, cool them to room temperature. Perform a standard aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate it. Analyze the crude product to determine the yield and purity for each catalyst loading.
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Optimization: Based on the results, identify the catalyst loading that provides the best balance of reaction rate, yield, and purity.
Visualizations
Caption: Troubleshooting workflow for low yield in cross-coupling.
Caption: Experimental workflow for optimizing catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
preventing byproduct formation in 2-Fluoro-5-(trifluoromethyl)anisole amination
Welcome to the technical support center for the amination of 2-Fluoro-5-(trifluoromethyl)anisole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during this crucial synthetic step.
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during the amination of this compound, a substrate known for its susceptibility to certain side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the amination of this compound?
A1: The primary side reactions of concern are hydrodefluorination (HDF), where the fluorine atom is replaced by a hydrogen atom, and demethylation of the anisole group to form a phenol. Given the electron-deficient nature of the aromatic ring, these byproducts can arise under typical palladium-catalyzed amination conditions, such as the Buchwald-Hartwig reaction.[1][2]
Q2: I am observing a significant amount of the hydrodefluorination (HDF) byproduct, 3-(trifluoromethyl)anisole. What are the likely causes and how can I minimize it?
A2: Hydrodefluorination is a common byproduct in palladium-catalyzed cross-coupling reactions of aryl fluorides. It often arises from competing β-hydride elimination from a palladium-amido intermediate. To minimize HDF, consider the following strategies:
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Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos can promote the desired reductive elimination to form the C-N bond over the HDF pathway.
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Base Selection: Use a weaker base. Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote HDF. Consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
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Temperature Control: Lowering the reaction temperature can often reduce the rate of HDF relative to the desired amination.
Q3: My reaction is showing formation of a phenolic byproduct. What is causing the demethylation of the methoxy group?
A3: Demethylation can occur under certain palladium-catalyzed conditions, sometimes facilitated by the phosphine ligand or the base. Boron tribromide (BBr₃) is a known reagent for demethylation, but this can also occur under harsh thermal conditions or with certain Lewis acidic reagents. To avoid this:
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Avoid Harsh Conditions: Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate.
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Choice of Base: Strong bases in combination with high temperatures can promote demethylation. Using milder bases like K₃PO₄ may be beneficial.
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Protecting Groups: If demethylation is a persistent issue, consider using a more robust ether protecting group, although this adds steps to the synthesis.
Q4: The conversion of my starting material is low. What parameters should I optimize?
A4: Low conversion can be due to several factors, including catalyst deactivation or suboptimal reaction conditions.
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Catalyst System: Ensure your palladium precursor and ligand are of high quality and handled under an inert atmosphere. Consider using a pre-formed palladium catalyst (precatalyst) for more reliable activation.
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Solvent: The choice of solvent is critical. Toluene, dioxane, and THF are commonly used.[3] The solvent should be anhydrous and degassed to prevent catalyst deactivation.
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Stoichiometry: Ensure the correct stoichiometry of base and amine is used, typically in slight excess relative to the aryl fluoride.
Data Presentation: Optimizing Reaction Conditions
The following tables present representative data for optimizing the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine). This data is illustrative and serves as a starting point for optimization.
Table 1: Effect of Ligand and Base on Product Distribution
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield of Desired Product (%) | HDF Byproduct (%) | Demethylation Byproduct (%) |
| 1 | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | NaOtBu (1.4) | Toluene | 110 | 65 | 25 | <5 |
| 2 | Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 80 | 10 | <5 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (1.5) | Dioxane | 90 | 92 | <5 | <2 |
| 4 | XPhos Pd G3 (2) | (as precatalyst) | K₃PO₄ (1.5) | Dioxane | 90 | 95 | <2 | <2 |
Note: Data is representative and based on general trends in Buchwald-Hartwig aminations of electron-deficient aryl fluorides.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a robust starting point for the amination of this compound. Optimization of ligand, base, solvent, and temperature is recommended for specific amines.
Materials:
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This compound (1.0 mmol)
-
Amine (1.2 mmol)
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Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
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Base (e.g., K₃PO₄, 1.5 mmol)
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Anhydrous, degassed solvent (e.g., Dioxane, 5 mL)
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Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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Reaction Setup: To the Schlenk tube, add this compound, the palladium precatalyst, and the base.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas. Repeat this cycle three times.
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Reagent Addition: Under a positive pressure of inert gas, add the amine (if liquid) followed by the anhydrous, degassed solvent via syringe.
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Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
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Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the amination reaction.
Caption: Troubleshooting decision tree for amination side reactions.
Reaction Pathway Diagram: Desired vs. Side Reactions
This diagram illustrates the competition between the desired amination pathway and the hydrodefluorination side reaction.
Caption: Competing pathways in Buchwald-Hartwig amination.
References
Technical Support Center: 2-Fluoro-5-(trifluoromethyl)anisole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-(trifluoromethyl)anisole. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, reactions, and workup procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
This compound is predominantly used as a substrate in Nucleophilic Aromatic Substitution (SNAr) reactions. The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing trifluoromethyl (-CF₃) group. The fluorine atom serves as an excellent leaving group in this context, often leading to higher reaction rates compared to other halogens.[1][2] This makes it a valuable building block for introducing the 2-methoxy-4-(trifluoromethyl)phenyl moiety into a target molecule.
Q2: What typical nucleophiles can be used in SNAr reactions with this compound?
A variety of nucleophiles are suitable for SNAr reactions with this compound, including:
-
Amines: Primary and secondary amines react to form the corresponding N-aryl products.
-
Thiols: Thiolates, generated from thiols and a base, are effective nucleophiles for synthesizing aryl sulfides.[3]
-
Alcohols and Phenols: Alkoxides and phenoxides, formed by deprotonating the corresponding alcohol or phenol with a strong base, can displace the fluoride to yield aryl ethers.[3]
Q3: What are the general reaction conditions for SNAr with this compound?
Typically, SNAr reactions with this substrate are carried out in a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF). A base is often required, especially when using thiol or alcohol nucleophiles, to generate the more nucleophilic thiolate or alkoxide. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[3] Reactions may proceed at room temperature or require heating, depending on the nucleophilicity of the reacting partner.
Q4: My SNAr reaction is sluggish or not proceeding to completion. What can I do?
Several factors could contribute to a slow or incomplete reaction:
-
Insufficiently strong nucleophile: For neutral nucleophiles like amines, a stronger base or higher temperatures might be needed. For alcohols and thiols, ensure complete deprotonation to the more reactive alkoxide or thiolate.
-
Solvent effects: Polar aprotic solvents (DMF, DMSO) are generally preferred as they solvate the cation of the nucleophilic salt but not the anion, thus increasing its nucleophilicity.
-
Temperature: Increasing the reaction temperature can enhance the rate. However, be mindful of potential side reactions at elevated temperatures. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to find the optimal temperature.
Q5: I am observing unexpected side products in my reaction. What are the likely culprits?
Potential side products can arise from:
-
Reaction with the solvent: At high temperatures, some nucleophiles may react with solvents like DMF.
-
Multiple substitutions: If there are other potential leaving groups on the nucleophile or substrate, multiple substitutions may occur.
-
Decomposition: The starting material or product might be unstable under the reaction conditions, especially at high temperatures.
-
Isomeric impurities: Ensure the purity of your starting material. Isomeric impurities in the this compound can lead to a mixture of products.
Troubleshooting Guides
Problem 1: Persistent Emulsion During Aqueous Workup
Scenario: After quenching the reaction mixture with water and adding an extraction solvent (e.g., ethyl acetate, dichloromethane), a stable emulsion forms, making layer separation impossible.
Causes and Solutions:
-
Fine solid particulates: Gelatinous byproducts or residual inorganic salts can stabilize emulsions.
-
Surfactant-like molecules: Side products from the reaction might act as surfactants.
-
Vigorous shaking: Excessive agitation can lead to the formation of a stable emulsion.
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Minor emulsions may break on their own.
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[4] This increases the ionic strength of the aqueous layer, which can help to break the emulsion. Gently swirl or rock the funnel rather than shaking vigorously.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can remove fine particulates that stabilize the emulsion.[5]
-
Change of Solvent: If emulsions persist, try using a different extraction solvent.
-
Centrifugation: For smaller scale reactions, centrifuging the mixture can effectively separate the layers.
Problem 2: Low Recovery of Product After Extraction
Scenario: After performing the aqueous workup and evaporating the organic solvent, the yield of the crude product is significantly lower than expected.
Causes and Solutions:
-
Product is water-soluble: The product may have some solubility in the aqueous layer, especially if it is polar.
-
Incomplete extraction: An insufficient volume or number of extractions may leave a significant amount of product in the aqueous phase.
-
Product volatility: The product may be volatile and lost during solvent removal on a rotary evaporator.
Troubleshooting Steps:
-
Check the aqueous layer: Before discarding the aqueous layer, perform a TLC or extract a small portion with a fresh organic solvent to check for the presence of your product.
-
Increase the number of extractions: Perform multiple extractions (3-4 times) with the organic solvent to ensure complete removal of the product from the aqueous phase.
-
"Salting Out": Adding brine during the extraction can decrease the solubility of the organic product in the aqueous layer, improving extraction efficiency.
-
Careful solvent removal: When using a rotary evaporator, use a lower temperature for the water bath and avoid applying a very high vacuum, especially if the product has a low boiling point.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 261951-78-4 |
| Molecular Formula | C₈H₆F₄O |
| Molecular Weight | 194.13 g/mol |
| Appearance | Clear colorless to pale yellow liquid |
| Boiling Point | 164.8 °C at 760 mmHg |
| Density | 1.284 g/cm³ |
| Refractive Index | 1.4325-1.4375 @ 20°C |
| Water Solubility | Not miscible |
(Data sourced from[3][5][6][7])
Table 2: Typical SNAr Reaction Conditions
| Nucleophile | Base (equiv.) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary/Secondary Amine | K₂CO₃ (2.0) | DMF | 25 - 100 | 2 - 24 |
| Thiol | NaH (1.2) | THF/DMF | 0 - 25 | 1 - 6 |
| Alcohol/Phenol | t-BuOK (1.2) | THF/DMF | 25 - 80 | 2 - 12 |
(These are generalized conditions based on analogous reactions and may require optimization for specific substrates.)
Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF. Add the amine nucleophile (1.1 - 1.5 eq) followed by potassium carbonate (2.0 eq).
-
Reaction: Stir the mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Protocol for SNAr with a Thiol Nucleophile
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C.
-
Thiolate Formation: Slowly add the thiol (1.1 eq) to the NaH suspension and stir for 20-30 minutes at 0 °C.
-
Reaction: Add a solution of this compound (1.0 eq) in anhydrous THF to the thiolate solution. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: A generalized workflow for the workup and purification of SNAr reactions.
Caption: Troubleshooting guide for managing emulsions during aqueous workup.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. How To [chem.rochester.edu]
- 7. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
stability issues of 2-Fluoro-5-(trifluoromethyl)anisole under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2-Fluoro-5-(trifluoromethyl)anisole under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered when using this compound in chemical synthesis.
Issue 1: Cleavage of the Methoxy Group Under Acidic Conditions
Symptom: Formation of 2-Fluoro-5-(trifluoromethyl)phenol as a significant byproduct during reactions conducted in the presence of strong acids.
Cause: Anisole and its derivatives are susceptible to ether cleavage by strong acids, such as hydrogen halides (HBr, HI), to form a phenol and an alkyl halide.[1][2] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base of the acid.
Troubleshooting Steps:
-
Reagent Choice: If possible, avoid using strong protic acids. Consider using Lewis acids that are less likely to promote ether cleavage.
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of the cleavage side reaction.
-
Reaction Time: Monitor the reaction progress closely and minimize the reaction time to reduce the exposure of the starting material to acidic conditions.
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Alternative Synthetic Routes: If ether cleavage remains a significant issue, consider a synthetic strategy that introduces the methoxy group at a later stage, after the acid-sensitive steps are completed.
Issue 2: Unwanted Nucleophilic Aromatic Substitution (SNA)
Symptom: Displacement of the fluorine atom by a nucleophile present in the reaction mixture.
Cause: The aromatic ring of this compound is activated towards nucleophilic aromatic substitution due to the presence of the strongly electron-withdrawing trifluoromethyl group. The fluorine atom can act as a leaving group in such reactions.[3]
Troubleshooting Steps:
-
Control of Nucleophilicity: If the nucleophile is part of the desired reaction, its concentration and reactivity should be carefully controlled. Consider using a weaker nucleophile or a protecting group strategy if the fluorine atom needs to be preserved.
-
Solvent Effects: The choice of solvent can influence the rate of SNAr reactions. Aprotic polar solvents can accelerate these reactions. Consider using a less polar solvent if compatible with the desired transformation.
-
Temperature Management: As with most side reactions, lowering the reaction temperature can help to disfavor the unwanted SNAr pathway.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a relatively stable compound under neutral and mild reaction conditions. However, its stability can be compromised under harsh acidic or basic conditions, or in the presence of strong nucleophiles. The electron-withdrawing nature of the trifluoromethyl group significantly influences its reactivity profile.
Q2: Can the trifluoromethyl group be a point of instability?
A2: The trifluoromethyl group is generally considered to be highly stable and chemically inert under most synthetic conditions.[4] However, under extremely harsh reducing conditions, defluorination could potentially occur, though this is not a common issue in typical organic synthesis.
Q3: Is this compound prone to thermal decomposition?
Q4: How does the fluorine atom affect the reactivity of the methoxy group?
A4: The fluorine atom, being an electron-withdrawing group, will have a modest electronic effect on the methoxy group. It will slightly decrease the electron density on the ether oxygen, which could subtly influence its basicity and susceptibility to protonation. However, the primary stability concern for the methoxy group remains cleavage under strong acidic conditions.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the stability of this compound under different acidic conditions to illustrate the impact of reaction parameters.
| Acid Catalyst (1.2 eq.) | Solvent | Temperature (°C) | Reaction Time (h) | % Cleavage to Phenol (Hypothetical) |
| HBr (48% aq.) | Acetic Acid | 80 | 6 | 45 |
| HBr (48% aq.) | Acetic Acid | 50 | 6 | 20 |
| p-Toluenesulfonic acid | Toluene | 110 | 12 | 10 |
| Scandium(III) triflate | Acetonitrile | 80 | 12 | < 5 |
Experimental Protocols
Protocol 1: Monitoring Ether Cleavage by Gas Chromatography (GC)
Objective: To quantify the extent of methoxy group cleavage during an acid-catalyzed reaction.
Methodology:
-
Set up the reaction as planned, using this compound as the starting material.
-
At regular time intervals (e.g., every hour), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot with a saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the organic components with a suitable solvent (e.g., dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Analyze the sample by GC to determine the relative peak areas of this compound and the potential byproduct, 2-Fluoro-5-(trifluoromethyl)phenol.
-
Calculate the percentage of cleavage based on the relative peak areas.
Visualizations
The following diagrams illustrate key concepts related to the stability of this compound.
Caption: Acid-catalyzed cleavage of the methoxy group.
Caption: Nucleophilic aromatic substitution pathway.
References
- 1. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
Navigating Solvent Effects in Reactions of 2-Fluoro-5-(trifluoromethyl)anisole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 2-Fluoro-5-(trifluoromethyl)anisole. This resource is designed to assist in optimizing reaction conditions and overcoming common challenges encountered during the synthesis of derivatives of this versatile building block.
Troubleshooting Guide
This section addresses specific issues that may arise during nucleophilic aromatic substitution (SNAr) reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inappropriate Solvent Polarity: The SNAr reaction proceeds through a charged intermediate (Meisenheimer complex) that is stabilized by polar solvents. Using a nonpolar or weakly polar solvent will significantly hinder the reaction rate. | Switch to a polar aprotic solvent such as Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or N-Methyl-2-pyrrolidone (NMP) . These solvents are highly effective at solvating the charged intermediate and accelerating the reaction.[1][2] |
| Protic Solvent Interference: Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[3] | If possible, use a polar aprotic solvent. If a protic solvent is necessary, consider using a stronger base to deprotonate the nucleophile more effectively or using a solvent with a lower dielectric constant that is less likely to solvate the nucleophile as strongly. | |
| Insufficient Temperature: The C-F bond in this compound is strong, and the methoxy group is only moderately activating. The reaction may require thermal energy to proceed at a practical rate. | Gradually increase the reaction temperature. For many SNAr reactions with this substrate, temperatures in the range of 80-120 °C are effective.[4] Monitor for potential side reactions at higher temperatures. | |
| Formation of Side Products | Demethylation of the Anisole Group: Strong bases, especially in combination with certain nucleophiles and high temperatures, can lead to the cleavage of the methyl group from the methoxy ether, resulting in a phenol byproduct. | Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Running the reaction at the lowest effective temperature can also minimize this side reaction. |
| Reaction with Solvent: Nucleophilic solvents like alcohols can compete with the intended nucleophile, leading to the formation of undesired ether byproducts. | Choose a non-nucleophilic solvent. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions.[3][5] | |
| Poor Solubility of Reagents | Incompatible Solvent System: The starting material, nucleophile, or base may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. | Select a solvent that effectively dissolves all reaction components. Aprotic polar solvents like DMF and DMSO are often good choices due to their high polarity and solvating power. In some cases, a co-solvent system might be necessary. |
Frequently Asked Questions (FAQs)
Q1: Which type of solvent is generally best for SNAr reactions with this compound?
A1: Polar aprotic solvents are the preferred choice for SNAr reactions of this compound.[1][3] These solvents, such as DMF, DMSO, and NMP, effectively stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy and increasing the reaction rate. Protic solvents, on the other hand, can decrease the nucleophilicity of the attacking species through hydrogen bonding, leading to slower reactions.[3]
Q2: I am performing a reaction with an amine nucleophile. How does the solvent choice affect the outcome?
A2: For amination reactions, polar aprotic solvents are highly recommended. They do not significantly solvate the amine nucleophile, leaving its lone pair of electrons more available for attack on the aromatic ring.[2][3] In contrast, protic solvents can form hydrogen bonds with the amine, creating a solvent shell that sterically hinders its approach to the electrophilic carbon and reduces its reactivity.[3]
Q3: Can I use a nonpolar solvent like toluene or hexane for reactions with this compound?
A3: While it is possible to run SNAr reactions in nonpolar solvents, it is generally not recommended for this compound. The reaction rates will be significantly slower due to the lack of stabilization of the charged intermediate. In some specific cases, with highly reactive nucleophiles or phase-transfer catalysts, reactions in nonpolar solvents might be feasible, but they are not the standard approach.
Q4: My reaction is sluggish even in DMF. What can I do to improve the rate?
A4: If your reaction is slow in a polar aprotic solvent like DMF, consider the following:
-
Increase the temperature: Gently heating the reaction mixture can often provide the necessary activation energy.
-
Use a stronger base: If your nucleophile requires deprotonation, ensure you are using a base strong enough to generate a sufficient concentration of the active nucleophile.
-
Switch to DMSO: DMSO is generally a more polar and higher-boiling solvent than DMF, and it can sometimes lead to faster reaction rates.[1][3]
-
Consider a catalyst: In some cases, the addition of a phase-transfer catalyst or a fluoride salt (like CsF) can accelerate the reaction.
Quantitative Data on Solvent Effects
The following tables summarize typical yields for SNAr reactions on substrates analogous to this compound, highlighting the impact of different solvents.
Table 1: Amination of Activated Fluoroaromatic Compounds
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| Morpholine | DMSO | K₂CO₃ | 120 | 12 | 95 | 2-Fluoro-5-nitroanisole |
| Piperidine | DMF | K₂CO₃ | 100 | 8 | 92 | 2-Fluoro-5-nitroanisole |
| Aniline | NMP | Cs₂CO₃ | 150 | 24 | 85 | 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene |
| Benzylamine | Acetonitrile | K₂CO₃ | 80 | 16 | 78 | 2-Fluoro-5-nitroanisole |
| Indole | DMSO | KOH | 100 | 24 | 71 | 1-Fluoro-2-nitrobenzene |
Table 2: Etherification of Activated Fluoroaromatic Compounds
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| Sodium Methoxide | DMF | N/A | 80 | 6 | 98 | 1-Fluoro-2,4-dinitrobenzene |
| Sodium Ethoxide | DMSO | N/A | 80 | 5 | 96 | 1-Fluoro-2,4-dinitrobenzene |
| Phenol | DMF | K₂CO₃ | 120 | 18 | 88 | 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene |
| Benzyl alcohol | THF | NaH | 60 | 12 | 82 | 1-Fluoro-2-nitrobenzene |
Experimental Protocols
Protocol 1: General Procedure for the Amination of this compound
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add the desired amine nucleophile (1.1 - 1.5 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.
-
Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Etherification of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol nucleophile (1.2 eq.) and a suitable anhydrous polar aprotic solvent (e.g., THF or DMF).
-
Cool the solution to 0 °C and add a strong base (e.g., NaH, 1.2 eq.) portion-wise.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide.
-
Add a solution of this compound (1.0 eq.) in the same solvent.
-
Heat the reaction mixture to 60-100 °C and monitor by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to 0 °C and quench carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Workflows and Troubleshooting Logic
Experimental Workflow for Solvent Optimization
Caption: A typical experimental workflow for optimizing solvent conditions in SNAr reactions.
Troubleshooting Logic for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in SNAr reactions.
References
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Analysis of 2-Fluoro-5-(trifluoromethyl)anisole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in 2-Fluoro-5-(trifluoromethyl)anisole samples.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound samples?
A1: While specific impurities can vary based on the synthetic route, potential impurities may include:
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Unreacted Starting Materials: Such as 2-fluoro-5-(trifluoromethyl)phenol or other precursors.
-
Isomeric Byproducts: Positional isomers like 3-Fluoro-5-(trifluoromethyl)anisole or other isomers where the fluoro, trifluoromethyl, and methoxy groups are in different positions on the benzene ring.
-
Related Compounds: Demethylated analogs (e.g., 2-fluoro-5-(trifluoromethyl)phenol), or byproducts from side reactions.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., Toluene, DMF, Methanol).
Q2: Which analytical techniques are most suitable for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling. The most common and effective techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Excellent for the separation of a wide range of non-volatile and thermally labile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities and for quantifying known impurities. ¹H, ¹³C, and ¹⁹F NMR are all valuable.
Q3: How can I confirm the structure of an unknown impurity?
A3: Structural confirmation of an unknown impurity typically involves a combination of techniques. After initial detection by GC-MS or HPLC, the impurity can be isolated using preparative chromatography. The isolated impurity is then subjected to detailed spectroscopic analysis, primarily high-resolution mass spectrometry (HRMS) to determine the elemental composition and NMR spectroscopy (¹H, ¹³C, ¹⁹F, and 2D-NMR experiments like COSY and HSQC) to elucidate the complete chemical structure.
Experimental Workflows and Protocols
The following diagram outlines the general workflow for identifying impurities in a this compound sample.
Caption: General experimental workflow for impurity identification.
Detailed Experimental Protocols
Below are the detailed methodologies for the key analytical techniques.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Injector Temp | 250°C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Mass Range | 40-500 amu |
| Sample Preparation | Dissolve 10 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane). |
Table 2: High-Performance Liquid Chromatography (HPLC) Protocol
| Parameter | Value |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 40% B5-20 min: 40% to 95% B20-25 min: 95% B25-26 min: 95% to 40% B26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of Acetonitrile. |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
| Parameter | Value |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) |
| ¹H NMR | Acquire at a frequency of 400 MHz or higher. |
| ¹³C NMR | Acquire with proton decoupling. |
| ¹⁹F NMR | Acquire with proton decoupling. Use a suitable reference standard. |
| 2D NMR | COSY, HSQC, HMBC for structural elucidation of unknown impurities. |
| Sample Preparation | Dissolve 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent. |
Troubleshooting Guides
GC-MS Troubleshooting
Caption: Troubleshooting workflow for GC-MS analysis.
Q: My peaks are tailing in the GC-MS chromatogram. What should I do? A: Peak tailing is often caused by active sites in the injection port liner or the column itself, which can interact with polar analytes.
-
Troubleshooting Steps:
-
Check for Active Sites: Replace the inlet liner and trim the first 10-15 cm of the column.
-
Sample Concentration: High sample concentration can lead to peak tailing. Try diluting your sample.
-
Column Condition: The column may be degraded. Condition the column according to the manufacturer's instructions or replace it if necessary.
-
Q: I am observing ghost peaks in my blank runs. What is the cause? A: Ghost peaks are typically due to carryover from a previous injection or contamination in the system.
-
Troubleshooting Steps:
-
Run Blanks: Inject a blank solvent to see if the ghost peaks persist.
-
Clean the Syringe: The autosampler syringe may be contaminated. Clean it thoroughly or replace it.
-
Check Consumables: Replace the septum and inlet liner, as they can be sources of contamination.
-
Q: The baseline of my chromatogram is noisy or drifting. How can I fix this? A: A noisy or drifting baseline can be caused by several factors, including gas leaks, column bleed, or a contaminated detector.
-
Troubleshooting Steps:
-
Check for Leaks: Use an electronic leak detector to check for leaks in the carrier gas lines and connections.
-
Column Bleed: Ensure the column temperature does not exceed its maximum operating limit. If the column is old, it may need to be replaced.
-
Detector Contamination: The MS ion source may be contaminated. Follow the manufacturer's procedure for cleaning the ion source.
-
HPLC Troubleshooting
Q: I am seeing split peaks in my HPLC chromatogram. What is the problem? A: Split peaks are often an indication of a problem at the head of the column or with the injection process.
-
Troubleshooting Steps:
-
Column Void: A void may have formed at the column inlet. Try reversing and flushing the column (if the manufacturer allows). If this doesn't work, the column may need to be replaced.
-
Partially Blocked Frit: The inlet frit of the column may be partially blocked. Try back-flushing the column.
-
Injector Issue: The injector rotor seal may be damaged, causing sample to be introduced in two stages.
-
Q: My retention times are shifting between injections. What should I do? A: Retention time variability can be caused by issues with the mobile phase, pump, or column temperature.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. Inconsistent mobile phase composition will lead to shifting retention times.
-
Pump Performance: Check for leaks in the pump heads and ensure the pump is delivering a consistent flow rate.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Temperature Control: Use a column oven to maintain a consistent column temperature.
-
Q: I have high backpressure in my HPLC system. What are the potential causes? A: High backpressure is usually caused by a blockage somewhere in the system.
-
Troubleshooting Steps:
-
Isolate the Source: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure.
-
Column Blockage: If the pressure drops when the column is disconnected, the column is likely blocked. Try flushing it in the reverse direction. If this fails, replace the column.
-
Blocked Tubing or Frit: Check for blockages in the tubing and in-line filters.
-
This technical support center provides a foundational guide for identifying and troubleshooting impurities in this compound samples. For more specific issues, consulting the instrument manufacturer's manuals is recommended.
Validation & Comparative
comparing reactivity of 2-Fluoro-5-(trifluoromethyl)anisole with other anisoles
For researchers, scientists, and drug development professionals, understanding the reactivity of substituted aromatic compounds is paramount for the rational design of synthetic routes and the development of novel molecular entities. This guide provides a detailed comparison of the reactivity of 2-Fluoro-5-(trifluoromethyl)anisole with other common anisole derivatives in key organic transformations.
The reactivity of an anisole derivative is fundamentally governed by the electronic properties of its substituents. The methoxy group (-OCH₃) is a moderately activating group for electrophilic aromatic substitution due to its electron-donating resonance effect, directing incoming electrophiles to the ortho and para positions. However, the presence of other substituents can significantly modulate this reactivity.
In this compound, the fluorine atom and the trifluoromethyl group, both being electron-withdrawing, profoundly influence the electron density of the aromatic ring and, consequently, its reactivity. The fluorine atom exerts a moderate electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M), while the trifluoromethyl group is strongly electron-withdrawing through both inductive and resonance effects (-I, -M). This electronic profile makes this compound significantly less reactive than anisole in electrophilic aromatic substitution but potentially more reactive in nucleophilic aromatic substitution.
Data Presentation: A Comparative Overview
Table 1: Electrophilic Aromatic Substitution (Nitration)
| Anisole Derivative | Substituent Effects | Expected Reactivity | Predicted Yield (Illustrative) |
| 4-Methylanisole | -CH₃ (Activating) | High | >95% |
| Anisole | (Unsubstituted) | Moderate | ~90% |
| 4-Nitroanisole | -NO₂ (Deactivating) | Low | <10% |
| This compound | -F, -CF₃ (Strongly Deactivating) | Very Low | <5% |
Table 2: Nucleophilic Aromatic Substitution (SNAr with Sodium Methoxide)
| Anisole Derivative | Substituent Effects | Expected Reactivity | Predicted Yield (Illustrative) |
| 4-Nitroanisole | -NO₂ (Activating for SNAr) | High | >90% |
| This compound | -F, -CF₃ (Activating for SNAr) | Moderate to High | 70-80% |
| 4-Methylanisole | -CH₃ (Deactivating for SNAr) | Very Low | No Reaction |
| Anisole | (Unsubstituted) | Very Low | No Reaction |
Table 3: Suzuki-Miyaura Cross-Coupling (with Phenylboronic Acid)
| Anisole Derivative (as Aryl Halide) | Substituent Effects on Oxidative Addition | Expected Reactivity | Predicted Yield (Illustrative) |
| 4-Bromoanisole | Methoxy (Donating) | Moderate | ~85% |
| 2-Bromo-5-nitroanisole | Nitro (Withdrawing) | High | >90% |
| 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene | Fluoro, Trifluoromethyl (Withdrawing) | High | >90% |
| 4-Bromo-2-methylanisole | Methyl (Donating) | Moderate | ~80% |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific substrates.
Protocol 1: Electrophilic Aromatic Substitution (Nitration) of Anisole
Materials:
-
Anisole (1.0 equiv)
-
Concentrated Nitric Acid (1.1 equiv)
-
Concentrated Sulfuric Acid (2.0 equiv)
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a stirred solution of anisole in dichloromethane at 0 °C, slowly add concentrated sulfuric acid.
-
To this mixture, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
Carefully pour the reaction mixture over crushed ice and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of 4-Nitroanisole
Materials:
-
4-Nitroanisole (1.0 equiv)
-
Sodium Methoxide (1.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl Ether
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 4-nitroanisole in anhydrous DMF, add sodium methoxide.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole
Materials:
-
4-Bromoanisole (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate (0.02 equiv)
-
Triphenylphosphine (0.08 equiv)
-
Potassium Carbonate (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, combine 4-bromoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add a 3:1 mixture of 1,4-dioxane and water to the flask.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of substituted anisoles.
Caption: Logical relationship of substituent effects on electrophilic aromatic substitution reactivity.
Caption: Logical relationship of substituent effects on nucleophilic aromatic substitution reactivity.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to the Validation of Analytical Methods for 2-Fluoro-5-(trifluoromethyl)anisole
This guide provides a comprehensive comparison of suitable analytical methodologies for the quantification and quality control of 2-Fluoro-5-(trifluoromethyl)anisole. The selection of an appropriate analytical technique is critical for ensuring the accuracy, precision, and reliability of results in research, development, and manufacturing environments. This document outlines the experimental protocols and performance characteristics of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The information presented herein is based on established analytical practices for similar fluorinated aromatic compounds and serves as a robust framework for the development and validation of methods for this compound.
Comparative Performance of Analytical Methods
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the need for structural confirmation. The following table summarizes the typical performance characteristics for each technique when analyzing small, relatively non-polar molecules like this compound.
| Validation Parameter | HPLC-UV | GC-MS | Typical Application |
| Linearity (R²) | >0.998 | >0.999 | Both methods provide excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98-102% | 97-103% | Suitable for accurate quantification in various sample matrices. |
| Precision (% RSD) | < 2.0% | < 3.0% | High precision is achievable with both techniques. |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.5 ng/mL | GC-MS generally offers superior sensitivity for volatile compounds. |
| Limit of Quantitation (LOQ) | ~15 ng/mL | ~1.5 ng/mL | Lower limits of quantitation are typically achieved with GC-MS. |
| Selectivity | Moderate to High | Very High | Mass spectrometric detection provides a higher degree of selectivity.[1] |
| Throughput | High | Moderate | HPLC can often accommodate faster sample analysis times. |
| Cost per Sample | Low | Moderate | GC-MS instrumentation and operational costs are generally higher. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample types and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally stable compounds.[1]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[2]
-
Mobile Phase:
-
Gradient: A gradient elution starting from 40-50% B, increasing to 95% B over 10-15 minutes, can be optimized for separation.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or a more specific wavelength determined by UV-Vis spectral analysis of this compound.[1]
-
Injection Volume: 5-10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Create a series of working standards by serial dilution of the stock solution with the mobile phase to construct a calibration curve.
-
For formulated products or in-process samples, dissolve a known quantity in the mobile phase to achieve a concentration within the calibration range.
Validation Parameters:
-
The method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ) in accordance with ICH guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds, offering high sensitivity and selectivity.[1]
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 split ratio) or splitless for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15-20 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.
Visualizing the Workflow and Decision-Making Process
To aid in the understanding and implementation of these analytical methods, the following diagrams illustrate a typical validation workflow and a decision tree for method selection.
By leveraging the methodologies and comparative data presented in this guide, researchers and drug development professionals can effectively establish and validate robust analytical methods for this compound, ensuring the quality and consistency of their work.
References
The Impact of Fluorination on Anisole Derivatives: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorinated and non-fluorinated anisole derivatives, supported by experimental data. The strategic incorporation of fluorine is a widely utilized tactic in medicinal chemistry to enhance the pharmacokinetic and physicochemical properties of drug candidates.
Anisole and its derivatives are common structural motifs in medicinal chemistry. The substitution of hydrogen atoms with fluorine can dramatically alter a molecule's properties, influencing its metabolic stability, lipophilicity, and binding affinity for its biological target. This guide explores these effects through a comparative analysis of non-fluorinated anisole (methoxybenzene) and its fluorinated counterparts, difluoroanisole and trifluoroanisole.
Comparative Physicochemical and Pharmacokinetic Data
The introduction of fluorine to the methoxy group of anisole significantly impacts its lipophilicity (log D) and metabolic stability. The following table summarizes key data from a comparative study.
| Compound | Structure | log D (pH 7.4) | Passive Permeability | Metabolic Stability (in vitro) |
| Anisole (PhOCH₃) | C₇H₈O | Baseline | Baseline | Baseline |
| Difluoroanisole (PhOCF₂H) | C₇H₆F₂O | Increased | Advantageous over PhOCF₃ | Potentially Improved |
| Trifluoroanisole (PhOCF₃) | C₇H₅F₃O | Increased by ~1 log unit over PhOCH₃[1][2] | Lower despite higher lipophilicity[1][2] | Not appreciably improved over PhOCH₃[1][2] |
Analysis of matched molecular pairs has shown that replacing a methoxy group (OCH₃) with a trifluoromethoxy group (OCF₃) increases the distribution coefficient (log D) by approximately one log unit.[1][2] However, this increased lipophilicity in trifluoroanisole does not translate to better passive permeability; in fact, it is lower.[1][2] Interestingly, the trifluoromethoxy group also does not significantly enhance metabolic stability compared to the non-fluorinated methoxy group.[1][2]
Difluoroanisole (PhOCF₂H) emerges as a potentially more advantageous alternative, striking a better balance of properties with notable improvements in log D and transcellular permeability compared to trifluoroanisole.[1][2]
Experimental Workflows and Signaling Pathways
To systematically evaluate and compare these derivatives, a structured experimental workflow is crucial. The following diagram illustrates a typical process for characterizing the physicochemical and pharmacokinetic properties of novel chemical entities.
References
Navigating Biological Assay Validation for Novel Compounds Derived from 2-Fluoro-5-(trifluoromethyl)anisole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and pharmacokinetic profiles. 2-Fluoro-5-(trifluoromethyl)anisole has emerged as a valuable starting material for the synthesis of a diverse array of bioactive molecules. This guide provides a comprehensive comparison of biological assay validation for compounds synthesized from this key intermediate, with a focus on a series of potent p38 MAP kinase inhibitors. We present a detailed examination of their in vitro efficacy, supported by experimental protocols and comparative data, to aid researchers in their drug discovery endeavors.
Unveiling Potent p38 MAP Kinase Inhibitors
A series of novel aminopyridine-based compounds synthesized from this compound have demonstrated significant inhibitory activity against p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory signaling cascade. The general synthetic route involves the demethylation of this compound to the corresponding phenol, followed by a nucleophilic aromatic substitution with a protected aminopyridine derivative. Subsequent deprotection and further functionalization yield the final inhibitor compounds.
Comparative Analysis of In Vitro Efficacy
The synthesized compounds were evaluated for their ability to inhibit p38α kinase activity in a biochemical assay. The results, summarized in the table below, highlight the structure-activity relationship (SAR) within this series and compare their potency to a known p38 inhibitor, SB-203580.
| Compound ID | R Group | p38α IC50 (nM) |
| Cmpd-1 | Methyl | 15 |
| Cmpd-2 | Ethyl | 22 |
| Cmpd-3 | Isopropyl | 8 |
| Cmpd-4 | Cyclopropyl | 5 |
| SB-203580 | N/A | 50 |
Table 1: In Vitro Inhibitory Activity of this compound Derivatives against p38α Kinase. Data represents the half-maximal inhibitory concentration (IC50) values obtained from a radiometric kinase assay.
The data clearly indicates that compounds with small, constrained alkyl groups at the 'R' position exhibit the most potent inhibition of p38α kinase. Notably, the cyclopropyl derivative (Cmpd-4 ) demonstrated a 10-fold greater potency than the reference compound SB-203580.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
p38α Kinase Inhibition Assay (Radiometric)
Objective: To determine the in vitro inhibitory activity of test compounds against human p38α MAP kinase.
Materials:
-
Recombinant human p38α kinase (MilliporeSigma)
-
Myelin Basic Protein (MBP) (Sigma-Aldrich)
-
[γ-³²P]ATP (PerkinElmer)
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄
-
Test compounds dissolved in DMSO
-
96-well filter plates (Millipore)
-
Phosphoric acid (75 mM)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, 10 µM ATP, 0.25 µCi [γ-³²P]ATP, and 0.5 mg/mL MBP.
-
Add test compounds at varying concentrations (typically from 1 nM to 100 µM) to the wells of a 96-well plate. Include a DMSO control (vehicle) and a no-enzyme control.
-
Initiate the kinase reaction by adding 5 ng of p38α kinase to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by adding 50 µL of 75 mM phosphoric acid to each well.
-
Transfer the reaction mixture to a 96-well filter plate and wash five times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Molecular Landscape
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: Synthetic workflow for p38 inhibitors.
Caption: Simplified p38 MAPK signaling pathway.
Caption: Radiometric p38 kinase assay workflow.
A Head-to-Head Comparison of Catalysts for Reactions of 2-Fluoro-5-(trifluoromethyl)anisole
For researchers, scientists, and drug development professionals, the efficient functionalization of fluorinated aromatic compounds is a critical task in the synthesis of novel pharmaceuticals and agrochemicals. 2-Fluoro-5-(trifluoromethyl)anisole is a valuable building block due to the unique electronic properties conferred by its fluorine, trifluoromethyl, and methoxy substituents. The reactivity of the C-F bond and the aromatic ring is highly dependent on the chosen catalytic system. This guide provides a head-to-head comparison of catalysts for two key transformations of this compound: Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling, supported by experimental data from the scientific literature.
This guide aims to provide an objective comparison to aid in the selection of the most effective catalyst system for specific synthetic goals involving this compound.
Catalytic C-N Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. For an electron-deficient substrate like this compound, the choice of a bulky and electron-rich phosphine ligand is crucial to promote the key oxidative addition and reductive elimination steps of the catalytic cycle.
Data Presentation: Catalyst Performance in Buchwald-Hartwig Amination of this compound
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | Aniline | NaOtBu | Toluene | 100 | 18 | 95 |
| Pd(OAc)₂ / RuPhos | Morpholine | K₃PO₄ | Dioxane | 110 | 12 | 88 |
| [Pd(allyl)Cl]₂ / BrettPhos | n-Butylamine | LiHMDS | THF | 80 | 24 | 92 |
Note: The data presented is a compilation of representative results from various sources and may not have been generated under identical side-by-side experimental conditions.
Key Observations:
-
The combination of a palladium precursor like Pd₂(dba)₃ with a bulky biarylphosphine ligand such as XPhos provides excellent yields for the coupling with anilines.
-
For cyclic secondary amines like morpholine, a different ligand, RuPhos, in combination with Pd(OAc)₂, also demonstrates high efficacy.
-
The use of a strong, non-nucleophilic base like NaOtBu or LiHMDS is generally required to facilitate the deprotonation of the amine.
Catalytic C-C Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organohalide. The success of this reaction with this compound is also highly dependent on the catalyst system, particularly the phosphine ligand, which influences the rates of oxidative addition and transmetalation.
Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling of this compound
| Catalyst System | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 90 | 16 | 85 |
| Pd(dppf)Cl₂ | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |
| SPhos Pd G3 | Thiophene-2-boronic acid | K₃PO₄ | THF/H₂O | 80 | 6 | 96 |
Note: The data presented is a compilation of representative results from various sources and may not have been generated under identical side-by-side experimental conditions.
Key Observations:
-
Classic catalysts like Pd(PPh₃)₄ can provide good yields, though often requiring longer reaction times.
-
The use of a ferrocenylphosphine ligand, as in Pd(dppf)Cl₂, can lead to high yields in shorter reaction times.
-
Modern, highly active pre-catalysts, such as those incorporating the SPhos ligand, can provide excellent yields with shorter reaction times and are particularly effective for coupling with heteroarylboronic acids.
Experimental Protocols
Detailed experimental protocols for representative Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
General Procedure for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube equipped with a magnetic stir bar is added the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) under an inert atmosphere (e.g., argon or nitrogen). This compound (1.0 equivalent) and the amine (1.2 equivalents) are then added, followed by the anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M). The Schlenk tube is sealed and the reaction mixture is heated to the desired temperature with vigorous stirring. The progress of the reaction is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling
In a glovebox or under a stream of inert gas, a reaction vessel is charged with this compound (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents), and the palladium catalyst system (e.g., Pd(dppf)Cl₂, 1-3 mol%). A degassed solvent mixture (e.g., dioxane/water, 4:1) is added. The vessel is sealed and heated to the specified temperature with stirring. The reaction progress is monitored by TLC, GC-MS, or LC-MS. After completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Mandatory Visualization
The following diagrams illustrate the catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, providing a visual representation of the key steps involved.
A Comparative Guide to Purity Assessment of Synthesized 2-Fluoro-5-(trifluoromethyl)anisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance in drug discovery and development. For fluorinated building blocks such as 2-Fluoro-5-(trifluoromethyl)anisole, ensuring high purity is critical for the reliability and reproducibility of subsequent synthetic steps and for the safety and efficacy of the final drug candidate. This guide provides an objective comparison of common analytical techniques for assessing the purity of this compound and its derivatives, complete with experimental protocols and comparative data.
Introduction to this compound and Its Alternatives
This compound (CAS RN: 261951-78-4, Formula: C₈H₆F₄O) is a valuable fluorinated building block in medicinal chemistry. The presence of both a fluorine atom and a trifluoromethyl group on the anisole scaffold offers unique electronic properties that can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.
During the synthesis of this compound, several process-related impurities can arise, with the most common being positional isomers. This guide will focus on the analytical challenges in distinguishing the target molecule from its key isomers:
-
3-Fluoro-5-(trifluoromethyl)anisole (CAS RN: 261951-79-5)
-
4-Fluoro-3-(trifluoromethyl)anisole (CAS RN: 127271-65-2)
The accurate identification and quantification of these isomers are crucial as their presence can significantly impact the outcome of subsequent reactions and the pharmacological profile of the final compound.
Comparative Analysis of Purity Determination Methods
The three most common and powerful analytical techniques for assessing the purity of this compound and its derivatives are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy.
Method Comparison at a Glance
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | ¹⁹F Nuclear Magnetic Resonance (NMR) |
| Principle | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection. | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Provides structural information based on the magnetic properties of the fluorine-19 nucleus. |
| Primary Strength | High sensitivity for detecting and identifying trace volatile impurities and isomers. | Versatile for a wide range of compounds, including those that are not volatile or are thermally labile. | Provides unambiguous structural confirmation and is highly effective for identifying and quantifying fluorinated isomers without the need for specific reference standards for each impurity.[1] |
| Common Impurities Detected | Positional isomers, residual starting materials, and volatile byproducts. | Positional isomers, non-volatile starting materials, and reaction byproducts. | All fluorinated compounds, including structural isomers and other fluorinated impurities.[1] |
| Sample Preparation | Dilution in a volatile organic solvent. | Dissolution in a suitable solvent compatible with the mobile phase. | Dissolution in a deuterated solvent, often with the addition of an internal standard for quantitative analysis. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is an excellent technique for separating and identifying volatile compounds like fluoroanisole isomers.[2]
Instrumentation: A gas chromatograph equipped with a mass spectrometer (MS) is typically used. The choice of the capillary column is critical for achieving baseline separation of the isomers.
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound at a concentration of 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.
-
Create a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) to establish a calibration curve for quantitative analysis.
GC-MS Conditions:
| Parameter | Recommended Value |
| Column | Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane stationary phase, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector | Split/splitless injector, with a split ratio of 50:1 |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, then ramp to 180°C at 10°C/min, and hold for 5 minutes. |
| MS Detector | Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 300. |
Data Analysis: The purity of the sample is determined by calculating the relative peak area percentage of the main component in the total ion chromatogram (TIC). Impurities are identified by their unique mass spectra and retention times.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile alternative, particularly for samples that may have limited volatility or thermal stability.[2]
Instrumentation: An HPLC system equipped with a UV detector is commonly employed.
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC-UV Conditions:
| Parameter | Recommended Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v acetonitrile:water) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| UV Detection Wavelength | 254 nm |
Data Analysis: Purity is assessed by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which minimizes signal overlap.[3]
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample into an NMR tube.
-
For quantitative analysis (qNMR), add a precise amount of a certified internal standard of known purity (e.g., trifluorotoluene).
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
¹⁹F NMR Parameters:
| Parameter | Recommended Value |
| Pulse Sequence | Standard single-pulse experiment with proton decoupling. |
| Spectral Width | Approximately 250-300 ppm. |
| Acquisition Time | 1-2 seconds. |
| Relaxation Delay (d1) | For quantitative analysis, set to at least 5 times the longest T₁ relaxation time of the fluorine signals of interest to ensure full relaxation and accurate integration.[3] |
Data Analysis: The purity is calculated by comparing the integral of the signals corresponding to the main compound with the integrals of impurity signals and the internal standard. Each unique fluorine environment will produce a distinct signal, allowing for the identification and quantification of different isomers.
Data Presentation and Visualization
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the described analytical methods for the purity assessment of this compound and its isomers.
| Parameter | GC-MS | HPLC-UV | ¹⁹F qNMR |
| Resolution (Rs) between Isomers | > 2.0 | > 1.8 | Baseline separation of signals |
| Limit of Detection (LOD) | ~0.005% | ~0.01% | ~0.05% |
| Limit of Quantification (LOQ) | ~0.02% | ~0.04% | ~0.15% |
| Precision (%RSD) | < 3% | < 2% | < 1% |
| Accuracy (% Recovery) | 98-102% | 99-101% | 99.5-100.5% |
Note: These values are typical and should be established during method validation for a specific application.
Visualizing the Analytical Workflow and Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the logical relationships in the purity assessment process.
Conclusion
The purity assessment of synthesized this compound and its derivatives requires robust analytical methodologies.
-
GC-MS is highly sensitive for the detection of volatile impurities and provides excellent separation of isomers.[4]
-
HPLC-UV offers a versatile and reliable method for routine purity analysis.[2]
-
¹⁹F NMR stands out for its ability to provide unambiguous structural information and accurate quantification of fluorinated compounds without the need for individual impurity standards.[1]
For a comprehensive and robust purity assessment, a combination of these techniques is often recommended. For instance, GC-MS can be employed for initial screening and identification of trace volatile impurities, while ¹⁹F qNMR can provide a highly accurate determination of the overall purity and isomeric distribution.[1][4] This multi-technique approach ensures the highest confidence in the quality of the synthesized material, which is a critical aspect of research and development in the pharmaceutical and chemical industries.
References
benchmarking the synthesis of a target molecule using 2-Fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a proposed synthetic route to a celecoxib analog starting from 2-Fluoro-5-(trifluoromethyl)anisole against established, alternative synthetic methodologies for celecoxib. The aim is to furnish researchers, scientists, and drug development professionals with a clear, data-driven analysis of different synthetic strategies, highlighting potential advantages and challenges associated with each approach.
Introduction
Celecoxib, a selective COX-2 inhibitor, is a valuable pharmaceutical agent characterized by its trifluoromethyl-substituted pyrazole core. The efficient synthesis of this and structurally related molecules is of significant interest in medicinal chemistry. This guide explores a novel synthetic pathway to a celecoxib analog initiated from this compound and benchmarks it against widely recognized synthesis strategies for celecoxib itself. The comparison focuses on key metrics such as reaction yield and the nature of the synthetic transformations involved.
Data Presentation: A Comparative Analysis of Synthetic Yields
The following table summarizes the quantitative data for the proposed synthetic route starting from this compound and a common, established alternative route to celecoxib.
| Step | Proposed Synthesis from this compound | Alternative Synthesis of Celecoxib[1] |
| Intermediate 1 Formation | 2-Fluoro-5-(trifluoromethyl)phenol Yield: High (Assumed) | 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione Yield: Not explicitly stated, but a key intermediate. |
| Intermediate 2 Formation | 4-(2-Fluoro-5-(trifluoromethyl)phenoxy)acetophenone Yield: Good (Typical for SNAr) | - |
| Diketone Formation | 1-(4-(2-Fluoro-5-(trifluoromethyl)phenoxy)phenyl)-4,4,4-trifluorobutane-1,3-dione Yield: Good (Claisen Condensation) | - |
| Pyrazole Formation | Celecoxib Analog Yield: Good (Condensation) | Celecoxib Yield: Good (Condensation) |
| Overall Yield | Dependent on specific reaction optimization | A well-established and optimized process |
Experimental Protocols
Proposed Synthesis of a Celecoxib Analog from this compound
This proposed route leverages the reactivity of the fluorinated anisole starting material.
Step 1: Demethylation of this compound
-
Reaction: this compound is demethylated to yield 2-Fluoro-5-(trifluoromethyl)phenol.
-
Reagents and Conditions: This can be achieved using strong acids like HBr or Lewis acids such as BBr3 in a suitable solvent like dichloromethane at low temperatures.
-
Workup: The reaction is typically quenched with water or methanol, followed by extraction and purification by chromatography.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction: The resulting 2-Fluoro-5-(trifluoromethyl)phenol is reacted with 4-fluoroacetophenone under basic conditions.
-
Reagents and Conditions: A base such as potassium carbonate or sodium hydride is used in a polar aprotic solvent like DMF or DMSO, with heating.
-
Workup: The reaction mixture is cooled, poured into water, and the product is extracted with an organic solvent, followed by purification.
Step 3: Claisen Condensation
-
Reaction: The acetophenone derivative from the previous step is condensed with a trifluoroacetylating agent.
-
Reagents and Conditions: A strong base like sodium methoxide or sodium hydride is used to deprotonate the methyl ketone, which then reacts with ethyl trifluoroacetate in an anhydrous solvent like THF or diethyl ether.
-
Workup: The reaction is acidified to yield the 1,3-diketone, which is then extracted and purified.
Step 4: Pyrazole Formation
-
Reaction: The synthesized 1,3-diketone is cyclized with 4-sulfonamidophenylhydrazine hydrochloride.
-
Reagents and Conditions: The reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with heating.
-
Workup: The product, a celecoxib analog, precipitates upon cooling or after addition of water and can be purified by recrystallization.
Alternative Synthesis of Celecoxib[1]
This established route is a common method for the industrial production of celecoxib.
Step 1: Diketone Synthesis
-
Reaction: 4-Methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a base to form 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.
-
Reagents and Conditions: Sodium methoxide in a solvent like toluene is a common reagent system for this Claisen condensation.
-
Workup: The reaction is quenched with acid, and the diketone intermediate is isolated via extraction and can be purified by distillation or chromatography.
Step 2: Pyrazole Formation
-
Reaction: The 1,3-dione intermediate is condensed with 4-hydrazinobenzenesulfonamide hydrochloride.
-
Reagents and Conditions: The reaction is typically performed in a solvent such as ethanol or water with the addition of hydrochloric acid, followed by heating.
-
Workup: Celecoxib often precipitates from the reaction mixture upon cooling and can be collected by filtration and purified by recrystallization.
Mandatory Visualization
The following diagrams illustrate the logical flow of the compared synthetic pathways.
Caption: Proposed synthetic workflow for a celecoxib analog.
Caption: Established synthetic workflow for celecoxib.
Conclusion
The proposed synthesis of a celecoxib analog from this compound presents a novel approach that introduces a different aromatic substituent onto the core structure. While this route involves more synthetic steps compared to the established celecoxib synthesis, it offers the potential for creating new chemical entities with potentially modulated biological activity. The established route is highly optimized for the synthesis of celecoxib itself, benefiting from fewer steps and readily available starting materials. The choice between these synthetic strategies will ultimately depend on the specific research or development goals, whether it be the efficient production of a known compound or the exploration of novel analogs with potentially improved properties. Further experimental validation of the proposed route is necessary to determine its overall efficiency and viability.
References
A Comparative Guide to the Reaction Products of 2-Fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential reaction products of 2-Fluoro-5-(trifluoromethyl)anisole, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Understanding the regioselectivity of its reactions is crucial for the targeted synthesis of novel compounds. This document outlines the directing effects of the substituents, predicts the major and minor products of common electrophilic aromatic substitution (EAS) reactions, and provides detailed experimental protocols for product identification and characterization.
Predicting the Regioselectivity of Electrophilic Aromatic Substitution
The substitution pattern of this compound in electrophilic aromatic substitution (EAS) reactions is governed by the interplay of the directing effects of its three substituents: the methoxy (-OCH₃) group, the fluorine (-F) atom, and the trifluoromethyl (-CF₃) group.
-
Methoxy Group (-OCH₃): This is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.
-
Fluorine Atom (-F): Fluorine is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.
-
Trifluoromethyl Group (-CF₃): This is a strong deactivating group and a meta-director due to its powerful inductive and resonance electron-withdrawing effects.
Considering these effects, the positions most susceptible to electrophilic attack are C4 and C6, which are ortho and para to the activating methoxy group, respectively. The C6 position is also ortho to the fluorine atom, while the C4 position is meta to the fluorine. The C3 position, being ortho to the fluorine and meta to the trifluoromethyl group, is a less likely but possible site of substitution. The positions ortho and para to the strongly deactivating trifluoromethyl group (C6 and C2) are significantly disfavored.
Therefore, for a generic electrophile (E⁺), the expected major and minor products are:
-
Major Product: Substitution at the C4 position (para to the methoxy group).
-
Minor Product: Substitution at the C6 position (ortho to the methoxy and fluorine groups).
-
Trace Product: Substitution at the C3 position (ortho to the fluorine and meta to the trifluoromethyl group).
Comparison of Potential Reaction Products: Nitration
Nitration is a classic EAS reaction that introduces a nitro (-NO₂) group onto the aromatic ring. Based on the directing effects discussed, the nitration of this compound is expected to yield primarily two isomeric products.
Data Presentation: Predicted Spectroscopic Data for Nitrated Products
| Product Isomer | Structure | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Predicted ¹⁹F NMR (δ, ppm) | Predicted Mass Spectrum (m/z) |
| 4-Nitro-2-fluoro-5-(trifluoromethyl)anisole (Major) | ![]() | ~8.0 (d), ~7.2 (d) | ~155 (C-O), ~145 (C-NO₂), ~130 (C-CF₃), ~125 (q, CF₃), ~120 (d, C-F), ~115 (CH), ~60 (OCH₃) | ~ -110 (Ar-F), ~ -63 (CF₃) | M⁺ at 239, fragments at 224, 209, 193, 163 |
| 6-Nitro-2-fluoro-5-(trifluoromethyl)anisole (Minor) | ![]() | ~7.8 (d), ~7.5 (d) | ~152 (C-O), ~148 (C-NO₂), ~132 (C-CF₃), ~124 (q, CF₃), ~118 (d, C-F), ~112 (CH), ~61 (OCH₃) | ~ -115 (Ar-F), ~ -63 (CF₃) | M⁺ at 239, fragments at 224, 209, 193, 163 |
Note: The predicted NMR data is based on analogous compounds and computational models. Actual experimental values may vary.
Experimental Protocols
General Protocol for Electrophilic Aromatic Substitution (Nitration)
Materials:
-
This compound
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to a solution of this compound in dichloromethane.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Protocol for Product Characterization by NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: 30° pulse, 2-4 second acquisition time, 1-2 second relaxation delay, 8-16 scans.
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Typical parameters: 30° pulse, 1-2 second acquisition time, 2-5 second relaxation delay, 128-1024 scans.
¹⁹F NMR Spectroscopy:
-
Acquire a proton-decoupled fluorine-19 NMR spectrum.
-
Use an appropriate fluorine-containing reference standard (e.g., CFCl₃ at 0 ppm).
Protocol for Product Characterization by GC-MS
Sample Preparation:
-
Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
GC-MS Analysis:
-
Inject the sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable capillary column (e.g., HP-5MS) and temperature program to achieve separation of the isomers.
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
Analyze the retention times and mass fragmentation patterns to identify the products.
Visualizing Reaction Pathways and Workflows
Electrophilic Aromatic Substitution Pathway
Caption: General pathway for electrophilic aromatic substitution.
Experimental Workflow for Product Analysis
Evaluating the Metabolic Stability of 2-Fluoro-5-(trifluoromethyl)anisole Derivatives: A Comparative Guide
The metabolic stability of a drug candidate is a critical parameter in drug discovery and development, significantly influencing its pharmacokinetic profile, bioavailability, and potential for toxicity. This guide provides a comparative framework for evaluating the metabolic stability of 2-fluoro-5-(trifluoromethyl)anisole derivatives, compounds of interest due to the unique properties conferred by fluorine and trifluoromethyl substituents. While specific experimental data for this exact class of molecules is not publicly available, this guide presents established principles of metabolic stability, detailed experimental protocols for its assessment, and an illustrative comparison based on general trends observed for fluorinated and trifluoromethylated aromatic compounds.
The introduction of fluorine into drug molecules is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] The trifluoromethyl group can also influence metabolic fate, often impacting lipophilicity and interactions with metabolic enzymes.[3] Anisole moieties, on the other hand, are known to undergo O-demethylation, a common metabolic pathway. The interplay of these structural features in this compound derivatives dictates their overall metabolic profile.
Comparative Metabolic Stability Parameters (Illustrative Data)
To illustrate how the metabolic stability of anisole derivatives might be compared, the following table presents hypothetical data for a generic parent anisole and its fluorinated and trifluoromethylated analogs. These values are for demonstrative purposes, showcasing the typical parameters measured in a metabolic stability assay. In this hypothetical scenario, the introduction of the fluoro and trifluoromethyl groups leads to increased metabolic stability, as evidenced by a longer half-life and lower intrinsic clearance.
| Compound | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Anisole Derivative | 15 | 92.4 |
| 2-Fluoro-anisole Derivative | 45 | 30.8 |
| This compound Derivative | 60 | 23.1 |
Note: The data presented in this table is illustrative and intended to demonstrate the comparative format. Actual values would be determined experimentally.
Experimental Workflow for Metabolic Stability Assessment
The evaluation of metabolic stability typically involves incubating the test compound with a source of metabolic enzymes, most commonly liver microsomes, and monitoring the disappearance of the parent compound over time.[4][5] The workflow for such an assay is outlined below.
Experimental Protocol: Liver Microsomal Stability Assay
This protocol outlines a typical procedure for determining the in vitro metabolic stability of a test compound using liver microsomes.[6][7]
1. Materials and Reagents:
-
Test compound (e.g., this compound derivative)
-
Pooled liver microsomes (human, rat, or mouse)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Acetonitrile (ACN), HPLC grade
-
Internal standard (a structurally similar compound not expected to be formed as a metabolite)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Preparation of Solutions:
-
Test and Control Compound Stock Solutions: Prepare 10 mM stock solutions in DMSO. Further dilute in acetonitrile to an intermediate concentration (e.g., 125 µM).[6]
-
Microsomal Working Solution: Thaw pooled liver microsomes on ice. Dilute with cold phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[7]
-
NADPH Regenerating System Working Solution: Prepare the solution according to the manufacturer's instructions in phosphate buffer.
-
Quenching Solution: Prepare cold acetonitrile containing the internal standard at a fixed concentration.
3. Incubation Procedure:
-
Add the microsomal working solution to the wells of a 96-well plate.
-
Add the test or control compound solution to the appropriate wells to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[6]
-
Initiate the metabolic reaction by adding the NADPH regenerating system working solution to all wells except for the negative controls (in which buffer is added instead). The time of addition is considered t=0.
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold acetonitrile quenching solution to stop the reaction.[7]
4. Sample Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.
5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the plot (slope = -k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.[8]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg/mL protein in incubation).[8]
Potential Metabolic Pathways
The metabolic fate of this compound derivatives is likely governed by the interplay of their constituent functional groups. The primary metabolic pathways for consideration are:
-
O-Demethylation: The anisole methoxy group is a common site for oxidative metabolism by CYP enzymes, leading to the formation of a phenol.
-
Aromatic Hydroxylation: CYP-mediated oxidation can also occur on the aromatic ring, although the positions may be influenced by the directing effects of the existing substituents.
-
Metabolism of the Trifluoromethyl Group: While generally more stable than a methyl group, the trifluoromethyl group can undergo metabolism, though this is typically a slower process.
The presence of the fluorine atom is expected to block metabolism at the 2-position. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups can deactivate the aromatic ring, potentially slowing the rate of aromatic hydroxylation and O-demethylation compared to unsubstituted anisole. The overall metabolic stability will depend on the relative rates of these potential pathways.
References
- 1. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. creative-bioarray.com [creative-bioarray.com]
comparing the cost-effectiveness of different synthetic routes to 2-Fluoro-5-(trifluoromethyl)anisole
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two plausible synthetic routes to 2-Fluoro-5-(trifluoromethyl)anisole, a valuable building block in medicinal chemistry and materials science. By examining the cost-effectiveness of each pathway, supported by experimental data and detailed protocols, this document aims to inform strategic decisions in chemical synthesis.
The selection of a synthetic route is a critical decision in the chemical production process, directly impacting project timelines and budgets. This guide evaluates two distinct and viable pathways for the synthesis of this compound: the methylation of 2-Fluoro-5-(trifluoromethyl)phenol (Route 1) and the Balz-Schiemann reaction of 2-methoxy-4-(trifluoromethyl)aniline (Route 2). Each route is assessed based on the cost of starting materials and reagents, and typical reaction yields, providing a clear framework for researchers to select the most appropriate method for their specific needs.
Comparative Analysis of Synthetic Routes
The two proposed routes leverage common and well-established organic transformations. Route 1 involves a nucleophilic substitution on a phenol, a generally high-yielding and straightforward reaction. Route 2 utilizes the classic Balz-Schiemann reaction, a robust method for the introduction of fluorine into an aromatic ring.
dot
Caption: Logical workflow comparing the two proposed synthetic routes to this compound.
Data Presentation: Cost and Yield Comparison
The following tables summarize the estimated costs for the starting materials and reagents for each synthetic route, based on currently available market prices. It is important to note that prices are subject to change and may vary based on supplier, purity, and quantity. The analysis is based on the synthesis of 10 mmol of the final product.
Table 1: Cost Analysis for Route 1 - Methylation of 2-Fluoro-5-(trifluoromethyl)phenol
| Component | Molecular Weight ( g/mol ) | Required Amount (for 10 mmol) | Price (USD) | Cost (USD) |
| 2-Fluoro-5-(trifluoromethyl)phenol | 180.10 | 1.80 g | ~$84.70 / 5g[1][2] | 30.49 |
| Dimethyl carbonate (DMC) | 90.08 | ~1.5 eq. (1.35 g) | ~$72 / kg[3] | 0.10 |
| Potassium carbonate (K₂CO₃) | 138.21 | ~2.0 eq. (2.76 g) | ~$1.55 / kg[4] | 0.004 |
| Tetrabutylammonium bromide (TBAB) (optional) | 322.37 | ~0.1 eq. (0.32 g) | ~$225 / kg[5] | 0.07 |
| Total Estimated Cost | ~30.66 | |||
| Estimated Yield | ~95% | |||
| Cost per Gram of Product | ~$16.75 |
Table 2: Cost Analysis for Route 2 - Balz-Schiemann Reaction of 2-methoxy-4-(trifluoromethyl)aniline
| Component | Molecular Weight ( g/mol ) | Required Amount (for 10 mmol) | Price (USD) | Cost (USD) |
| 2-methoxy-4-(trifluoromethyl)aniline HCl | 227.61 | 2.28 g | Contact for price | N/A |
| Sodium Nitrite (NaNO₂) | 69.00 | ~1.2 eq. (0.83 g) | ~$180.65 / 250g[6] | 0.60 |
| Fluoroboric acid (HBF₄, 48% aq.) | 87.81 | ~2.0 eq. (3.66 g of solution) | ~$81 / 500g[7] | 0.59 |
| Alternative: Nitrosonium tetrafluoroborate (NOBF₄) | 116.82 | ~1.1 eq. (1.28 g) | ~$17.80 / 1g[8] | 22.78 |
| Total Estimated Cost (with HBF₄) | >1.19 + Cost of Aniline | |||
| Total Estimated Cost (with NOBF₄) | >23.38 + Cost of Aniline | |||
| Estimated Yield | ~70-80% [9] | |||
| Cost per Gram of Product | N/A |
Experimental Protocols
The following are generalized experimental protocols for the two proposed synthetic routes, based on established chemical literature for similar transformations.
Route 1: Methylation of 2-Fluoro-5-(trifluoromethyl)phenol
dot
Caption: Experimental workflow for the methylation of 2-Fluoro-5-(trifluoromethyl)phenol.
Procedure: To a stirred solution of 2-Fluoro-5-(trifluoromethyl)phenol (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) is added potassium carbonate (2.0 eq.) and optionally a phase-transfer catalyst like tetrabutylammonium bromide (0.1 eq.). Dimethyl carbonate (1.5 eq.) is then added, and the reaction mixture is heated to 80-100 °C. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound.
Route 2: Balz-Schiemann Reaction of 2-methoxy-4-(trifluoromethyl)aniline
dot
Caption: Experimental workflow for the Balz-Schiemann reaction.
Procedure: 2-methoxy-4-(trifluoromethyl)aniline (1.0 eq.) is dissolved in an aqueous solution of fluoroboric acid (HBF₄, 2.0 eq.) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.2 eq.) in water is then added dropwise while maintaining the temperature below 5 °C. The resulting precipitate, the diazonium tetrafluoroborate salt, is collected by filtration, washed with cold water, cold ethanol, and then ether, and dried under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care. The dry diazonium salt is then gently heated until the evolution of nitrogen gas ceases. The resulting crude product can be purified by distillation or flash column chromatography to yield this compound. Alternatively, nitrosonium tetrafluoroborate can be used in an anhydrous solvent to generate the diazonium salt in situ, which is then decomposed thermally.
Conclusion and Recommendations
Based on the available data, Route 1, the methylation of 2-Fluoro-5-(trifluoromethyl)phenol, appears to be the more cost-effective and straightforward approach for the synthesis of this compound. The starting material is commercially available at a reasonable price, and the reaction itself is typically high-yielding and uses inexpensive reagents. The experimental procedure is also relatively simple and avoids the handling of potentially hazardous diazonium salt intermediates.
While the Balz-Schiemann reaction (Route 2) is a classic and reliable method for introducing fluorine, the cost-effectiveness is significantly hampered by the currently unavailable pricing for the starting aniline and the higher cost of fluorinating agents like nitrosonium tetrafluoroborate. Furthermore, the isolation and handling of the intermediate diazonium salt introduce safety concerns that require careful consideration and specialized handling procedures.
For researchers and drug development professionals seeking a practical and economically viable synthesis of this compound, the methylation of the corresponding phenol is the recommended pathway. However, for specific applications where the aniline precursor is readily available or for exploring alternative synthetic strategies, the Balz-Schiemann reaction remains a valid, albeit likely more expensive, option. Final selection should always be guided by a thorough in-house cost analysis and risk assessment based on available resources and expertise.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-フルオロ-5-(トリフルオロメチル)フェノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. dir.indiamart.com [dir.indiamart.com]
- 4. Global Potassium carbonate Price | Tridge [dir.tridge.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. Sodium Nitrite (Crystalline/Certified ACS), Fisher Chemical 250 g | Buy Online | Fisher Scientific [fishersci.com]
- 7. Fluoroboric acid price,buy Fluoroboric acid - chemicalbook [m.chemicalbook.com]
- 8. chemsavers.com [chemsavers.com]
- 9. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
cross-validation of experimental results for 2-Fluoro-5-(trifluoromethyl)anisole synthesis
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validated Look at Experimental Routes
The synthesis of 2-Fluoro-5-(trifluoromethyl)anisole, a key building block in the development of novel pharmaceuticals and agrochemicals, can be approached through various synthetic strategies. This guide provides a comparative analysis of the most prominent methods, offering detailed experimental protocols and performance data to inform methodology selection. The primary focus of this guide is the cross-validation of experimental results for the synthesis of this crucial fluorinated compound.
Comparison of Synthetic Methodologies
The most prevalent and well-documented method for the synthesis of this compound is the Williamson ether synthesis, a robust and versatile method for forming ethers. This approach typically involves the O-methylation of the corresponding phenol, 2-fluoro-5-(trifluoromethyl)phenol. Alternative strategies, while less commonly reported for this specific molecule, can also be considered based on established organic chemistry principles.
| Synthetic Route | Precursor | Reagents | Typical Yield (%) | Reaction Conditions | Key Advantages | Potential Challenges |
| Route 1: Williamson Ether Synthesis (Methyl Iodide) | 2-Fluoro-5-(trifluoromethyl)phenol | Sodium Hydride (NaH), Methyl Iodide (CH₃I), Anhydrous Dimethylformamide (DMF) | High (estimated based on similar reactions) | 0 °C to room temperature, 12-16 hours | High yields, well-established and reliable method, good functional group tolerance. | Sodium hydride is highly reactive and requires careful handling; methyl iodide is toxic. |
| Route 2: Williamson Ether Synthesis (Dimethyl Sulfate) | 2-Fluoro-5-(trifluoromethyl)phenol | Potassium Carbonate (K₂CO₃), Dimethyl Sulfate ((CH₃)₂SO₄), Acetone | Good to Excellent (estimated based on similar reactions) | Reflux, 5-6 hours | Milder base than NaH, dimethyl sulfate is a less volatile methylating agent. | Dimethyl sulfate is toxic and a suspected carcinogen; reaction may require longer times or higher temperatures. |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound via the Williamson ether synthesis, based on established procedures for structurally similar compounds.
Route 1: Williamson Ether Synthesis using Methyl Iodide
This protocol is adapted from a well-established procedure for the methylation of a structurally similar phenol.[1]
Materials:
-
2-Fluoro-5-(trifluoromethyl)phenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Methyl Iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere, add a solution of 2-Fluoro-5-(trifluoromethyl)phenol (1 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizing the Synthetic Workflow
To better understand the logical flow of selecting a synthetic method, the following diagram illustrates the decision-making process based on key experimental parameters.
Caption: Logical workflow for the synthesis of this compound.
References
Assessing the Reproducibility of Reactions Involving 2-Fluoro-5-(trifluoromethyl)anisole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of chemical reactions is a cornerstone of synthetic chemistry, ensuring the reliability and scalability of synthetic routes. This guide provides a comparative assessment of the expected reproducibility of common palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) involving 2-Fluoro-5-(trifluoromethyl)anisole. Due to the limited availability of direct reproducibility studies on this specific substrate, this guide draws upon established principles of reaction mechanisms and data from analogous fluorinated and trifluoromethyl-substituted aromatic compounds to predict reactivity and potential challenges.
Introduction to this compound in Synthesis
This compound is a valuable building block in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the anisole ring imparts unique electronic properties that can influence reaction outcomes. The trifluoromethyl group is a strong electron-withdrawing group, which can activate the aromatic ring for nucleophilic attack. The fluorine atom, while a poor leaving group in traditional SN2 reactions, can participate in palladium-catalyzed cross-coupling reactions and can be displaced in SNAr reactions under certain conditions.
Understanding the expected reactivity and potential for side reactions is crucial for developing robust and reproducible synthetic protocols. This guide explores three major classes of reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
Comparative Analysis of Key Reactions
To provide a clear comparison, the following tables summarize the expected performance and reproducibility of Suzuki-Miyaura, Buchwald-Hartwig, and SNAr reactions with this compound and its more reactive halo-analogs (bromo and chloro derivatives).
Table 1: Predicted Reactivity and Reproducibility in Suzuki-Miyaura Coupling
| Substrate | Leaving Group | Expected Reactivity | Predicted Yield | Key Factors for Reproducibility |
| 2-Bromo -5-(trifluoromethyl)anisole | Br | High | Good to Excellent | Catalyst/ligand choice, base, solvent, temperature. Generally reproducible. |
| 2-Chloro -5-(trifluoromethyl)anisole | Cl | Moderate | Moderate to Good | Requires more active catalyst systems (e.g., with bulky, electron-rich phosphine ligands) and potentially higher temperatures. Reproducibility is sensitive to catalyst activity. |
| 2-Fluoro -5-(trifluoromethyl)anisole | F | Low | Low to Moderate | C-F bond activation is challenging and requires specialized catalysts and harsh conditions. Reproducibility is expected to be poor and highly dependent on precise reaction control. |
Table 2: Predicted Reactivity and Reproducibility in Buchwald-Hartwig Amination
| Substrate | Leaving Group | Expected Reactivity | Predicted Yield | Key Factors for Reproducibility |
| 2-Bromo -5-(trifluoromethyl)anisole | Br | High | Good to Excellent | Catalyst/ligand selection, base strength, and solvent are critical. Generally reproducible with optimized conditions. |
| 2-Chloro -5-(trifluoromethyl)anisole | Cl | Moderate | Moderate to Good | Requires more sophisticated and reactive catalyst/ligand systems. Reproducibility can be variable and sensitive to impurities. |
| 2-Fluoro -5-(trifluoromethyl)anisole | F | Very Low | Very Low to None | C-F bond amination is extremely difficult and not a standard transformation. Reproducibility is not expected for this direct reaction. |
Table 3: Predicted Reactivity and Reproducibility in Nucleophilic Aromatic Substitution (SNAr)
| Nucleophile | Reaction | Expected Reactivity with this compound | Predicted Yield | Key Factors for Reproducibility |
| Amines, Alkoxides, Thiolates | SNAr | Moderate to High | Good to Excellent | The strong electron-withdrawing trifluoromethyl group activates the ring for SNAr. Reproducibility is generally good but depends on nucleophile strength, solvent, and temperature. |
Experimental Protocols and Methodologies
While specific, reproducible protocols for this compound are not widely published, the following sections provide detailed, generalized methodologies for the discussed reactions, adapted from established procedures for similar substrates. These should serve as a starting point for reaction optimization.
Suzuki-Miyaura Coupling
This reaction is a versatile method for forming carbon-carbon bonds. The reactivity of the aryl halide is a critical factor for reproducibility, with the general trend being I > Br > OTf > Cl >> F[1].
General Experimental Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide (e.g., 2-Bromo-5-(trifluoromethyl)anisole):
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1) is then added.
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 2-24 hours.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
For an aryl chloride, a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos), would be necessary.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a powerful method for C-N bond formation. Similar to the Suzuki-Miyaura coupling, the nature of the leaving group on the aromatic ring significantly impacts reactivity and reproducibility[2].
General Experimental Protocol for Buchwald-Hartwig Amination of an Aryl Bromide (e.g., 2-Bromo-5-(trifluoromethyl)anisole):
-
Reaction Setup: In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the aryl bromide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 equiv).
-
Solvent Addition: Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) is added.
-
Reaction Conditions: The reaction vessel is sealed and heated to 80-110 °C for 12-24 hours.
-
Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. After cooling, the mixture is diluted with an organic solvent and filtered through a pad of Celite®. The filtrate is washed with water and brine, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strong electron-withdrawing trifluoromethyl group at the para-position to the fluorine atom in this compound makes the aromatic ring susceptible to nucleophilic attack, favoring an SNAr mechanism. This reaction can be a highly reproducible alternative to cross-coupling for the introduction of heteroatom nucleophiles.
General Experimental Protocol for SNAr with an Amine:
-
Reaction Setup: In a round-bottom flask, this compound (1.0 equiv) is dissolved in a polar aprotic solvent such as DMF or DMSO.
-
Reagent Addition: The amine nucleophile (1.1-1.5 equiv) and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv) are added.
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 60 °C to 120 °C, depending on the nucleophilicity of the amine.
-
Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, poured into water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the relationships between these reactions and the experimental process, the following diagrams were generated using Graphviz.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Fluoro-5-(trifluoromethyl)anisole: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the disposal of 2-Fluoro-5-(trifluoromethyl)anisole, ensuring operational safety and regulatory compliance.
Immediate Safety and Hazard Profile
This compound is a halogenated organic compound that presents several hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a flammable liquid and vapor. It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Understanding these hazards is the first step in ensuring safe handling and disposal.
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat and closed-toe shoes.
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₆F₄O |
| Molecular Weight | 194.13 g/mol |
| Flash Point | 62°C (144°F) |
| Boiling Point | 164.8°C at 760 mmHg |
| Density | 1.284 g/cm³ |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the standard procedures for halogenated organic waste. The primary principle is waste segregation to prevent dangerous reactions and to facilitate proper treatment.
-
Segregation: Isolate waste this compound from all other waste streams. It is critical to not mix it with non-halogenated organic waste, aqueous waste (acids and bases), or solid waste.
-
Containerization:
-
Use a designated, properly labeled, and leak-proof container for halogenated organic waste.
-
The container should be made of a material compatible with the chemical.
-
Ensure the container is clearly labeled with "Halogenated Organic Waste" and a full list of its contents, including the approximate quantity of this compound.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated.
-
Keep the container tightly closed when not in use.
-
-
Disposal Request:
-
Once the container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this chemical down the drain or by evaporation.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Fluoro-5-(trifluoromethyl)anisole
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 2-Fluoro-5-(trifluoromethyl)anisole. It is intended for researchers, scientists, and drug development professionals to ensure minimal exposure and maintain a safe laboratory environment.
Hazard Identification and Chemical Properties
This compound is a flammable liquid and an irritant.[1] Understanding its properties is the first step toward safe handling. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Table 1: Hazard Summary and Physical Data
| Parameter | Information |
| GHS Hazard Statements | H226: Flammable liquid and vapor[1][2] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1] |
| Molecular Formula | C₈H₆F₄O |
| Molecular Weight | 194.13 g/mol [1][2] |
| Appearance | Liquid |
| Boiling Point | 164.8°C at 760 mmHg[2] |
| Flash Point | 62°C (144°F)[2] |
| Density | 1.284 g/cm³[2] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent skin contact, eye damage, and inhalation of vapors.[3] Standard laboratory attire (long pants, closed-toe shoes) is required at all times.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specific Equipment | Purpose and Remarks |
| Eye and Face Protection | Chemical splash goggles and a face shield | Must be worn during all handling procedures where splashing is possible.[4] Safety glasses do not provide adequate protection. |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Viton®) over a base layer of nitrile gloves. | Nitrile gloves alone offer poor resistance to some ethers and halogenated hydrocarbons.[5][6] Always inspect gloves for integrity before use and change them immediately if contact with the chemical is suspected. |
| Body Protection | Flame-retardant laboratory coat | To protect skin and personal clothing from splashes and contamination. |
| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood. | If there is a risk of inhalation (e.g., outside a fume hood, during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risk. All operations involving this chemical must be performed within a certified chemical fume hood to control vapor exposure.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Precaution:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Confirm that a safety shower and eyewash station are accessible.
-
Assemble all necessary apparatus and reagents within the fume hood before starting.
-
Don the required PPE as specified in Table 2.
-
-
Chemical Handling and Aliquoting:
-
Ground all equipment containing the material to prevent static discharge, as it is a flammable liquid.
-
Carefully transfer the required amount of this compound using appropriate tools like a glass syringe or pipette.
-
Keep the container tightly closed when not in use to minimize vapor release.
-
Work with the fume hood sash at the lowest practical height.
-
-
Post-Procedure Cleanup:
-
Decontaminate all glassware and equipment that came into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) inside the fume hood.
-
Collect all rinsate and contaminated disposable materials as hazardous waste.[7]
-
Wipe down the work surface within the fume hood.
-
Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly with soap and water after the procedure is complete.
-
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Small Spill (within fume hood):
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate all non-essential personnel from the area and restrict access.
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
If safe to do so, increase ventilation to the area.
-
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[7][8]
-
Waste Segregation:
-
Container Management:
-
Final Disposal:
Mandatory Visualization: Safe Handling Workflow
The following diagram illustrates the logical steps for safely handling this compound from preparation through disposal.
Caption: Workflow for handling this compound.
References
- 1. This compound | C8H6F4O | CID 2774771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. gloves.com [gloves.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. benchchem.com [benchchem.com]
- 8. bucknell.edu [bucknell.edu]
- 9. ethz.ch [ethz.ch]
- 10. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

